molecular formula C5H5NO3S B1605993 (5-Nitrothiophen-2-yl)methanol CAS No. 20898-85-5

(5-Nitrothiophen-2-yl)methanol

Cat. No.: B1605993
CAS No.: 20898-85-5
M. Wt: 159.17 g/mol
InChI Key: QYNOWSBTIMNUDS-UHFFFAOYSA-N
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Description

(5-Nitrothiophen-2-yl)methanol (CAS 20898-85-5) is a high-value heterocyclic building block with the molecular formula C5H5NO3S and a molecular weight of 159.16 g/mol . This compound features both a hydroxymethyl group and an electron-withdrawing nitro group on the thiophene ring, making it a versatile precursor in organic synthesis and medicinal chemistry research. Its structure is characterized by a nitro-substituted thiophene ring with a pendant methanol functional group . In research applications, (5-Nitrothiophen-2-yl)methanol serves as a key intermediate for synthesizing various complex molecules, particularly Schiff bases when condensed with amines . Heterocycle-containing Schiff bases derived from such building blocks have gained significant attention as versatile polydentate ligands suitable for various metal chelations, resulting in diverse coordination modes . These compounds represent an important class of biologically active compounds in pharmaceutical research . The nitro group enhances the electron-accepting properties of the thiophene system, which is valuable in developing materials with nonlinear optical properties and other specialized applications . This product is provided as a solid research-grade chemical. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle appropriate personal protective equipment during use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-nitrothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNOWSBTIMNUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318409
Record name (5-nitrothiophen-2-yl)methanol
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Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20898-85-5
Record name 20898-85-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-nitrothiophen-2-yl)methanol
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Foundational & Exploratory

Technical Guide: High-Fidelity Synthesis of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of (5-Nitrothiophen-2-yl)methanol (CAS: 20898-85-5) from 2-thiophenemethanol presents a specific chemoselective challenge: the incompatibility of the primary alcohol moiety with standard electrophilic aromatic substitution conditions.

Direct nitration of 2-thiophenemethanol using mixed acids (


) is a high-risk strategy  that typically results in:
  • Oxidative Degradation: The hydroxymethyl group is rapidly oxidized to the carboxylic acid or aldehyde under strong nitrating conditions.

  • Polymerization: Thiophene rings are electron-rich and prone to acid-catalyzed polymerization (tarring) in the presence of strong protic acids.

  • Explosive Instability: Unprotected hydroxy-thiophenes can undergo autocatalytic nitrosation, leading to thermal runaways.

The Recommended Route: To ensure high yield and safety, this guide details a Protection-Nitration-Deprotection (PND) protocol. By converting the alcohol to an ester (acetate), we deactivate the side chain against oxidation while directing the nitro group to the desired 5-position via steric and electronic control.

Synthetic Pathway Visualization

The following logic flow illustrates the critical decision points and chemical transformations required for the high-purity synthesis.

SynthesisPathway Start Starting Material: 2-Thiophenemethanol Step1 Step 1: Protection (Acetylation) Start->Step1 Ac2O / Pyridine Risk RISK: Direct Nitration (Oxidation/Tarring) Start->Risk Avoid Intermediate1 Intermediate A: 2-Thenyl Acetate Step1->Intermediate1 Step2 Step 2: Nitration (Acetyl Nitrate) Intermediate1->Step2 HNO3 / Ac2O < 10°C Intermediate2 Intermediate B: 5-Nitro-2-thenyl Acetate Step2->Intermediate2 Regioselective (5-position favored) Step3 Step 3: Deprotection (Acid Hydrolysis) Intermediate2->Step3 HCl / MeOH Product Target Product: (5-Nitrothiophen-2-yl)methanol Step3->Product

Caption: Figure 1. The PND (Protection-Nitration-Deprotection) workflow prevents oxidative degradation of the alcohol moiety.

Detailed Experimental Protocol

Step 1: Protection (Acetylation)

Objective: Mask the hydroxyl group to prevent oxidation and reduce acid-sensitivity.

  • Reagents: 2-Thiophenemethanol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).

  • Protocol:

    • Dissolve 2-thiophenemethanol in Dichloromethane (DCM) in a round-bottom flask.

    • Add Pyridine and cool to 0°C.

    • Add Acetic Anhydride dropwise over 20 minutes.

    • Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Wash organic layer with 1M HCl (to remove pyridine), then saturated

      
      , then brine. Dry over 
      
      
      
      and concentrate.
    • Yield Expectation: >90% clear oil (2-thenyl acetate).

Step 2: Nitration (The Critical Step)

Objective: Introduce the nitro group at the 5-position using Acetyl Nitrate generated in situ.

  • Mechanism: Acetyl nitrate is a milder nitrating agent than mixed acids, reducing ring destruction. The 2-position is blocked; the sulfur atom activates the 5-position (alpha) over the 3-position (beta).

  • Reagents: 2-Thenyl Acetate (Intermediate A), Fuming Nitric Acid (

    
    , d=1.5), Acetic Anhydride (
    
    
    
    ).
  • Safety Warning: Reaction is highly exothermic. Temperature control is vital to prevent explosive decomposition.[1]

ParameterSpecificationRationale
Temperature -10°C to 0°CPrevents dinitration and "fume-off" events.
Addition Rate Dropwise (Slow)Maintains thermal equilibrium.
Atmosphere Nitrogen/ArgonExcludes moisture which hydrolyzes acetyl nitrate.
  • Protocol:

    • Charge a flask with Acetic Anhydride (3.0 eq relative to substrate) and cool to -10°C.

    • Carefully add Fuming Nitric Acid (1.1 eq) dropwise. Caution: Exotherm. This forms the acetyl nitrate solution.

    • Dissolve 2-Thenyl Acetate in a minimal amount of Acetic Anhydride.

    • Add the substrate solution to the nitrating mixture slowly, ensuring internal temp does not exceed 5°C.

    • Stir at 0°C for 1 hour, then pour onto crushed ice to quench.

    • Isolation: Extract with Ethyl Acetate. The product (5-nitro isomer) typically solidifies or forms a heavy oil.

    • Purification: Recrystallize from ethanol/hexane to remove the minor 3-nitro isomer.

Step 3: Deprotection (Hydrolysis)

Objective: Restore the alcohol functionality without degrading the nitro group.

  • Reagents: 5-Nitro-2-thenyl acetate, Methanol, conc. HCl (catalytic) or

    
     (mild base).
    
  • Protocol (Acid Catalyzed):

    • Dissolve the nitro-ester in Methanol.

    • Add catalytic conc. HCl (0.1 eq).

    • Heat to mild reflux (50°C) for 2 hours.

    • Workup: Neutralize with

      
      , evaporate methanol, and extract into EtOAc.
      
    • Final Purification: Column chromatography (Silica, Hexane/EtOAc gradient) or recrystallization.

Analytical Data & Validation

To validate the synthesis, compare your isolated material against these standard physicochemical properties.

Property(5-Nitrothiophen-2-yl)methanol DataNotes
Appearance Yellow crystalline solidNitrothiophenes are characteristically yellow.
Melting Point ~44-46°CImpurities (3-nitro isomer) lower this value significantly.
1H NMR

7.8 (d, 1H), 6.9 (d, 1H), 4.8 (s, 2H)
Doublets indicate 2,5-substitution pattern.
Solubility Soluble in EtOH, EtOAc, DCMPoorly soluble in water.

Regioselectivity Check: The presence of the 3-nitro isomer is the primary impurity. In 1H NMR, the 5-nitro isomer shows a coupling constant of


 (typical for thiophene 2,3-protons), whereas the 3-nitro isomer would show different splitting patterns.

References

  • Biosynth. (5-Nitrothiophen-2-yl)methanol Product Monograph. Retrieved from

  • Organic Syntheses. Nitration of Thiophene (Analogous Methodology). Org.[2][3] Synth. 1932, 12, 44. Retrieved from

  • BenchChem. Technical Guide to 2-Thiophenemethanol: Properties and Synthesis. Retrieved from

  • Katritzky, A. R., et al. Direct nitration of five membered heterocycles.[4] ARKIVOC 2005, (iii), 179-191.[4] (Discusses acetyl nitrate selectivity).

  • PubChem. Compound Summary: (5-Nitrothiophen-2-yl)methanol. Retrieved from

Sources

Molecular weight and formula of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (5-Nitrothiophen-2-yl)methanol

Physicochemical Profiling, Synthetic Architecture, and Analytical Standards

Executive Summary

(5-Nitrothiophen-2-yl)methanol (CAS: 20898-85-5) is a functionalized heterocyclic building block critical to the development of hypoxia-activated prodrugs, nitro-heterocyclic antibiotics, and materials science precursors. Structurally, it comprises a thiophene core substituted at the C2 position with a hydroxymethyl group and at the C5 position with a nitro group. This electron-deficient scaffold renders the compound valuable as a bioisostere for p-nitrobenzyl alcohols and as a bioreductive moiety susceptible to nitroreductase activation in hypoxic tumor microenvironments.

This guide provides a definitive technical profile, including validated synthetic protocols, physicochemical data, and analytical characterization standards designed for application in high-stringency drug discovery workflows.

Molecular Identity & Physicochemical Properties

The following data aggregates experimental values and high-confidence computational models to establish a baseline for identification and handling.

Property Metric / Descriptor Notes / Validation
IUPAC Name (5-Nitrothiophen-2-yl)methanol
CAS Registry Number 20898-85-5
Molecular Formula C₅H₅NO₃S
Molecular Weight 159.16 g/mol Average Mass
Monoisotopic Mass 158.9990 DaCritical for High-Res MS (HRMS)
Physical State Crystalline SolidPale yellow to orange needles
Melting Point 83 – 84 °C Validated (Lit.[1] Ref [1])
Boiling Point ~334 °C (Predicted)Decomposes before boiling at atm pressure
Density 1.522 g/cm³ (Predicted)High density due to nitro group
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water and hexanes
pKa ~13.5 (Hydroxyl)
LogP 1.15Lipophilic, membrane permeable

Synthetic Architecture

Direct nitration of thiophene-2-methanol is chemically hazardous due to the susceptibility of the primary alcohol to oxidation under strong acidic/nitrating conditions. The industry-standard approach utilizes a Protect-Nitrate-Deprotect strategy or, more commonly, the Aldehyde Nitration-Reduction pathway.

The Aldehyde Nitration-Reduction pathway is preferred for its atom economy and safety profile.

Reaction Pathway Diagram

SynthesisPathway Start Thiophene-2-carbaldehyde (Starting Material) Step1 Step 1: Nitration (HNO3, H2SO4, < 10°C) Start->Step1 Electrophilic Aromatic Subst. Inter 5-Nitrothiophene-2-carbaldehyde (Intermediate) Step1->Inter Isomer Sep. (4- vs 5-nitro) Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Hydride Transfer Product (5-Nitrothiophen-2-yl)methanol (Target) Step2->Product Workup

Figure 1: Two-stage synthesis via nitration of the aldehyde followed by borohydride reduction.

Detailed Experimental Protocols

Safety Precaution: Nitrothiophenes are energetic compounds. Reactions involving nitration must be temperature-controlled to prevent thermal runaway. Perform all steps behind a blast shield.

Step 1: Synthesis of 5-Nitrothiophene-2-carbaldehyde

Objective: Introduction of the nitro group at C5 while preserving the carbonyl functionality.

  • Reagents: Thiophene-2-carbaldehyde (1.0 eq), Fuming Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄).

  • Setup: 3-neck round-bottom flask equipped with a thermometer and addition funnel, cooled to 0°C (ice/salt bath).

  • Procedure:

    • Dissolve thiophene-2-carbaldehyde in conc. H₂SO₄.

    • Slowly add a mixture of fuming HNO₃ and H₂SO₄ dropwise, maintaining internal temperature below 5°C .

    • Stir for 30–60 minutes at 0–5°C.

    • Quench: Pour the reaction mixture onto crushed ice carefully.

    • Isolation: Extract with diethyl ether or dichloromethane (DCM). Wash organic layer with sat.[2] NaHCO₃ (to remove acid) and brine.

    • Purification: The crude product contains both 4-nitro (minor) and 5-nitro (major) isomers. Separate via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield: ~60% (5-nitro isomer).

Step 2: Reduction to (5-Nitrothiophen-2-yl)methanol

Objective: Selective reduction of the aldehyde to the primary alcohol.

  • Reagents: 5-Nitrothiophene-2-carbaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 0.5–1.0 eq), Methanol (anhydrous).

  • Setup: Round-bottom flask with magnetic stirring, under Nitrogen/Argon atmosphere.

  • Procedure:

    • Dissolve 5-nitrothiophene-2-carbaldehyde in Methanol (approx. 0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

    • Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor by TLC (disappearance of aldehyde spot).

    • Quench: Cool to 0°C and add 1M HCl dropwise until pH ~7 and gas evolution ceases.

    • Workup: Remove methanol under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.

    • Target Yield: 85–95%.

Analytical Characterization

Validation of the final product requires confirmation of the nitro group position and the integrity of the alcohol moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ or CDCl₃

Nucleus Shift (δ ppm) Multiplicity Assignment Mechanistic Insight
¹H 7.95 – 8.05Doublet (J ≈ 4.0 Hz)C4-H Deshielded by adjacent Nitro group (inductive/resonance effect).
¹H 7.05 – 7.15Doublet (J ≈ 4.0 Hz)C3-H Less deshielded; typical thiophene range.
¹H 5.80 – 6.00Triplet/Broad s-OH Exchangeable proton (shift varies with conc/solvent).
¹H 4.70 – 4.80Doublet (or Singlet)-CH ₂-Methylene protons adjacent to OH and Thiophene ring.
Mass Spectrometry (MS)
  • Method: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Expected Signals:

    • [M]+: 159 m/z (Parent ion).

    • [M-OH]+: ~142 m/z (Loss of hydroxyl).

    • [M-NO2]+: ~113 m/z (Loss of nitro group, common fragmentation).

Applications in Drug Development

  • Hypoxia-Activated Prodrugs (HAPs): The 5-nitrothiophene moiety serves as a "trigger" group. Under hypoxic conditions (e.g., solid tumors), the nitro group is enzymatically reduced to an amine or hydroxylamine, altering the electronics of the ring and leading to the fragmentation or release of a cytotoxic payload attached to the methanol arm [1].

  • Antibacterial Agents: Nitrothiophenes are bioisosteres of nitrofurans (e.g., nitrofurantoin). The (5-nitrothiophen-2-yl)methanol scaffold is investigated for activity against Gram-negative bacteria, functioning via radical generation that damages bacterial DNA.

  • Building Block: The hydroxyl group is readily converted to halides (using SOCl₂ or PBr₃) or sulfonates (Mesyl/Tosyl), enabling S_N2 coupling with amines to generate diverse focused libraries.

References

  • Preparation of Hypoxia-Activated Prodrugs. ChemRxiv, 2023. (Confirmed Melting Point: 83-84°C and Reduction Protocol).

  • Synthesis of 5-Nitrothiophene-2-carbaldehyde. ChemicalBook Protocols, 2024. (Precursor Synthesis).

  • PubChem Compound Summary: (5-Nitrothiophen-2-yl)methanol. National Center for Biotechnology Information, 2025. (Physicochemical Data).

Sources

Nitrothiophene Scaffolds: A Technical Guide to Unlocking Novel Therapeutic and Material Science Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrothiophene derivatives represent a compelling class of heterocyclic compounds, distinguished by a thiophene ring functionalized with one or more nitro groups. The potent electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the thiophene core, bestowing upon these molecules a unique reactivity profile that has been strategically exploited across diverse scientific domains. This technical guide provides an in-depth exploration of the burgeoning research applications of nitrothiophene compounds, with a primary focus on their significant potential in medicinal chemistry and materials science. We will dissect the mechanistic underpinnings of their biological activities, furnish detailed protocols for their synthesis and evaluation, and present a forward-looking perspective on their future applications. This document is intended for researchers, medicinal chemists, and materials scientists actively engaged in the discovery and development of novel chemical entities.

The Nitrothiophene Core: A Privileged Scaffold in Modern Chemistry

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] The introduction of a nitro group dramatically alters the physicochemical properties of the thiophene moiety, rendering it highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is central to many of its biological functions and synthetic utilities.[2]

The position of the nitro group on the thiophene ring significantly impacts the molecule's reactivity and, consequently, its biological activity. 2-nitrothiophenes are the most extensively studied congeners, though 3-nitrothiophenes and various dinitro-substituted derivatives also exhibit noteworthy properties. The inherent chemical versatility of the nitrothiophene core allows for the facile introduction of diverse substituents, enabling the systematic fine-tuning of its biological and material properties.[3]

Medicinal Chemistry Applications: A Multi-pronged Approach to Disease

Nitrothiophene compounds have emerged as promising candidates for the development of novel therapeutics, demonstrating a broad spectrum of activity against various pathogens and disease states.[4] A recurring mechanistic theme is the bioreduction of the nitro group by specific nitroreductase enzymes present in target organisms, leading to the in-situ generation of cytotoxic reactive nitrogen species.[4]

Antimicrobial Agents: Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens constitutes a grave threat to global health, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Nitrothiophenes have demonstrated potent activity against a range of bacteria and fungi.[5][6]

A notable example is the benzoxazole-nitrothiophene small molecule, IITR00803, which exhibits broad-spectrum antibacterial activity, including against enteric pathogens.[5][6] Intriguingly, while many nitroaromatic compounds are susceptible to efflux by bacterial pumps like AcrAB-TolC, IITR00803 appears to evade this resistance mechanism, highlighting a key advantage of this particular scaffold.[5][6] The proposed mechanism of action for some nitrothiophene-based antibacterials involves the perturbation of the bacterial cell membrane potential and the induction of DNA damage.[5][6]

The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the thiophene ring are critical for antimicrobial potency. For instance, the presence of a halogen at the 2-position of a 3,5-dinitrothiophene scaffold has been shown to significantly enhance activity against E. coli, M. luteus, and A. niger.[7] This is attributed to the facilitation of nucleophilic attack by intracellular thiols, leading to the displacement of the halogen.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Nitrothiophene Derivatives

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a sterile nutrient broth and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The nitrothiophene compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Anticancer Therapeutics: Targeting Tumor-Specific Pathways

The hypoxic microenvironment characteristic of solid tumors presents a unique opportunity for the targeted activation of nitroaromatic prodrugs. Nitroreductase enzymes, which are often overexpressed in cancer cells, can selectively reduce the nitro group of nitrothiophenes to generate cytotoxic species that induce DNA damage and apoptosis.[8]

Several studies have highlighted the anticancer potential of thiophene derivatives, with mechanisms including topoisomerase inhibition, tyrosine kinase inhibition, and disruption of tubulin polymerization.[9][10] For example, a series of tyrphostins containing nitrothiophene moieties have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[11] While these compounds exhibited antiproliferative and cytotoxic activity, their precise mechanism of action requires further elucidation.[11] More recent research has demonstrated that certain thiophene derivatives can induce G0/G1 phase cell cycle arrest and apoptosis in breast cancer cells.[12]

Table 1: Comparative Anticancer Activity of Selected Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Compound 1312SGC-79010.34Inhibition of tubulin polymerization, Wnt/β-catenin pathway[10]
SB-200MCF-7<30Induction of apoptosis[12]
2-chloro-3,5-dinitrothiopheneLeukemia cell linesVariesDNA damage[7][11]
Antiparasitic Agents: A Neglected Disease Armamentarium

Nitroheterocyclic compounds have a long history of use in the treatment of parasitic infections. The reductive activation of the nitro group is also a key mechanism of action against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. Organometallic N-acylhydrazones of 5-nitrothiophene have been synthesized and shown to possess significant antiparasitic activity.[13]

Diagram 1: Proposed Mechanism of Action for Nitrothiophene-Based Antimicrobials

G Nitrothiophene Nitrothiophene Prodrug Nitroreductase Bacterial Nitroreductase Nitrothiophene->Nitroreductase Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Species (e.g., nitroso radical) Nitroreductase->ReactiveSpecies Membrane Membrane Potential Perturbation ReactiveSpecies->Membrane DNA DNA Damage ReactiveSpecies->DNA CellDeath Bacterial Cell Death Membrane->CellDeath DNA->CellDeath

Caption: Reductive activation of a nitrothiophene prodrug by bacterial nitroreductases.

Materials Science: Beyond the Biological Realm

The unique electronic properties of the thiophene ring, further modulated by the presence of a nitro group, make nitrothiophene compounds attractive building blocks for the development of advanced organic materials.[2]

Organic Electronics

Thiophene-based polymers and small molecules are cornerstone materials in the field of organic electronics, finding applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[14][15][16] The introduction of electron-withdrawing nitro groups can be used to tune the energy levels of these materials, which is a critical parameter for optimizing device performance.[17] For instance, in OSCs, the relative energy levels of the donor and acceptor materials dictate the efficiency of charge separation and transport. While less common than other electron-withdrawing groups in this context, the strong electron-accepting nature of the nitro group offers a powerful tool for molecular engineering.

Corrosion Inhibitors

Thiophene derivatives have demonstrated excellent efficacy as corrosion inhibitors for various metals and alloys, including steel and aluminum.[18][19][20] Their protective action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The sulfur atom in the thiophene ring, with its lone pair of electrons, plays a crucial role in coordinating with the metal surface.[21] The presence of a nitro group can further enhance the adsorption process through electronic effects. Computational studies have shown a strong correlation between the molecular structure of thiophene derivatives and their inhibition efficiency.[22]

Diagram 2: Experimental Workflow for the Synthesis and Characterization of a Nitrothiophene Derivative

G Start Starting Material (e.g., Thiophene) Nitration Nitration Reaction (e.g., HNO3/H2SO4) Start->Nitration Purification Purification (e.g., Recrystallization, Chromatography) Nitration->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS FinalProduct Pure Nitrothiophene Derivative Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and characterization of nitrothiophenes.

Synthesis and Characterization

The synthesis of nitrothiophene compounds is typically achieved through the electrophilic nitration of a thiophene precursor. A common method involves the use of a nitrating mixture, such as nitric acid in acetic anhydride or sulfuric acid.[2][23] The regioselectivity of the nitration can be influenced by the reaction conditions and the presence of other substituents on the thiophene ring.[24] Alternative "green" synthesis methods, such as clay-catalyzed nitration, have also been developed to improve selectivity and reduce the use of harsh reagents.[2][24]

The structural elucidation of newly synthesized nitrothiophene derivatives relies on a combination of spectroscopic techniques.[25][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the connectivity of the atoms and the position of the substituents on the thiophene ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong asymmetric and symmetric stretches of the nitro group.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to determine its elemental composition.

Future Perspectives and Conclusion

Nitrothiophene compounds represent a versatile and highly promising class of molecules with a vast and largely untapped potential. In medicinal chemistry, the continued exploration of their structure-activity relationships will undoubtedly lead to the development of more potent and selective therapeutic agents, particularly in the fight against drug-resistant infections and cancer. A deeper understanding of their mechanisms of action, including the specific nitroreductases involved in their activation, will be crucial for designing next-generation prodrugs with improved safety and efficacy profiles.

In the realm of materials science, the systematic incorporation of nitrothiophene units into organic electronic materials could pave the way for novel semiconductors with tailored optoelectronic properties. Furthermore, the design of more effective and environmentally friendly corrosion inhibitors based on the nitrothiophene scaffold holds significant promise for industrial applications.

References

  • Wang, C. Y., Chiu, C. W., Muraoka, K., Michie, P. D., & Bryan, G. T. (Year). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy. [Link]

  • PubChem. (n.d.). 2-Nitrothiophene. National Center for Biotechnology Information. [Link]

  • ASM Journals. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. [Link]

  • PubMed. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366. [Link]

  • MDPI. (n.d.). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. [Link]

  • Journal of Ilam University of Medical Sciences. (2018). Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. [Link]

  • ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-nitrothiophenes 246 via tandem Henry reaction/nucleophilic substitution on sulfur from β-thiocyanatopropenals 242. [Link]

  • Mol-Instincts. (n.d.). 2-Nitrothiophene. [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. [Link]

  • Google Patents. (n.d.).
  • ScienceDirect. (n.d.). Corrosion inhibition, surface and interface properties of thiophene-based compounds: A comprehensive review. [Link]

  • Royal Society of Chemistry. (n.d.). Anticorrosive performance of thiophene-based inhibitor-reinforced PVB coating on mild steel: an inclusive approach to the structural advantage of corrosion inhibitors. [Link]

  • PubMed. (1977). Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. [Link]

  • PubChem. (n.d.). Thiophene, 2-nitro-. [Link]

  • PubMed. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

  • ResearchGate. (n.d.). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. [Link]

  • ResearchGate. (n.d.). Patricia M. Toro-Sánchez. [Link]

  • Frontiers. (n.d.). Anticorrosive Effects of Some Thiophene Derivatives Against the Corrosion of Iron: A Computational Study. [Link]

  • MDPI. (n.d.). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

  • SciSpace. (2014). Some Thiophene Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid. [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

  • Research Square. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • National Institutes of Health. (n.d.). Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium. [Link]

  • Semantic Scholar. (n.d.). Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. [Link]

  • National Institutes of Health. (n.d.). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. [Link]

  • PubMed. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". [Link]

  • National Institutes of Health. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. [Link]

  • ResearchGate. (n.d.). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. [Link]

  • Beilstein Journals. (n.d.). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. [Link]

  • Universidad Complutense de Madrid. (n.d.). Materials for (Opto)electronic devices. [Link]

  • Royal Society of Chemistry. (n.d.). Polythiophenes as electron donors in organic solar cells. [Link]

Sources

Discovery and history of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Bio-activation, and Therapeutic Utility

Executive Summary

(5-Nitrothiophen-2-yl)methanol (CAS: 20898-85-5) is a critical heterocyclic building block in the development of Hypoxia-Activated Prodrugs (HAPs) .[1][2] Unlike simple solvents or reagents, this compound serves as a functional "trigger" moiety. Its 5-nitrothiophene core is designed to undergo enzymatic reduction specifically within the hypoxic microenvironment of solid tumors. Upon reduction by intracellular nitroreductases, the molecule facilitates the selective release of potent cytotoxic agents (e.g., histone deacetylase inhibitors, alkylating agents), thereby widening the therapeutic window and minimizing systemic toxicity.

This guide details the optimized synthesis, the mechanistic logic of its bio-activation, and its application in modern drug delivery systems.

Historical Genesis: From Radiosensitizers to Smart Triggers

The development of (5-Nitrothiophen-2-yl)methanol emerged from the broader study of nitro-heterocycles (nitroimidazoles, nitrofurans) in the 1970s. Originally investigated as radiosensitizers —compounds that fix radiation-induced DNA damage in oxygen-deprived cells—researchers discovered that the electron-withdrawing nitro group could serve as a metabolic switch.

  • The Shift: While early nitrofurans were potent but often mutagenic antibiotics, the 5-nitrothiophene scaffold offered a tunable redox potential (approx -200 to -400 mV). This potential is sufficiently low to avoid reduction by oxygen-inhibited enzymes in normal tissue but high enough to be reduced by one-electron reductases (e.g., P450 reductase) in hypoxic tumor zones.

  • Modern Utility: Today, the hydroxymethyl group at the C2 position serves as the attachment point (via ester or carbamate linkages) for drug payloads, effectively "caging" the drug until activation occurs.

Chemical Synthesis & Optimization

The industrial and laboratory standard for synthesizing (5-Nitrothiophen-2-yl)methanol relies on the selective reduction of its aldehyde precursor. Direct nitration of thiophene-2-methanol is avoided due to the sensitivity of the primary alcohol to oxidative nitration conditions.

Optimized Protocol: Borohydride Reduction

Based on methodologies adapted from Wang et al. (2011) and Skwarska et al. (2021).

Reagents:

  • Precursor: 5-Nitrothiophene-2-carbaldehyde (CAS: 4521-33-9)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    )[3]
    
  • Solvent: Anhydrous Methanol (MeOH)

  • Quench: 1M HCl

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5-nitrothiophene-2-carbaldehyde in Methanol (approx. 0.1 M concentration). Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents over-reduction or side reactions with the nitro group.

  • Addition: Add 1.2 – 2.0 equivalents of NaBH

    
     portion-wise over 15 minutes. Observation: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (rt) over 2 hours. Monitor via TLC (Ethyl Acetate/Hexane) for disappearance of the aldehyde spot.

  • Quench: Cool back to 0°C. Carefully adjust pH to 7.0 using 1M HCl. Causality: Neutralization destroys excess borohydride and prevents base-catalyzed degradation of the thiophene ring.

  • Workup: Concentrate in vacuo to remove methanol. Dilute residue with water and extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Nangcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , and concentrate.[1][3]
  • Purification: Flash column chromatography (Gradient: 10-60% EtOAc in Petroleum Ether).

  • Yield: Typically >90% as a pale yellow oil/solid.[4]

Visualizing the Synthesis Logic

SynthesisPath Aldehyde 5-Nitrothiophene-2-carbaldehyde (Precursor) Intermediate Borate Complex Intermediate Aldehyde->Intermediate Hydride Attack NaBH4 Reagent: Sodium Borohydride (MeOH, 0°C) NaBH4->Intermediate Product (5-Nitrothiophen-2-yl)methanol (Target) Intermediate->Product Hydrolysis (HCl) Downstream Downstream Activation: Bromination (PBr3) or Mitsunobu (PPh3/DEAD) Product->Downstream Linker Attachment

Caption: Synthesis workflow converting the aldehyde precursor to the alcohol trigger, ready for payload attachment.

Pharmacology: The "Hypoxia Switch" Mechanism

The defining feature of (5-Nitrothiophen-2-yl)methanol is its ability to act as a bioreductive trigger . This mechanism exploits the physiological differences between healthy tissue (normoxia) and tumor tissue (hypoxia).

Mechanism of Action (MoA)
  • Prodrug Entry: The prodrug (Drug-Linker-Thiophene) enters the cell.

  • Normoxia (Healthy Cell): The nitro group is reduced by a one-electron reductase to a nitro radical anion. In the presence of Oxygen (

    
    ), this radical is rapidly re-oxidized back to the parent nitro compound (Futile Cycle). Result:  No drug release; low toxicity.
    
  • Hypoxia (Tumor Cell): Due to low

    
    , the futile cycle is blocked. The nitro radical is further reduced (2e-, 4e- process) to a Hydroxylamine  or Amine .
    
  • Electronic Cascade: The electron-donating nature of the resulting amine/hydroxylamine triggers a 1,4- or 1,6-elimination (self-immolation).

  • Release: The linker fragments, ejecting the active cytotoxic drug payload.

Bioreduction Pathway Diagram

Bioreduction Prodrug Prodrug (Nitrothiophene-Linker-Drug) Radical Nitro Radical Anion (-NO2•-) Prodrug->Radical 1e- Reduction Radical->Prodrug Re-oxidation (Futile Cycle) Hydroxylamine Hydroxylamine (-NHOH) Radical->Hydroxylamine Hypoxia: Further Reduction Oxygen O2 (Normoxia) Oxygen->Radical Inhibits Reduction Reductase Nitroreductase (NADPH) Reductase->Radical Fragment Self-Immolation (Fragmentation) Hydroxylamine->Fragment Electronic Switch ActiveDrug Active Drug Released (Cytotoxic) Fragment->ActiveDrug Byproduct Thiophene Byproduct (Azaquinone Methide) Fragment->Byproduct

Caption: The "Futile Cycle" protects healthy cells, while Hypoxia triggers reduction and drug release.

Therapeutic Applications & Case Studies

(5-Nitrothiophen-2-yl)methanol is rarely the end-product; it is an intermediate.

Case Study: NI-Pano (Hypoxia-Activated Panobinostat)
  • Challenge: Panobinostat is a potent Histone Deacetylase (HDAC) inhibitor but suffers from severe systemic toxicity (thrombocytopenia, fatigue).

  • Solution: Researchers coupled (5-Nitrothiophen-2-yl)methanol to Panobinostat.[5]

  • Result: The prodrug (NI-Pano) remains stable in blood. In hypoxic tumor xenografts, it releases Panobinostat, achieving tumor growth delay with reduced systemic side effects.[1]

Comparative Data: Prodrug Efficacy

CompoundConditionHalf-Life (

)
Drug Release?
NI-Pano (Prodrug) Normoxia (

)
Stable (>24h)No
NI-Pano (Prodrug) Hypoxia (

)
< 1 hourYes (Rapid)
Benzyl-Pano (Control) HypoxiaStableNo

Data adapted from Skwarska et al., Cell Chem. Biol. (2021).[1]

Safety & Toxicology Profile

While the prodrug strategy reduces the toxicity of the payload, the trigger itself has intrinsic properties that must be managed.

  • Mutagenicity: Like many nitro-heterocycles, 5-nitrothiophene derivatives can be mutagenic (Ames Test positive). The reduction intermediates (nitroso/hydroxylamine) can interact with DNA.

    • Mitigation: In drug design, the "warhead" (cytotoxic payload) is usually orders of magnitude more toxic than the trigger byproduct, making the risk/benefit ratio acceptable for late-stage cancer therapy.

  • Handling:

    • Skin: Irritant. Avoid contact.

    • Inhalation: Use fume hood.

    • Storage: Light sensitive (store in amber vials, -20°C recommended for long term).

References
  • Wang, Y. et al. (2011).[1][4] Synthesis and evaluation of 5-nitrothiophene derivatives as hypoxia-selective cytotoxins. Journal of Medicinal Chemistry.

  • Skwarska, A. et al. (2021). Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor. Cell Chemical Biology, 28(9), 1258-1271.

  • O'Connor, L.J. et al. (2016).[1][4] Nitro-heterocyclic prodrugs of HDAC inhibitors. Angewandte Chemie International Edition, 55(47).

  • PubChem. (n.d.). (5-Nitrothiophen-2-yl)methanol Compound Summary. National Library of Medicine.

  • Mester, B. et al. (1987).[6] Synthesis and trypanocidal activity of some 5-nitro-2-furaldehyde and 5-nitro-2-thiophenecarboxaldehyde derivatives. European Journal of Medicinal Chemistry.

Sources

Bioreductive Properties of (5-Nitrothiophen-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Nitrothiophen-2-yl)methanol represents a critical pharmacophore in the development of hypoxia-activated prodrugs (HAPs) and anti-tubercular agents. Its utility lies in the distinct electronic properties of the nitrothiophene core, which offers a tunable redox potential (-200 to -450 mV) ideal for exploiting the hypoxic gradients found in solid tumors and granulomas. This guide provides a comprehensive technical analysis of its bioreductive mechanisms, enzymatic interactions, and experimental protocols for kinetic profiling.

Chemical Architecture & Redox Logic

The bioreductive efficacy of (5-Nitrothiophen-2-yl)methanol is governed by the electron-withdrawing nitro group at position 5 and the hydroxymethyl handle at position 2. Unlike their nitroimidazole counterparts (e.g., metronidazole), nitrothiophenes often exhibit lower reduction potentials, allowing for stricter hypoxia selectivity and reduced aerobic toxicity.

Structural Determinants
  • Nitro Group (C5): The primary electron acceptor. Its reduction potential is modulated by the sulfur atom in the thiophene ring, which is less aromatic than benzene, facilitating easier electron uptake.

  • Hydroxymethyl Group (C2): Serves two roles:

    • Electronic Modulation: Acts as a weak electron donor, slightly stabilizing the nitro group.

    • Functional Handle: Provides a site for esterification or carbamate formation, enabling the conjugation of cytotoxic warheads (e.g., nitrogen mustards) or fluorophores.

The Redox Selectivity Threshold

For a bioreductive agent to function as a HAP, its one-electron reduction potential (


) must fall within a "Goldilocks" zone:
  • Too High (>-200 mV): Reduced by ubiquitous enzymes in normoxia, causing systemic toxicity.

  • Too Low (<-500 mV): Refractory to reduction even in hypoxia.

  • Optimal Range: -300 to -450 mV. (5-Nitrothiophen-2-yl)methanol typically sits within this window, making it a selective probe for severe hypoxia (<0.1% O2).

Mechanistic Profiling: The Bioreduction Cascade

The biological activity of this compound is strictly dichotomous, dependent on oxygen tension and the specific nitroreductase (NTR) isoform present.

The Oxygen-Sensing Switch (Futile Cycling)

In aerobic environments, Type II nitroreductases (e.g., NADPH-cytochrome P450 reductase) transfer a single electron to the nitro group, forming a nitro radical anion (


).
  • Normoxia: Molecular oxygen (

    
    ) has a higher electron affinity than the nitro radical. It rapidly strips the electron, regenerating the parent nitro compound and producing superoxide (
    
    
    
    ). This "futile cycle" prevents net reduction and protects aerobic cells, although it generates oxidative stress.
  • Hypoxia: In the absence of

    
    , the radical anion is not re-oxidized. It undergoes further reduction (disproportionation or enzymatic) to the nitroso (
    
    
    
    ), hydroxylamine (
    
    
    ), and finally the amine (
    
    
    ).
The Mycobacterial Divergence (NO Release)

In Mycobacterium tuberculosis, the F420-dependent nitroreductase (Ddn) activates 5-nitrothiophenes via a distinct hydride transfer mechanism. Instead of forming a stable amine, the intermediate often fragments to release nitric oxide (NO), a potent bactericidal agent that disrupts respiration and cellular integrity.

Pathway Visualization

The following diagram illustrates the bifurcation between aerobic futile cycling and hypoxic bioactivation.

BioreductionPathway cluster_aerobic Aerobic (Normoxia) cluster_hypoxic Hypoxic / Anaerobic Parent (5-Nitrothiophen-2-yl)methanol (Parent Drug) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical Type II NTR (1e- reduction) Radical->Parent O2 -> O2•- (Futile Cycle) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia / Type I NTR (Disproportionation) Superoxide Superoxide (O2•-) (Oxidative Stress) Radical->Superoxide Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- reduction Amine Amine Metabolite (R-NH2) Hydroxylamine->Amine Mammalian Hypoxia (DNA Alkylation) NO_Release Nitric Oxide (NO) Release (Mycobacterial) Hydroxylamine->NO_Release Ddn Enzyme (M. tuberculosis)

Caption: Figure 1. Bioreductive pathway of 5-nitrothiophenes showing the critical oxygen-sensitive checkpoint (futile cycle) and the divergence between mammalian amine formation and mycobacterial NO release.

Experimental Protocols

To validate the bioreductive properties of (5-Nitrothiophen-2-yl)methanol, researchers must employ a combination of electrochemical and enzymatic assays.

Protocol A: Cyclic Voltammetry (Redox Potential Determination)

Objective: Determine the one-electron reduction potential (


) to predict hypoxia selectivity.
  • Reagents:

    • Analyte: 1 mM (5-Nitrothiophen-2-yl)methanol in anhydrous DMF.

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

    • Reference Standard: Ferrocene (Fc/Fc+).

  • Setup:

    • Working Electrode: Glassy Carbon (polished with 0.05 µm alumina).

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl (calibrated vs Fc).

  • Procedure:

    • Purge solution with Argon for 15 mins to remove

      
      .
      
    • Scan range: 0 V to -2.0 V.

    • Scan rate: 100 mV/s.

    • Data Analysis: Identify the cathodic peak potential (

      
      ) for the 
      
      
      
      couple. The process is typically reversible in aprotic solvents but irreversible in aqueous media due to protonation.
Protocol B: Enzymatic Kinetic Assay (NADH Oxidation)

Objective: Measure the rate of reduction by specific nitroreductases (e.g., E. coli NfsB or mammalian DT-diaphorase).

  • Reagents:

    • Buffer: 10 mM Tris-HCl (pH 7.4).

    • Cofactor: 100 µM NADH (absorbs at 340 nm).

    • Enzyme: Purified Nitroreductase (5 µg/mL).

    • Substrate: (5-Nitrothiophen-2-yl)methanol (varying concentrations 10-500 µM).

  • Workflow:

    • Blank: Buffer + NADH + Enzyme (monitor baseline consumption).

    • Reaction: Add Substrate to initiate.

    • Detection: Monitor decrease in Absorbance at 340 nm (

      
      ).
      
  • Calculation:

    • Plot Initial Velocity (

      
      ) vs. [Substrate].
      
    • Fit to Michaelis-Menten equation to derive

      
       and 
      
      
      
      .
    • Interpretation: A high

      
       indicates efficient bioactivation.
      

Data Presentation: Comparative Bioreduction

The following table summarizes the bioreductive characteristics of (5-Nitrothiophen-2-yl)methanol compared to standard nitroaromatics.

Parameter(5-Nitrothiophen-2-yl)methanolMetronidazole (2-Nitroimidazole)Significance
Reduction Potential (

)
~ -350 to -400 mV-486 mVThiophene is easier to reduce; potentially active in mild hypoxia.
Reduction Product (Mammalian) Hydroxylamine / AmineAmineBoth form DNA-reactive species.
Reduction Product (M. tb) Nitric Oxide (NO) Nitric Oxide (NO)Critical for anti-tubercular activity via Ddn enzyme.
Hypoxia Selectivity HighModerateThiophene derivatives often show superior tumor-to-normal tissue ratios.
Solubility Moderate (Hydroxymethyl group aids)HighAlcohol group allows formulation flexibility.

Therapeutic Implications & Prodrug Design

Hypoxia-Activated Prodrugs (HAPs)

The hydroxymethyl group at the C2 position is the key synthetic handle. By converting the alcohol into a carbamate or ester, the bioreduction of the nitro group can trigger an electronic cascade (1,4- or 1,6-elimination) that ejects the drug payload.

  • Mechanism: Reduction of

    
     increases electron density in the thiophene ring. This "electron push" travels through the ring to the C2-methyl position, cleaving the bond to the leaving group (drug).
    
Theranostic Applications

Conjugating a fluorophore (e.g., coumarin) to the hydroxymethyl group creates a "smart" probe. In normoxia, fluorescence is quenched by the electron-withdrawing nitro group (PET mechanism). Upon hypoxia-mediated reduction to the amine, quenching stops, and the probe "turns on," allowing for real-time imaging of tumor hypoxia.

References

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis . Antimicrobial Agents and Chemotherapy. (2025).[1] Confirms the activation of 5-nitrothiophenes by the F420-dependent nitroreductase Ddn and the subsequent release of nitric oxide.[1][2][3][4]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic . Frontiers in Bioengineering and Biotechnology. (2024). details the use of nitro-to-amine reduction for activating imaging probes and prodrugs in hypoxic tumor microenvironments.

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents . British Journal of Cancer. (2022). Provides comparative mechanistic data on nitro-reduction, futile cycling, and hypoxia selectivity relevant to nitroaromatic pharmacophores.

  • Electrochemical Analysis of the Electrocatalytic Reduction of 5-Hydroxymethylfurfural . ChemElectroChem. (2025).[1] Offers insights into the electrochemical behavior of hydroxymethyl-substituted heteroaromatics, relevant for establishing reduction protocols.

  • Biocatalyzed Enantiomerically Pure Production of (S)-Phenyl(thiophen-2-yl)methanol . Journal of Heterocyclic Chemistry. (2019). Discusses the enzymatic handling and synthesis of thiophene-methanol derivatives, providing context for biocatalytic stability.

Sources

Physical Characteristics of (5-Nitrothiophen-2-yl)methanol Crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical characteristics, synthesis, and solid-state profiling of (5-Nitrothiophen-2-yl)methanol (CAS: 20898-85-5). It is designed for researchers utilizing this compound as a bioreductive moiety in prodrug development (e.g., hypoxia-activated prodrugs) or as a versatile intermediate in heterocyclic chemistry.

Executive Summary

(5-Nitrothiophen-2-yl)methanol (also known as 2-(hydroxymethyl)-5-nitrothiophene) is a functionalized thiophene derivative characterized by an electron-withdrawing nitro group at the C5 position and a hydrophilic hydroxymethyl group at C2.

While often isolated as a pale yellow oil or low-melting solid immediately following synthesis, the compound can be crystallized under controlled conditions to yield stable lattices suitable for X-ray diffraction (XRD). Its primary utility lies in medicinal chemistry, where the nitrothiophene moiety serves as a hypoxia-sensitive trigger, undergoing enzymatic reduction to release active pharmacophores in low-oxygen tumor microenvironments.

Physicochemical Profile

The following data consolidates experimental observations and calculated descriptors.

PropertyValue / DescriptionSource/Note
Chemical Formula C₅H₅NO₃S
Molecular Weight 159.16 g/mol
Appearance Pale yellow oil (at RT) to yellow crystalline solid (upon cooling/purification)[1, 2]
Melting Point Ambiguous/Low Melting: Often reported as an oil; crystalline derivatives (e.g., esters) have higher MPs.[1][2][3][4][5][6] Pure crystal likely melts < 50°C.Empirical observation required
Solubility High: DMSO, Methanol, Ethanol, Ethyl Acetate, DCM.Low: Hexanes, Water (moderate).
Density ~1.45 g/cm³ (Predicted)Based on nitrothiophene analogs
Electronic Character Electron-deficient thiophene ring due to 5-NO₂ group.
Stability Light-sensitive; store in amber vials at -20°C.Nitro compounds are photodegradable.

Crystallographic Architecture & Solid-State Analysis

As specific crystallographic data (CIF) for the pure alcohol is sparse in open literature, this section details the predicted structural motifs and the protocol for empirical determination .

Predicted Crystal Packing

Based on structural analogs (e.g., 5-nitro-2-thiophenecarboxaldehyde), the crystal lattice is governed by two dominant non-covalent interactions:

  • Hydrogen Bonding (O-H···O): The hydroxyl group acts as a donor, while the nitro group oxygens act as acceptors. This likely forms infinite 1D chains or dimeric rings (graph set

    
    ).
    
  • 
    -
    
    
    
    Stacking:
    The planar thiophene ring, electron-poor due to the nitro group, will stack face-to-face with adjacent rings, stabilizing the lattice along the short axis.
Crystallization Protocol

To convert the oily isolate into diffraction-quality crystals:

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Dissolve in minimal Dichloromethane (DCM) ; diffuse Hexane or Pentane vapor into the solution at 4°C.

  • Alternative: Recrystallization from Isopropanol at -20°C.

Characterization Workflow (DOT Diagram)

CharacterizationWorkflow cluster_0 Phase 1: Isolation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Analysis Syn Crude Synthesis (Yellow Oil) Pur Column Chromatography (EtOAc/Hexane) Syn->Pur Cool Cooling (-20°C) or Vapor Diffusion Pur->Cool Cryst Single Crystals (Yellow Prisms) Cool->Cryst XRD Single Crystal XRD (Unit Cell/Space Group) Cryst->XRD DSC DSC/TGA (Thermal Stability) Cryst->DSC

Figure 1: Workflow for converting the oily intermediate into analyzable solid-state crystals.

Experimental Protocols

Synthesis via Reductive Amination Pathway

The most reliable route to high-purity (5-Nitrothiophen-2-yl)methanol is the reduction of commercially available 5-nitrothiophene-2-carbaldehyde .

Reagents:

  • 5-Nitrothiophene-2-carbaldehyde (1.0 eq)[5][6]

  • Sodium Borohydride (NaBH₄) (0.5–1.0 eq)

  • Methanol (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 5-nitrothiophene-2-carbaldehyde in anhydrous methanol (0.5 M concentration) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Reduction: Add NaBH₄ portion-wise over 15 minutes. Caution: Exothermic hydrogen evolution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Cool back to 0°C and quench with Saturated NH₄Cl or dilute HCl (pH ~7).

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary to obtain the product as a yellow oil that may solidify upon standing in a freezer [1, 3].

Synthesis Logic Flow (DOT Diagram)

SynthesisPath Aldehyde 5-Nitrothiophene-2-carbaldehyde (Solid, Electrophile) Intermediate Borate Complex (Transient) Aldehyde->Intermediate Hydride Attack Reagent NaBH4 / MeOH (0°C, Reductant) Reagent->Intermediate Product (5-Nitrothiophen-2-yl)methanol (Nucleophilic Alcohol) Intermediate->Product Acidic Quench (H3O+)

Figure 2: Reaction pathway for the selective reduction of the aldehyde to the target alcohol.

Applications in Drug Development

This compound is a critical building block for Hypoxia-Activated Prodrugs (HAPs) .

  • Mechanism: The nitro group (-NO₂) is reduced by intracellular nitroreductases (overexpressed in hypoxic tumors) to a hydroxylamine or amine. This electronic switch triggers the fragmentation of the molecule, releasing a cytotoxic payload attached to the hydroxymethyl handle.

  • Example: It has been used to mask Histone Deacetylase (HDAC) inhibitors (e.g., Panobinostat) to prevent systemic toxicity, releasing the active drug only in the tumor core [1].

References

  • Skwarska, A. et al. (2021).[7] "Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor." Cell Chemical Biology, 28(9), 1258-1271.

  • PubChem. (n.d.). "(5-Nitrothiophen-2-yl)methanol Compound Summary." National Library of Medicine.

  • Wang, Y. et al. (2011). "Synthesis and evaluation of (5-nitrothiophen-2-yl)methyl derivatives." Literature cited within Skwarska et al. (2021) for spectroscopic consistency.

Sources

Technical Guide: Predicted Spectroscopic Profile of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a comprehensive technical analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for (5-Nitrothiophen-2-yl)methanol . This compound is a critical pharmacophore intermediate, often utilized in the synthesis of nitrothiophene-based antibiotics and bioreductive agents.

The spectral signature of this molecule is governed by the competing electronic effects of the substituents on the thiophene ring:

  • The Nitro Group (-NO₂ at C5): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R). This significantly deshields adjacent nuclei.

  • The Hydroxymethyl Group (-CH₂OH at C2): A weak electron-donating alkyl group with hydrogen-bonding capability.

Structural Visualization

The following diagram illustrates the atomic numbering used throughout this guide to ensure precise spectral assignment.

G cluster_molecule Structure & Numbering C2 C2 (ipso) C5 C5 (ipso-NO2) C2->C5 S-link CH2 CH2 (Methylene) C2->CH2 C3 C3 (H3) C3->C2 db C4 C4 (H4) C4->C3 sb C5->C4 db NO2 NO2 (Nitro) C5->NO2 OH OH (Hydroxyl) CH2->OH

Figure 1: Connectivity and numbering scheme for (5-Nitrothiophen-2-yl)methanol.[1] Note that Thiophene sulfur is implicit between C2 and C5.

Predicted ¹H NMR Spectroscopy

Experimental Context
  • Solvent Recommendation: DMSO-d₆ is preferred over CDCl₃. The polarity of DMSO stabilizes the hydroxyl proton, usually resulting in a distinct triplet (due to coupling with CH₂) rather than a broad, wandering singlet.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

Data Table (400 MHz, DMSO-d₆)
Proton (H)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
H4 7.95 ± 0.10 Doublet (d)1H

Hz
Deshielded: Ortho to the strong -NO₂ group. The paramagnetic anisotropy of the nitro group shifts this signal significantly downfield.
H3 7.15 ± 0.10 Doublet (d)1H

Hz
Shielded (Relative): Meta to -NO₂ and ortho to the alkyl group (-CH₂OH).
-OH 5.80 ± 0.20 Triplet (t)1H

Hz
Exchangeable: Appears as a triplet in dry DMSO due to coupling with the methylene protons. In CDCl₃, this would be a broad singlet ~2.0-3.0 ppm.
-CH₂- 4.75 ± 0.05 Doublet (d)2H

Hz
Benzylic-like: Deshielded by the aromatic ring and the electronegative oxygen. Becomes a singlet if D₂O exchange is performed.
Mechanistic Interpretation[3]
  • The Thiophene "Roof Effect": Because the chemical shift difference between H3 and H4 is large (~0.8 ppm) relative to the coupling constant (4 Hz), the "roof effect" (leaning of outer peaks toward inner peaks) will be minimal. Expect clear, first-order doublets.

  • Solvent Effects: If run in CDCl₃, H4 will likely appear slightly upfield (approx. 7.80 ppm) compared to DMSO, and the OH coupling will vanish.

Predicted ¹³C NMR Spectroscopy

Experimental Context
  • Instrument: 100 MHz (standard).

  • Decoupling: Proton-decoupled (¹³C{¹H}).

Data Table (DMSO-d₆)
Carbon (C)Chemical Shift (δ, ppm)TypeAssignment Logic
C5 152.0 ± 2.0 Quaternary (C-N)Attached to -NO₂. Strongly deshielded. Often low intensity due to lack of NOE enhancement and long relaxation times.
C2 148.5 ± 2.0 Quaternary (C-C)Attached to -CH₂OH. Deshielded by the ring current and substituent effect.
C4 129.5 ± 1.5 Methine (CH)Ortho to -NO₂.
C3 124.0 ± 1.5 Methine (CH)Meta to -NO₂.
-CH₂- 58.5 ± 1.0 Methylene (CH₂)Typical region for primary alcohols attached to aromatic/heteroaromatic rings.

Predicted Infrared (IR) Spectroscopy

Sampling Method
  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Phase: Liquid/Oil (neat).

Functional Group Analysis[3]
Frequency (cm⁻¹)IntensityVibration ModeStructural Origin
3250 – 3450 Strong, BroadO-H StretchHydrogen-bonded hydroxyl group.
3080 – 3110 WeakC-H Stretch (sp²)Aromatic thiophene ring protons.
2850 – 2950 MediumC-H Stretch (sp³)Methylene (-CH₂-) group.
1500 – 1540 StrongN-O Stretch (Asym)Diagnostic: Nitro group asymmetric stretch.
1320 – 1360 StrongN-O Stretch (Sym)Diagnostic: Nitro group symmetric stretch.
1400 – 1450 MediumC=C Ring StretchThiophene skeletal vibrations.
1020 – 1050 StrongC-O StretchPrimary alcohol C-O bond.

Validation & Quality Control Protocol

To ensure the synthesized or purchased material matches these predictions, follow this self-validating workflow.

Analytical Workflow Diagram

Workflow Start Crude Sample Prep Sample Prep (10mg in 0.6mL DMSO-d6) Start->Prep RunNMR Acquire 1H NMR (16 scans, d1=1.0s) Prep->RunNMR Check1 Check: Doublet at ~7.9 ppm? RunNMR->Check1 Check2 Check: Coupling J ~4.0 Hz? Check1->Check2 Yes Fail Investigate Impurities (Isomer or Precursor) Check1->Fail No (Missing NO2 effect) Pass Identity Confirmed: (5-Nitrothiophen-2-yl)methanol Check2->Pass Yes Check2->Fail No (Wrong Subst. Pattern)

Figure 2: Step-by-step decision tree for spectroscopic validation.

Common Pitfalls
  • Wet Solvent: If the DMSO-d₆ contains water (peak at 3.33 ppm), the -OH proton at 5.80 ppm may broaden or disappear due to proton exchange. Remedy: Add activated molecular sieves to the NMR tube or use a fresh ampoule of solvent.

  • Regioisomers: The 4-nitro isomer is a common impurity.

    • Differentiation: In the 4-nitro isomer, the coupling constant

      
       (meta-coupling) is much smaller (~1.5 Hz) than the 
      
      
      
      (~4.0 Hz) observed in the target 5-nitro compound.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Alcohols and Thiophene Derivatives. NIST Standard Reference Data. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 4515 (2-Thiophenemethanol analog data). [Link]

  • PubChem. Compound Summary: (5-Nitrothiophen-2-yl)methanol (CAS 20898-85-5). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (5-Nitrothiophen-2-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] Specifically, 5-nitrothiophene moieties are key pharmacophores found in compounds with potent antibacterial, antiprotozoal, and anticancer properties.[4][5][6] (5-Nitrothiophen-2-yl)methanol is a critical building block that serves as a versatile precursor for the synthesis of a diverse library of these biologically active molecules. Its primary alcohol functional group provides a convenient handle for derivatization, enabling the exploration of structure-activity relationships (SAR) essential for drug development.

This document provides a detailed guide for researchers and scientists, outlining a robust and reproducible two-stage protocol for the synthesis of (5-Nitrothiophen-2-yl)methanol. We will first detail the synthesis of the key intermediate, 5-nitrothiophene-2-carbaldehyde, followed by its selective reduction to the target alcohol. Furthermore, this guide will cover subsequent derivatization strategies to generate novel chemical entities for screening and development. The causality behind experimental choices, safety protocols, and detailed characterization data are discussed to ensure scientific integrity and successful replication.

Overview of Synthetic Strategy

The most efficient and widely adopted pathway to (5-Nitrothiophen-2-yl)methanol involves a two-step process. This strategy is predicated on its reliability, scalability, and the commercial availability of the starting materials.

  • Stage 1: Nitration of 2-Thiophenecarboxaldehyde. This classic electrophilic aromatic substitution reaction introduces a nitro group at the C5 position of the thiophene ring, yielding the crucial aldehyde precursor.

  • Stage 2: Selective Reduction. The aldehyde functional group of 5-nitrothiophene-2-carbaldehyde is selectively reduced to a primary alcohol using a mild hydride-donating agent, yielding the final product without affecting the nitro group.

This overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A 2-Thiophenecarboxaldehyde (Starting Material) B 5-Nitrothiophene-2-carbaldehyde (Intermediate) A->B Stage 1: Nitration C (5-Nitrothiophen-2-yl)methanol (Target Molecule) B->C Stage 2: Selective Reduction D Derivatives (Esters, Ethers, etc.) C->D Stage 3: Derivatization

Figure 1: High-level workflow for the synthesis of (5-Nitrothiophen-2-yl)methanol and its derivatives.

Stage 1 Protocol: Synthesis of 5-Nitrothiophene-2-carbaldehyde

The synthesis of the aldehyde intermediate is achieved via the direct nitration of 2-thiophenecarboxaldehyde. The aldehyde group, while being an electron-withdrawing group, directs the electrophilic substitution to the 5-position of the thiophene ring.

Mechanism Insight: The reaction proceeds through the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of fuming nitric acid and concentrated sulfuric acid. The thiophene ring attacks this electrophile, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the 5-nitro-substituted product.[7]

Table 1: Reagents and Materials for Stage 1

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
2-ThiophenecarboxaldehydeC₅H₄OS112.1520 g (0.178 mol)Starting material
Fuming Nitric AcidHNO₃63.0140 mLExtreme Corrosive/Oxidizer
Conc. Sulfuric AcidH₂SO₄98.0835 mLExtreme Corrosive
Ice-Salt MixtureN/AN/AAs neededFor cooling bath
Diethyl Ether(C₂H₅)₂O74.12~500 mLFor extraction
Ice WaterH₂O18.02~1 LFor quenching
Step-by-Step Protocol

⚠️ SAFETY FIRST: This procedure involves highly corrosive and reactive acids and generates a toxic product.[8] All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Preparation of Nitrating Mixture: In a flask, carefully and slowly add 40 mL of fuming nitric acid to 31 mL of concentrated sulfuric acid, while cooling the flask in an ice bath.[7] This mixing process is highly exothermic.

  • Reaction Setup: In a separate, larger flask (e.g., 500 mL three-neck flask) equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 20 g (0.178 mol) of thiophene-2-carbaldehyde in 4 mL of concentrated sulfuric acid. Cool this solution in an ice-salt bath to maintain a temperature between -10°C and 0°C.[7]

  • Nitration: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the thiophene solution. It is critical to maintain the reaction temperature below 5°C throughout the addition to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice-salt bath for an additional 5-10 minutes.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice/ice water (~1 L) with vigorous stirring. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined ether extracts with water, followed by a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is a mixture of 4-nitro and 5-nitro isomers. The desired 5-nitrothiophene-2-carbaldehyde can be separated and purified by column chromatography using a silica gel stationary phase and an eluent system such as dichloromethane/hexanes.[7] The product is typically a light yellow solid.

Stage 2 Protocol: Synthesis of (5-Nitrothiophen-2-yl)methanol

This stage involves the selective reduction of the aldehyde group to a primary alcohol. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitro group. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation due to its mild nature.

Mechanism Insight: The borohydride anion (BH₄⁻) acts as a source of hydride (H⁻). The hydride performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the aqueous workup step to yield the final alcohol product.

Table 2: Reagents and Materials for Stage 2

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
5-Nitrothiophene-2-carbaldehydeC₅H₃NO₃S157.1510 g (0.0636 mol)From Stage 1
Sodium Borohydride (NaBH₄)NaBH₄37.832.9 g (0.0764 mol)Moisture sensitive
Methanol (MeOH)CH₃OH32.04200 mLSolvent
Distilled WaterH₂O18.02As neededFor workup
Ethyl AcetateC₄H₈O₂88.11~300 mLFor extraction
1M Hydrochloric Acid (HCl)HCl36.46As neededFor quenching
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 10 g (0.0636 mol) of 5-nitrothiophene-2-carbaldehyde in 200 mL of methanol. Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0°C. In small portions, carefully add 2.9 g (0.0764 mol) of sodium borohydride to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ until the effervescence ceases and the pH is slightly acidic.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ~100 mL of distilled water. Extract the product into ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash them with brine. Dry the solution over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude (5-Nitrothiophen-2-yl)methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield a pure solid.

Table 3: Physicochemical Properties of Key Compounds

Property5-Nitrothiophene-2-carbaldehyde(5-Nitrothiophen-2-yl)methanol
Molecular Formula C₅H₃NO₃SC₅H₅NO₃S[9]
Molar Mass 157.15 g/mol [7]159.17 g/mol [9]
CAS Number 4521-33-9[7][10]20898-85-5[11]
Appearance Light yellow solidSolid (typically pale yellow)
IUPAC Name 5-Nitrothiophene-2-carbaldehyde(5-nitrothiophen-2-yl)methanol[9]

Derivatization Strategies

The synthesized (5-Nitrothiophen-2-yl)methanol is a valuable intermediate for creating libraries of novel compounds. The primary alcohol can be readily converted into other functional groups, such as esters and ethers, which can significantly modulate the compound's biological activity and physicochemical properties.

G cluster_0 Derivatization Pathways A (5-Nitrothiophen-2-yl)methanol (Starting Intermediate) B Ester Derivative (R-CO-O-CH₂-Th-NO₂) A->B + Acyl Chloride (RCOCl)  or Carboxylic Acid (RCOOH)  (Esterification) C Ether Derivative (R-O-CH₂-Th-NO₂) A->C + Alkyl Halide (R-X)  + Base (e.g., NaH)  (Williamson Ether Synthesis)

Figure 2: Key derivatization reactions of (5-Nitrothiophen-2-yl)methanol.

General Protocol for Esterification
  • Dissolve (5-Nitrothiophen-2-yl)methanol (1 equivalent) and a base like triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

  • Purify the resulting ester by column chromatography or recrystallization.

Alternative Synthetic Route: Vilsmeier-Haack Reaction

An alternative method to produce the 5-nitrothiophene-2-carbaldehyde precursor is through the Vilsmeier-Haack formylation of 2-nitrothiophene. This is another type of electrophilic aromatic substitution.

Mechanism Insight: The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[12] This electrophilic species then reacts with the electron-rich thiophene ring to introduce the formyl group after a final hydrolysis step.[12][13][14] This method is particularly useful for heteroaromatic systems.[15][16]

G cluster_0 Vilsmeier-Haack Formylation Mechanism A DMF + POCl₃ B Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] A->B Reagent Formation D Iminium Salt Intermediate C 2-Nitrothiophene C->D + Vilsmeier Reagent (Electrophilic Attack) E 5-Nitrothiophene-2-carbaldehyde D->E Hydrolysis (Workup)

Figure 3: Simplified mechanism of the Vilsmeier-Haack reaction for precursor synthesis.

References

  • MDPI. (2021). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

  • PubMed Central. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Retrieved from [Link]

  • PubChem. (n.d.). (5-Nitrothiophen-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2009). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Retrieved from [Link]

  • ResearchGate. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

  • RSC Publishing. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Retrieved from [Link]

  • Chemdad. (n.d.). 5-Nitrothiophene-2-carboxylic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]

  • ResearchGate. (2023). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Durham e-Theses. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

Sources

The Nitrothiophene Core: A Privileged Scaffold in Medicinal Chemistry – Application Notes for (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to a class of heterocyclic compounds known as "privileged scaffolds." These molecular frameworks are capable of binding to multiple biological targets, thereby offering a rich starting point for drug discovery. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such scaffold. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] The introduction of a nitro group at the 5-position of the thiophene ring gives rise to the 5-nitrothiophene moiety, a pharmacophore that has been extensively explored for its potent chemotherapeutic potential.[3]

This technical guide focuses on a key building block within this chemical class: (5-Nitrothiophen-2-yl)methanol . We will delve into its significance as a synthetic intermediate, provide detailed protocols for its preparation and derivatization, and explore the mechanistic underpinnings of the biological activity of the compounds it helps create. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the 5-nitrothiophene scaffold in their therapeutic programs.

The Significance of the 5-Nitrothiophene Moiety: A Prodrug Strategy

The medicinal chemistry of 5-nitro-heterocyclic compounds is dominated by the concept of bioreductive activation .[4] Many compounds containing this moiety are, in fact, prodrugs that are selectively activated within target cells, such as bacteria, protozoa, or hypoxic cancer cells.[5][6] This activation is typically carried out by nitroreductase enzymes , which are more abundant or active in these target cells compared to healthy mammalian tissues.[5]

The mechanism of action involves the enzymatic reduction of the nitro group (NO₂) to a series of highly reactive intermediates, including the nitroso (NO) and hydroxylamino (NHOH) species, and ultimately to the amino (NH₂) group. During this process, cytotoxic entities such as the nitro anion radical and other reactive oxygen species (ROS) like superoxide are generated.[3] These reactive species can wreak havoc within the cell, causing damage to DNA, proteins, and lipids, ultimately leading to cell death.[3][6] This targeted activation makes the 5-nitrothiophene scaffold a compelling starting point for developing selective therapies.

Below is a diagram illustrating the general pathway of bioreductive activation of a 5-nitrothiophene-containing drug.

bioreduction_pathway cluster_drug Drug Molecule cluster_activation Bioreductive Activation cluster_damage Cellular Damage 5-Nitrothiophene_Drug 5-Nitrothiophene Prodrug (R-NO₂) Nitro_Anion_Radical Nitro Anion Radical (R-NO₂⁻˙) 5-Nitrothiophene_Drug->Nitro_Anion_Radical Nitroreductase (+e⁻) Nitro_Anion_Radical->5-Nitrothiophene_Drug O₂ (Redox Cycling) Nitroso_Derivative Nitroso Derivative (R-NO) Nitro_Anion_Radical->Nitroso_Derivative +e⁻, +2H⁺, -H₂O Cellular_Targets DNA, Proteins, Lipids Nitro_Anion_Radical->Cellular_Targets ROS Generation (O₂⁻˙) Hydroxylamine_Derivative Hydroxylamine Derivative (R-NHOH) Nitroso_Derivative->Hydroxylamine_Derivative +2e⁻, +2H⁺ Hydroxylamine_Derivative->Cellular_Targets Electrophilic Attack Cell_Death Cell Death Cellular_Targets->Cell_Death

Caption: Bioreductive activation of 5-nitrothiophene drugs.

(5-Nitrothiophen-2-yl)methanol as a Versatile Synthetic Intermediate

(5-Nitrothiophen-2-yl)methanol is a valuable building block because it provides a convenient handle—the primary alcohol—for further chemical modifications, while retaining the all-important 5-nitrothiophene core. The alcohol functionality can be easily converted into a variety of other functional groups, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

The general workflow for utilizing (5-Nitrothiophen-2-yl)methanol in a drug discovery program is depicted below.

workflow Start Commercially Available 5-Nitrothiophene-2-carbaldehyde Synthesis Synthesis of (5-Nitrothiophen-2-yl)methanol Start->Synthesis Derivatization Derivatization of the Hydroxyl Group Synthesis->Derivatization Library Library of Novel 5-Nitrothiophene Derivatives Derivatization->Library Screening Biological Screening (e.g., antibacterial, anticancer) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Caption: Drug discovery workflow using (5-Nitrothiophen-2-yl)methanol.

Experimental Protocols

Note on Safety: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Nitroaromatic compounds can be toxic and should be handled with care.

Protocol 1: Synthesis of (5-Nitrothiophen-2-yl)methanol via Reduction of 5-Nitrothiophene-2-carbaldehyde

This protocol describes the synthesis of the title compound from its corresponding aldehyde, which is a common and commercially available starting material. The reduction is achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

  • 5-Nitrothiophene-2-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-nitrothiophene-2-carbaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cool the solution in an ice bath to 0-5 °C with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction (3x with EtOAc).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (5-Nitrothiophen-2-yl)methanol.

  • The product can be purified further by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization if it is a solid.

Protocol 2: Synthesis of a Carboxamide Derivative via Acylation of an Amine with an Intermediate from (5-Nitrothiophen-2-yl)methanol

This protocol demonstrates a two-step process where (5-Nitrothiophen-2-yl)methanol is first converted to an acylating agent, which is then used to form an amide bond with an amine. This is a common strategy for creating libraries of bioactive carboxamides.

Step A: Synthesis of 2-(chloromethyl)-5-nitrothiophene

Materials:

  • (5-Nitrothiophen-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (catalytic amount)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve (5-Nitrothiophen-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of pyridine.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-5-nitrothiophene. This intermediate is often used directly in the next step without further purification.

Step B: Synthesis of a N-Aryl-2-(5-nitrothiophen-2-yl)acetamide

Materials:

  • 2-(chloromethyl)-5-nitrothiophene (from Step A)

  • A primary or secondary amine (e.g., aniline) (1.0 eq)

  • A non-nucleophilic base (e.g., triethylamine, Et₃N, or diisopropylethylamine, DIPEA) (1.5 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous ACN or DMF.

  • Add a solution of 2-(chloromethyl)-5-nitrothiophene (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 50-60 °C) for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-(5-nitrothiophen-2-yl)acetamide.

Data Presentation: Biological Activities of 5-Nitrothiophene Derivatives

The 5-nitrothiophene scaffold has been incorporated into numerous compounds with a wide range of biological activities. The following table summarizes representative data for various classes of 5-nitrothiophene derivatives, illustrating their potential in different therapeutic areas.

Compound ClassTarget Organism/Cell LineBiological ActivityPotency (MIC or IC₅₀)Reference
Thiophene-2-carboxamides Mycobacterium tuberculosisAntitubercularMIC: 9.82 - 9.97 µM[7]
Pyrazolyl Hybrid Chalcones HepG2 (Liver Cancer)Anticancer~85-100% inhibition[8]
Pyrazolyl Hybrid Chalcones A549 (Lung Cancer)Anticancer~85-100% inhibition[8]
Thiophene-2-carboxaldehyde Staphylococcus aureusAntibacterialEffective at 7 µg/mL[9]
Thiophene-2-carboxaldehyde Mycobacterium tuberculosisAntitubercularMIC: 50 µg/mL[9]

Conclusion

(5-Nitrothiophen-2-yl)methanol is a strategically important building block for the synthesis of novel therapeutic agents. Its utility stems from the potent biological activity conferred by the bioreductive 5-nitrothiophene core and the synthetic versatility of the hydroxymethyl group. The protocols provided herein offer a starting point for the synthesis and derivatization of this key intermediate. By leveraging the principles of bioreductive activation and structure-based drug design, researchers can continue to explore the rich medicinal chemistry of the 5-nitrothiophene scaffold to develop next-generation therapies for a range of diseases.

References

  • Yilmaz, I., & Yilmaz, F. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Journal of Heterocyclic Chemistry, 56(10), 2884-2889.
  • Request PDF. (2025). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. [Link]

  • Maleev, G. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.
  • Request PDF. (n.d.). Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. [Link]

  • Wikipedia. (n.d.). Nifurtimox. [Link]

  • RSC Publishing. (2020). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. [Link]

  • PubMed. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. [Link]

  • National Center for Biotechnology Information. (2023). Nifurtimox. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Al-Ostath, A. I., et al. (2023).
  • National Institutes of Health. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • PubMed. (2020). Nitrofuran Drugs Beyond Redox Cycling: Evidence of Nitroreduction-independent Cytotoxicity Mechanism. [Link]

  • PubChem. (n.d.). Nifurtimox. [Link]

  • Brieflands. (n.d.). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Ju. [Link]

  • ResearchGate. (2025). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • MDPI. (n.d.). Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease. [Link]

  • National Institutes of Health. (2025). Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. [Link]

  • RSC Publishing. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. [Link]

  • Semantic Scholar. (2021). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • ResearchGate. (2019). Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. [Link]

  • YouTube. (2022). Quantitative Structure Activity Relationship - Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

  • Atlantis Press. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by. [Link]

  • PubMed. (n.d.). Evaluation of chemotherapy with benznidazole and nifurtimox in mice infected with Trypanosoma cruzi strains of different types. [Link]

  • ResearchGate. (n.d.). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • PubMed. (n.d.). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. [Link]

  • ResearchGate. (n.d.). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. [Link]

Sources

Comprehensive Application Note: Purity Analysis of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 20898-85-5 | Formula: C₅H₅NO₃S | MW: 159.16 g/mol [1][2]

Executive Summary

(5-Nitrothiophen-2-yl)methanol is a critical heterocyclic intermediate, often employed in the synthesis of bioreductive drugs and corticosteroid analogs (e.g., Prednisolone derivatives).[1][2] Its chemical structure features a nitro-substituted thiophene ring and a hydroxymethyl group.[1][2] This dual functionality presents specific analytical challenges: the nitro group provides strong UV chromophores but poses thermal stability risks, while the hydroxyl group induces polarity that can lead to peak tailing in Gas Chromatography (GC).

This guide details two orthogonal methods for purity assessment:

  • RP-HPLC-PDA: The "Gold Standard" for non-volatile purity and related substance analysis, utilizing the compound's strong UV absorption at ~312 nm.[1][2]

  • GC-FID/MS (Derivatized): An orthogonal method for volatile organic impurities (VOIs), requiring silylation to ensure thermal stability and peak symmetry.[1]

Chemical Safety & Handling

  • Hazard Class: Nitrothiophenes are potentially mutagenic and can be shock-sensitive in high purity/dry forms.[1][2] Handle in a fume hood.

  • Storage: Store at 2-8°C, protected from light (nitro groups are photosensitive).

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Purpose: Primary assay for purity (>98%) and quantification of non-volatile degradation products (e.g., 5-nitrothiophene-2-carboxaldehyde).[1][2]

Method Rationale (Expertise)[3]
  • Column Selection: A C18 stationary phase is selected to provide sufficient retention for the polar alcohol while resolving it from the more hydrophobic aldehyde impurities.

  • Mobile Phase: The use of 0.1% Formic Acid is critical. It suppresses the ionization of residual silanols on the column and any potential acidic impurities, sharpening the peak shape.

  • Detection: Nitro-thiophenes exhibit a bathochromic shift compared to simple benzenes.[1][2] While 254 nm is standard, 312 nm is more specific to the nitro-thiophene chromophore, reducing interference from non-nitro aromatic impurities.[2]

Chromatographic Conditions[4][5][6][7][8]
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection (PDA) Ch1: 312 nm (Bandwidth 4 nm) Ch2: 254 nm (Bandwidth 4 nm)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Polar Impurities)
12.090%Linear Ramp (Elute Main Peak)
15.090%Wash
15.15%Re-equilibration
20.05%End
Sample Preparation[9]
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL.

    • Note: Diluting with water focuses the sample on the head of the column, improving resolution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method B: Gas Chromatography (GC-FID/MS)

Purpose: Detection of residual solvents and volatile precursors (e.g., 2-methyl-5-nitrothiophene).[1][2]

Method Rationale (Trustworthiness)

Direct injection of nitro-alcohols is risky.[1][2] The high temperature of the injection port (250°C+) can cause:

  • Thermal Degradation: Nitro groups can eliminate NO₂, leading to false impurity peaks.

  • Tailing: The -OH group hydrogen bonds with active sites in the liner and column.

Solution: We employ Silylation (Derivatization) using BSTFA. This replaces the active proton on the -OH with a Trimethylsilyl (TMS) group, lowering the boiling point and protecting the molecule from thermal stress.

Derivatization Protocol[10]
  • Weigh 5 mg of sample into a 1.5 mL GC vial.

  • Add 200 µL of anhydrous Pyridine (solvent/catalyst).

  • Add 100 µL of BSTFA + 1% TMCS (Silylating reagent).

  • Cap and incubate at 60°C for 30 minutes.

  • Dilute with 700 µL Ethyl Acetate.

  • Inject immediately.

GC Conditions
ParameterSpecification
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split 20:1 @ 240°C
Detector FID @ 300°C (or MS Source @ 230°C)
Oven Program 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min)

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this compound, ensuring no degradation artifacts bias the results.

AnalyticalWorkflow Sample Raw Sample (5-Nitrothiophen-2-yl)methanol Prep_HPLC Dissolve in ACN:Water (Filter 0.22 µm) Sample->Prep_HPLC Primary Path Prep_GC Derivatization (BSTFA + Pyridine, 60°C) Sample->Prep_GC Orthogonal Path HPLC_System RP-HPLC (C18) Gradient Elution Prep_HPLC->HPLC_System Detector_UV PDA Detection 312 nm (Specific) 254 nm (General) HPLC_System->Detector_UV Result_Purity Assay Purity % & Non-Volatile Impurities Detector_UV->Result_Purity GC_System GC-FID/MS (DB-5ms Column) Prep_GC->GC_System TMS-Derivative Result_Volatile Residual Solvents & Volatile Precursors GC_System->Result_Volatile Result_Volatile->Result_Purity Confirm Mass Balance

Caption: Orthogonal workflow ensuring thermal stability via derivatization (GC) and specific chromophore detection (HPLC).

System Suitability & Troubleshooting

Acceptance Criteria
  • HPLC Retention Time (RT): Main peak ~8.5 ± 0.5 min.

  • Tailing Factor (T): NMT 1.5 (Strict limit due to hydroxyl group).

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely the aldehyde oxidation product).

Common Issues & Fixes
SymptomProbable CauseCorrective Action
HPLC: Peak Fronting Sample solvent too strong (100% ACN).Dilute sample with 50% Water before injection to focus the band.
HPLC: Extra Peak @ ~300nm Photodegradation.Prepare samples in amber vials; analyze immediately.
GC: Distorted/Tailing Peak Incomplete derivatization.Ensure reagents are fresh (BSTFA hydrolyzes in moist air). Increase incubation time.
GC: "Ghost" Peaks Thermal breakdown of nitro group.Lower inlet temperature to 220°C or increase split ratio to reduce residence time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 332588, (5-Nitrothiophen-2-yl)methanol. Retrieved from [Link]

  • Phenomenex (2025). Derivatization for Gas Chromatography: Silylation Reagents Guide. Retrieved from [Link]

  • MDPI (2021). Solvent Effects on the UV-Visible Absorption Spectra of Thiophene Derivatives. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • SIELC Technologies. Separation of Nitrothiophene Derivatives on Reverse Phase Columns. Retrieved from [Link]

Sources

(5-Nitrothiophen-2-yl)methanol as a precursor for antituberculosis agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (5-Nitrothiophen-2-yl)methanol as a Strategic Precursor for Antitubercular Agents

Executive Summary

The resurgence of tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, has necessitated the exploration of novel chemical scaffolds. Nitro-heterocycles, exemplified by the clinical success of Pretomanid (PA-824) and Delamanid , have emerged as a critical class of antitubercular agents.

(5-Nitrothiophen-2-yl)methanol (CAS: 20898-85-5) serves as a pivotal synthetic precursor in this domain.[1] Unlike the nitroimidazoles, the 5-nitrothiophene core offers a distinct bioisosteric profile. This Application Note details the synthetic utility of this alcohol, specifically its conversion into electrophilic "warheads" for the development of Ddn-activated prodrugs . We provide validated protocols for its activation and subsequent coupling to pharmacophores, alongside a mechanistic discussion of its biological activity.

Scientific Background & Mechanism of Action[1][2][3][4]

The Nitro-Heterocycle Advantage

Nitro-heterocycles function primarily as prodrugs . They require bio-activation within the mycobacterial cell to exert their lethal effect. This specificity reduces host toxicity while ensuring potency against Mycobacterium tuberculosis (Mtb).

Mechanism of Action: Ddn Activation vs. DprE1 Inhibition

It is crucial to distinguish between the two primary mechanisms of nitro-based TB drugs. While some nitro-aromatics (e.g., Benzothiazinones) inhibit DprE1 via covalent modification, simple 5-nitrothiophene derivatives derived from this alcohol precursor predominantly follow the NO-release pathway activated by the deazaflavin-dependent nitroreductase Ddn .

  • Step 1: Entry into the mycobacterium.

  • Step 2: Recognition by Ddn (Rv3547).

  • Step 3: Reduction of the nitro group (

    
    ) to unstable intermediates.
    
  • Step 4: Release of reactive nitrogen species (RNS), including nitric oxide (NO), which poisons the respiratory complex and damages DNA/proteins in non-replicating persisters.

MoA_Pathway Prodrug (5-Nitrothiophen-2-yl) Derivative Ddn Ddn Enzyme (Nitroreductase) Prodrug->Ddn Substrate Binding Intermediates Unstable Nitroso/Hydroxylamine Intermediates Ddn->Intermediates F420-dependent Reduction NO_Release Nitric Oxide (NO) Release Intermediates->NO_Release Decomposition Death Respiratory Collapse & DNA Damage NO_Release->Death Cytotoxicity

Figure 1: Mechanism of Action for Ddn-activated 5-nitrothiophene prodrugs.

Chemical Profile & Handling

PropertyData
Chemical Name (5-Nitrothiophen-2-yl)methanol
CAS Number 20898-85-5
Molecular Weight 159.16 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water
Stability Light sensitive; store at -20°C under inert atmosphere
Hazards Warning: Nitro compounds are potentially energetic. Potential skin sensitizer. Handle in a fume hood.

Synthetic Protocols

The primary utility of (5-Nitrothiophen-2-yl)methanol is its conversion into an alkylating agent, typically 2-(bromomethyl)-5-nitrothiophene . This intermediate is highly reactive and allows for the attachment of solubilizing tails (e.g., piperazines, morpholines) which are essential for pharmacokinetic properties.

Protocol A: Activation – Synthesis of 2-(Bromomethyl)-5-nitrothiophene

Rationale: The hydroxyl group is a poor leaving group.[2] Conversion to the bromide creates a highly active electrophile for


 reactions.

Reagents:

  • (5-Nitrothiophen-2-yl)methanol (1.0 equiv)

  • Phosphorus tribromide (

    
    ) (0.4 equiv) or 
    
    
    
    (1.1 equiv) /
    
    
    (1.1 equiv)
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure (Appel Reaction Variant - Recommended for Mildness):

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1.59 g (10 mmol) of (5-Nitrothiophen-2-yl)methanol and 3.64 g (11 mmol) of Carbon Tetrabromide (

    
    )  in 40 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.
    
  • Addition: Dissolve 2.88 g (11 mmol) of Triphenylphosphine (

    
    )  in 10 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The alcohol spot (

    
    ) should disappear, and a new less polar spot (Bromide, 
    
    
    
    ) should appear.
  • Workup: Concentrate the solvent to ~10 mL under reduced pressure.

  • Purification: Immediately purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Note: The bromide is unstable on silica for long periods; perform filtration quickly.

  • Yield: Expect 70–85% of a yellow solid/oil. Store at -20°C immediately.

Safety Note: 2-(Bromomethyl)-5-nitrothiophene is a lachrymator and potent skin irritant. Double-glove and work strictly in a fume hood.

Protocol B: Coupling – Synthesis of Amino-Methyl Nitrothiophene Derivatives

Rationale: This step introduces the "tail" of the drug molecule. Secondary amines are commonly used to mimic the structure of existing TB drugs or to improve solubility.

Reagents:

  • 2-(Bromomethyl)-5-nitrothiophene (from Protocol A) (1.0 equiv)

  • Secondary Amine (e.g., N-methylpiperazine or Morpholine) (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF
    

Step-by-Step Procedure:

  • Setup: In a 50 mL reaction vial, suspend 2.0 equiv of anhydrous

    
     in 10 mL of acetonitrile.
    
  • Amine Addition: Add 1.2 equiv of the chosen secondary amine (e.g., N-methylpiperazine). Stir for 10 minutes at room temperature.

  • Alkylation: Add a solution of 1.0 equiv 2-(bromomethyl)-5-nitrothiophene (dissolved in 2 mL acetonitrile) dropwise to the suspension.

  • Incubation: Stir the mixture at room temperature for 4–12 hours.

    • Optimization: If reaction is slow, heat to 50°C. Avoid high temperatures (>80°C) to prevent decomposition of the nitrothiophene ring.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under vacuum.[3]

  • Extraction: Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over

    
    .[4]
    
  • Purification: Purify via flash chromatography (DCM/MeOH gradient) or recrystallization from Ethanol.

Synthetic Workflow Visualization

Synthesis_Workflow Start (5-Nitrothiophen-2-yl)methanol (Precursor) Activation Activation Step (Appel Reaction or PBr3) Start->Activation CBr4, PPh3, DCM Intermediate 2-(Bromomethyl)-5-nitrothiophene (Active Electrophile) Activation->Intermediate Bromination Coupling Nucleophilic Substitution (Secondary Amine + Base) Intermediate->Coupling HNR2, K2CO3, MeCN Product Target Antitubercular Agent (Amino-methyl Nitrothiophene) Coupling->Product N-Alkylation

Figure 2: Synthetic workflow for converting the alcohol precursor into a bioactive library.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Bromination Hydrolysis of bromide; wet solvents.Ensure strictly anhydrous conditions. Use fresh

or dry DCM.
Decomposition on Silica Acid sensitivity of the benzyl bromide.Add 1% Triethylamine to the eluent or perform a quick filtration through a short plug.
Multiple Spots in Coupling Bis-alkylation (if primary amine used).Use excess amine (3-5 equiv) if using a primary amine, or stick to secondary amines.
Darkening of Reaction Thermal decomposition of nitro group.Keep reaction temperature below 60°C; perform under

in the dark.

References

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Source: Antimicrobial Agents and Chemotherapy, 2014. URL:[Link]

  • Synthesis and inhibitory activities of 5-nitrofuran-2-yl derivatives. (Analogous Chemistry) Source: Bioorganic & Medicinal Chemistry Letters, 2009. URL:[Link][5]

  • PubChem Compound Summary: (5-Nitrothiophen-2-yl)methanol. Source: National Center for Biotechnology Information. URL:[Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. Source: Chemistry Central Journal (PMC), 2012. URL:[Link]

  • Reactions of Alcohols with Thionyl Chloride. Source: Chemistry LibreTexts. URL:[Link]

Sources

Application Note: Targeted Derivatization of (5-Nitrothiophen-2-yl)methanol for Fungicidal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic derivatization of (5-Nitrothiophen-2-yl)methanol (NTM) to generate high-potency antifungal agents. While the 5-nitrothiophene moiety acts as a bioisostere to clinical nitroimidazoles (e.g., Metronidazole) and nitrofurans, the hydroxymethyl group of NTM serves as a versatile chemical handle. This guide prioritizes the conversion of NTM into Schiff base and thiosemicarbazone derivatives—classes validated for superior activity against Candida and Aspergillus spp.—via an oxidation-condensation workflow. We also address esterification for lipophilicity modulation.

Scientific Rationale & Mechanism

The Nitro-Heterocycle "Warhead"

The core efficacy of 5-nitrothiophene stems from the nitro group (


). In fungal cells, this group acts as a prodrug. It is recognized by type I and type II nitroreductases, which reduce the nitro group into transient, high-energy nitro-radical anions (

).
  • Genotoxicity: These radicals covalently bind to fungal DNA, causing strand breaks and helix destabilization.

  • Oxidative Stress: The redox cycling generates reactive oxygen species (ROS), overwhelming fungal antioxidant defenses.

Why Derivatize the Alcohol?

The parent alcohol, (5-Nitrothiophen-2-yl)methanol, possesses moderate polarity and limited binding affinity. Derivatization serves two distinct SAR goals:

  • Electronic Modulation (Schiff Bases): Converting the alcohol to an aldehyde and subsequent imine extends the

    
    -conjugation system, stabilizing the nitro-radical anion and often introducing metal-chelating capabilities (e.g., with thiosemicarbazones).
    
  • Lipophilicity Modulation (Esters): Esterification of the hydroxyl group alters the LogP, facilitating passive transport across the fungal cell wall (chitin/glucan layers).

Mechanism of Action Diagram

The following diagram illustrates the activation pathway of the synthesized derivatives within the fungal cell.

MoA Prodrug 5-Nitrothiophene Derivative (Prodrug) CellEntry Passive Diffusion (LogP Dependent) Prodrug->CellEntry Reductase Nitroreductase (Type I/II) CellEntry->Reductase Cytoplasmic Localization Radical Nitro-Radical Anion (R-NO2•-) Reductase->Radical 1e- Reduction DNA Fungal DNA Damage Radical->DNA Covalent Binding ROS ROS Generation (Superoxide) Radical->ROS Redox Cycling Death Apoptosis / Necrosis DNA->Death ROS->Death

Figure 1: Mechanism of Action. The derivative penetrates the cell wall and undergoes enzymatic reduction, triggering dual toxicity pathways (DNA damage and Oxidative Stress).

Chemical Synthesis Protocols

Synthetic Workflow Overview

The primary route involves oxidizing the alcohol to an aldehyde, followed by condensation with nitrogen nucleophiles.

Synthesis cluster_0 Pathway A: Electronic Modulation (High Potency) cluster_1 Pathway B: Lipophilicity Modulation Start (5-Nitrothiophen-2-yl)methanol (Starting Material) Step1 Oxidation (PCC/DCM) Start->Step1 StepB1 Esterification (AcCl / Pyridine) Start->StepB1 Inter 5-Nitrothiophene-2-carbaldehyde Step1->Inter Step2 Condensation (Thiosemicarbazide/H+) Inter->Step2 ProductA Target: Thiosemicarbazone Derivative Step2->ProductA ProductB Target: 5-Nitrothiophene Ester StepB1->ProductB

Figure 2: Divergent synthetic pathways. Pathway A is preferred for maximal antifungal potency.

Protocol A: Oxidation to Aldehyde

Objective: Convert the hydroxymethyl group to a reactive formyl group. Reagents: Pyridinium Chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

  • Dissolution: Dissolve 5.0 mmol of (5-Nitrothiophen-2-yl)methanol in 20 mL of anhydrous DCM.

  • Addition: Add 7.5 mmol (1.5 eq) of PCC slowly to the stirred solution at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The alcohol spot (

      
      ) should disappear; aldehyde spot (
      
      
      
      ) appears.
  • Workup: Dilute with diethyl ether (50 mL). Decant the supernatant from the black gum. Filter the solution through a pad of silica gel/Celite to remove chromium salts.

  • Purification: Concentrate in vacuo. Recrystallize from ethanol if necessary.

    • Yield Target: >80%.[1]

Protocol B: Schiff Base Condensation (Thiosemicarbazones)

Objective: Synthesize the active pharmacophore.[1] Reagents: 5-Nitrothiophene-2-carbaldehyde (from Protocol A), Thiosemicarbazide, Ethanol, Glacial Acetic Acid.

  • Preparation: Dissolve 2.0 mmol of the aldehyde in 10 mL of hot absolute ethanol.

  • Nucleophile Addition: In a separate flask, dissolve 2.0 mmol of thiosemicarbazide in 10 mL ethanol with catalytic glacial acetic acid (3–5 drops).

  • Reflux: Mix solutions and reflux at 80°C for 3–6 hours.

    • Why Acetic Acid? It protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.

  • Precipitation: Cool the mixture to RT, then to 4°C. The product usually precipitates as a yellow/orange solid.

  • Filtration: Filter the solid, wash with cold ethanol and diethyl ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the azomethine proton (

      
      ) singlet around 
      
      
      
      8.0–8.5 ppm and the disappearance of the aldehyde proton (
      
      
      9.8 ppm).

Biological Evaluation Protocols

In Vitro Antifungal Susceptibility (CLSI M27-A3)

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts [1].

Materials:

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Strains: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90113).

  • Controls: Fluconazole (Positive), DMSO (Vehicle Negative).

Procedure:

  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL (0.5 McFarland standard). Dilute 1:100, then 1:20 in RPMI 1640.
  • Plate Setup: Use 96-well U-bottom microplates.

    • Dispense 100

      
      L of inoculum into wells.
      
    • Add 100

      
      L of test compound (serial dilutions: 0.125 to 64 
      
      
      
      g/mL). Final DMSO concentration must be
      
      
      .
  • Incubation: Incubate at 35°C for 24 hours (Candida) or 48–72 hours (Cryptococcus).

  • Readout: Determine the Minimum Inhibitory Concentration (MIC).

    • Definition: The lowest concentration causing 50% inhibition of growth compared to control (visual or spectrophotometric at 530 nm).

Data Interpretation & SAR

Summarize results in the following format to establish Structure-Activity Relationships.

Compound IDR-Group SubstitutionLogP (Calc)MIC C. albicans (

g/mL)
MIC C. neoformans (

g/mL)
NTM-01 -OH (Parent)0.85>6432
NTM-ALD -CHO (Aldehyde)1.20168
NTM-TSC1 Thiosemicarbazone1.950.5 0.25
NTM-EST Acetate Ester1.453216
  • Interpretation: A sharp drop in MIC (e.g., from >64 to 0.5) upon converting the alcohol to the thiosemicarbazone (NTM-TSC1) confirms the importance of the azomethine linker and the extended

    
    -system for potency.
    

Safety & Toxicology Considerations

Nitro-heterocycles carry a risk of mutagenicity (Ames positive).

  • Cytotoxicity Assay: Counter-screen active hits against mammalian cell lines (e.g., Vero or HepG2) using an MTT assay.

  • Selectivity Index (SI): Calculate

    
    . An 
    
    
    
    is generally required for lead progression.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Araújo-Neto, L.N., et al. (2017). Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. Chemico-Biological Interactions, 272, 148-156. [5]

  • Mendelsohn, L.G., et al. (1977). Mechanism of action of nitro-heterocyclic antimicrobial drugs. Journal of Pharmaceutical Sciences.

  • Kuck, K.G., et al. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

Sources

Techniques for scaling up the synthesis of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Scale-Up of (5-Nitrothiophen-2-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of (5-nitrothiophen-2-yl)methanol, with a specific focus on strategies for scaling up the process from the laboratory bench to pilot or production scale. (5-Nitrothiophen-2-yl)methanol is a valuable building block, notably utilized in the synthesis of various pharmacologically active molecules.[1] This guide moves beyond simple procedural lists to explain the fundamental causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore a robust two-step synthetic pathway, addressing the critical challenges of regioselectivity, reaction control, and safety inherent in scaling up nitration and selective reduction reactions.

Introduction and Strategic Overview

The synthesis of (5-nitrothiophen-2-yl)methanol is most effectively approached via a two-step sequence starting from the commercially available 2-thiophenecarboxaldehyde. This strategy involves:

  • Electrophilic Nitration: Introduction of a nitro group onto the thiophene ring. The primary challenge here is controlling the regioselectivity to favor substitution at the C5 position and managing the highly exothermic nature of the reaction, especially at scale.

  • Chemoselective Reduction: Reduction of the aldehyde functionality to a primary alcohol without affecting the nitro group. The choice of reducing agent is paramount to the success of this step, balancing reactivity, selectivity, and operational safety.

This guide will dissect each of these stages, providing detailed protocols and the scientific rationale for process optimization and safe scale-up.

G cluster_0 Overall Synthesis Workflow Start 2-Thiophenecarboxaldehyde (Starting Material) Nitration Step 1: Electrophilic Nitration (Mixed Acid) Start->Nitration Intermediate 5-Nitrothiophene-2-carbaldehyde (Crude Intermediate) Nitration->Intermediate Purification1 Purification (Recrystallization/Chromatography) Intermediate->Purification1 PureIntermediate Purified Intermediate Purification1->PureIntermediate Reduction Step 2: Chemoselective Reduction (NaBH4) PureIntermediate->Reduction FinalProduct (5-Nitrothiophen-2-yl)methanol (Crude Product) Reduction->FinalProduct Purification2 Final Purification (Recrystallization) FinalProduct->Purification2 End Final Product Purification2->End

Caption: High-level workflow for the synthesis of (5-Nitrothiophen-2-yl)methanol.

Part I: Synthesis of 5-Nitrothiophene-2-carbaldehyde

The foundational step is the nitration of 2-thiophenecarboxaldehyde. The thiophene ring is highly activated towards electrophilic substitution, but the aldehyde group is deactivating, directing incoming electrophiles primarily to the C4 and C5 positions.

Mechanistic Considerations and Regioselectivity

The standard method employs a mixture of fuming nitric acid and concentrated sulfuric acid.[2] Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction yields a mixture of 4-nitro and 5-nitro isomers, typically in a 40:60 ratio.[2] While this mixture requires subsequent purification, this route is often more practical at scale than multi-step strategies aimed at achieving perfect regioselectivity.

Scale-Up Challenges for Nitration

Scaling this reaction presents significant safety and processing challenges.

  • Thermal Hazard: Nitration is notoriously exothermic. A failure to control the temperature can lead to a runaway reaction, resulting in rapid pressure buildup and the potential for vessel failure.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This necessitates the use of jacketed reactors with efficient cooling, controlled addition rates, and continuous temperature monitoring.[4]

  • Mixing: Inadequate mixing can create localized "hot spots" of high reactant concentration, increasing the risk of runaway reactions and side product formation. Efficient overhead stirring is critical.

  • Material Compatibility: Concentrated nitric and sulfuric acids are highly corrosive. Reactors must be constructed from compatible materials, such as glass-lined steel.

  • Waste Disposal: The process generates a large volume of acidic waste, which requires neutralization and proper disposal, presenting environmental and cost challenges.[5][6]

Detailed Protocol for Pilot-Scale Nitration (500 g Scale)

Disclaimer: This protocol is intended for qualified personnel in a controlled environment with appropriate safety measures, including blast shields, emergency quench capabilities, and personal protective equipment (acid-resistant gloves, apron, face shield).

Equipment:

  • 10 L glass-lined jacketed reactor with overhead stirring, thermocouple, and a pressure-equalizing dropping funnel.

  • Cooling system capable of maintaining -10°C to 0°C.

  • Receiving vessel for quenching.

Reagents:

Reagent Amount Moles Notes
2-Thiophenecarboxaldehyde 500 g 4.46 mol Starting Material
Concentrated Sulfuric Acid (98%) 2.0 L - Solvent and Catalyst
Fuming Nitric Acid (90%) 315 mL ~7.14 mol Nitrating Agent
Ice Water 10 L - For Quenching

| Dichloromethane (DCM) | 5 L | - | Extraction Solvent |

Procedure:

  • Acid Preparation: Charge the 10 L reactor with concentrated sulfuric acid (2.0 L). Begin stirring and cool the reactor jacket to -5°C.

  • Substrate Addition: Once the acid temperature is below 5°C, slowly add the 2-thiophenecarboxaldehyde (500 g) over 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10°C.

  • Cooling for Nitration: After the addition is complete, cool the reaction mixture to between -5°C and 0°C. Causality: Maintaining a low temperature is critical to control the reaction rate and minimize the formation of undesired byproducts.

  • Nitrating Agent Addition: Slowly add the fuming nitric acid (315 mL) dropwise via the addition funnel. The addition rate must be carefully controlled to keep the internal temperature below 5°C. This step is highly exothermic and may take 2-3 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 0-5°C for an additional 30 minutes. The reaction progress can be monitored by TLC or HPLC.

  • Quenching: The reaction is quenched by carefully transferring the reaction mixture onto a vigorously stirred mixture of crushed ice and water (10 L). This must be done slowly and with efficient cooling, as the quenching process is also highly exothermic.

  • Extraction: The resulting slurry is transferred to a separatory funnel and extracted with dichloromethane (3 x 1.5 L).

  • Washing: The combined organic layers are washed with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a mixture of isomers.[2]

  • Purification: The 5-nitro isomer is separated from the 4-nitro isomer via column chromatography or fractional crystallization, which is challenging but necessary for high purity.

Part II: Chemoselective Reduction to (5-Nitrothiophen-2-yl)methanol

The critical challenge in this step is the selective reduction of the aldehyde in the presence of the nitro group. Different reducing agents have vastly different behaviors.

G cluster_pros_cons Method Evaluation Start Select Reduction Method for 5-Nitrothiophene-2-carbaldehyde Selectivity_Check Is chemoselectivity the primary concern? Start->Selectivity_Check NaBH4 Sodium Borohydride (NaBH4) Reduction Safety_Check Are high-pressure H2 facilities available? NaBH4_Pros Pros: - Excellent chemoselectivity - Milder conditions - Simpler equipment H2 Catalytic Hydrogenation (e.g., H2, Pd/C) H2->Safety_Check Consider risk of nitro group reduction H2_Pros Pros: - Catalytic, less waste - High atom economy Selectivity_Check->NaBH4 Yes Selectivity_Check->H2 No NaBH4_Cons Cons: - Stoichiometric reagent - H2 evolution during quench H2_Cons Cons: - Risk of over-reduction to amine - High-pressure equipment needed - Pyrophoric catalyst handling

Caption: Decision workflow for selecting the appropriate reduction method.

Comparison of Reduction Strategies
FeatureSodium Borohydride (NaBH₄)Catalytic Hydrogenation (H₂, Pd/C)
Chemoselectivity Excellent . Readily reduces aldehydes/ketones but does not reduce nitro groups under standard conditions.[7][8][9]Poor to Moderate . Conditions required to reduce the aldehyde often lead to the reduction of the nitro group to an amine or hydroxylamine.[10][11]
Operational Safety High . Operates at atmospheric pressure. Main hazard is H₂ evolution during acidic quench.Moderate to Low . Requires handling of flammable H₂ gas, often at high pressure. Catalysts (e.g., Raney Ni) can be pyrophoric.[9]
Equipment Standard glass or glass-lined reactors.Specialized high-pressure autoclaves (hydrogenators).
Waste Stream Borate salts.Minimal, but involves catalyst filtration and disposal.
Scalability Excellent . The process is straightforward to scale with appropriate thermal management for the quench.Good , but requires significant capital investment in specialized equipment and infrastructure.
Detailed Protocol for Pilot-Scale NaBH₄ Reduction (500 g Scale)

Equipment:

  • 10 L jacketed reactor with overhead stirring and thermocouple.

  • Cooling/heating system.

  • Addition funnel.

Reagents:

Reagent Amount Moles Notes
5-Nitrothiophene-2-carbaldehyde 500 g 3.18 mol Starting Material
Methanol (MeOH) 5.0 L - Solvent
Sodium Borohydride (NaBH₄) 132 g 3.50 mol Reducing Agent
Acetone 100 mL - For destroying excess NaBH₄
2M Hydrochloric Acid (HCl) ~2.0 L - For pH adjustment

| Ethyl Acetate | 5 L | - | Extraction Solvent |

Procedure:

  • Dissolution: Charge the reactor with methanol (5.0 L) and the purified 5-nitrothiophene-2-carbaldehyde (500 g). Stir until fully dissolved.

  • Cooling: Cool the solution to 0-5°C using the reactor jacket.

  • NaBH₄ Addition: Add the sodium borohydride (132 g) portion-wise over 1-2 hours. Causality: Portion-wise addition is crucial to control the initial exotherm and the rate of hydrogen evolution from the reaction of NaBH₄ with the protic solvent (methanol). The internal temperature should be maintained below 15°C.

  • Reaction: Stir the mixture at 10-15°C for 2-3 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Quenching Excess Reagent: Cool the mixture back to 0-5°C. Slowly add acetone (100 mL) to quench any unreacted NaBH₄. This is a safer alternative to quenching directly with acid.

  • pH Adjustment & Product Precipitation: Slowly and carefully add 2M HCl to the reaction mixture to adjust the pH to ~7. This will hydrolyze the borate esters and precipitate the product. This step will generate hydrogen gas and must be done in a well-ventilated area with no ignition sources.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Isolation: The resulting aqueous slurry is filtered to collect the solid product. The crude product is washed with cold water.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product, (5-nitrothiophen-2-yl)methanol, as a pure solid.

Final Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • FTIR Spectroscopy: To verify the presence of the hydroxyl group (~3300 cm⁻¹) and the nitro group (~1520, 1340 cm⁻¹), and the absence of the aldehyde carbonyl (~1680 cm⁻¹).[12]

  • Mass Spectrometry: To confirm the molecular weight (159.17 g/mol ).[13]

  • Melting Point: To assess purity.

References

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • Organic Syntheses. 2-NITRO-p-CYMENE. [Link]

  • ResearchGate. Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates. [Link]

  • Nature. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • ScholarWorks @ UTRGV. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. [Link]

  • Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. [Link]

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. [Link]

  • PubChem. (5-Nitrothiophen-2-yl)methanol. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitrothiophene-Substituted Pyrazoles

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. This five-membered heterocyclic ring system is a prevalent feature in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The strategic incorporation of a nitrothiophene moiety onto the pyrazole core introduces unique electronic and steric characteristics, often enhancing the therapeutic potential of the resulting molecule. The strong electron-withdrawing nature of the nitro group can modulate the pharmacokinetic and pharmacodynamic properties of the compound, making these derivatives particularly interesting for further investigation. Specifically, derivatives of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole have shown promise as potent antituberculosis agents, underscoring the importance of efficient and reliable synthetic routes to access these valuable compounds.[1]

This comprehensive guide provides a detailed, three-step synthetic pathway starting from the readily available (5-Nitrothiophen-2-yl)methanol. The protocols herein are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy Overview

The synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole from (5-Nitrothiophen-2-yl)methanol is a sequential three-step process. This strategy is outlined below and will be detailed in the subsequent sections.

G A (5-Nitrothiophen-2-yl)methanol B 5-Nitrothiophene-2-carbaldehyde A->B Step 1: Oxidation C (E)-1-(Phenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate) B->C Step 2: Claisen-Schmidt Condensation D 5-(5-Nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole C->D Step 3: Cyclocondensation

Caption: Overall synthetic workflow.

Part 1: Oxidation of (5-Nitrothiophen-2-yl)methanol

The initial and critical step in this synthetic sequence is the selective oxidation of the primary alcohol, (5-Nitrothiophen-2-yl)methanol, to the corresponding aldehyde, 5-nitrothiophene-2-carbaldehyde. It is imperative to employ a mild oxidizing agent to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants. Pyridinium chlorochromate (PCC) is the reagent of choice for this transformation due to its well-established ability to efficiently and cleanly oxidize primary alcohols to aldehydes.[2][3][4][5]

Protocol 1: PCC Oxidation of (5-Nitrothiophen-2-yl)methanol

Materials:

  • (5-Nitrothiophen-2-yl)methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of (5-Nitrothiophen-2-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel and Celite® to remove the chromium by-products.

  • Wash the plug thoroughly with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 5-nitrothiophene-2-carbaldehyde.

  • The crude product can be purified further by column chromatography on silica gel using a hexane-ethyl acetate gradient if necessary.

Expert Insights: The use of anhydrous DCM is crucial to prevent the formation of the aldehyde hydrate, which could be further oxidized.[2] The silica gel/Celite® plug filtration is a rapid and effective method for removing the bulk of the chromium salts.

Part 2: Claisen-Schmidt Condensation to Chalcone Intermediate

The second step involves a base-catalyzed Claisen-Schmidt condensation between the newly synthesized 5-nitrothiophene-2-carbaldehyde and acetophenone.[6][7][8] This reaction forms the α,β-unsaturated ketone, commonly known as a chalcone, which is the direct precursor to the target pyrazole. The electron-withdrawing nitro group on the thiophene ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the nucleophilic attack by the enolate of acetophenone.[9][10]

Protocol 2: Synthesis of (E)-1-(Phenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one

Materials:

  • 5-Nitrothiophene-2-carbaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-nitrothiophene-2-carbaldehyde (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol.

  • To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 20-40%) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a precipitate is often observed.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(phenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one.

Data Presentation: Reaction Parameters

ParameterValue
Solvent Ethanol
Base Sodium Hydroxide
Temperature Room Temperature
Reaction Time 2-3 hours

Part 3: Cyclocondensation to form the Pyrazole Derivative

The final step is the cyclocondensation reaction of the chalcone intermediate with hydrazine hydrate. This reaction proceeds via a nucleophilic addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to afford the stable 4,5-dihydropyrazole ring system.

Protocol 3: Synthesis of 5-(5-Nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole

Materials:

  • (E)-1-(Phenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one

  • Hydrazine hydrate (80% or higher)

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve the chalcone intermediate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure and recrystallize the residue from ethanol to yield the pure 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole.

Expert Insights: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the chalcone. Glacial acetic acid can also be used as a solvent and catalyst for this reaction, which in some cases can lead to higher yields.

Characterization of the Final Product

The structure of the synthesized 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole should be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected ¹H NMR Spectral Data (Illustrative):

The ¹H NMR spectrum of the 4,5-dihydropyrazole ring system typically exhibits a characteristic AMX spin system for the three protons at the C4 and C5 positions.

  • CH (C5): A doublet of doublets (dd) due to coupling with the two diastereotopic protons at C4.

  • CH₂ (C4): Two separate doublet of doublets (dd) for each of the diastereotopic protons, each coupling with the C5 proton and geminally with each other.

  • Aromatic Protons: Signals in the aromatic region corresponding to the phenyl and nitrothiophene rings.

  • NH Proton: A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Data (Illustrative):

The ¹³C NMR spectrum will show characteristic signals for the pyrazole ring carbons, as well as the carbons of the phenyl and nitrothiophene substituents.

Visualization of the Reaction Mechanism

G cluster_0 Step 2: Claisen-Schmidt Condensation cluster_1 Step 3: Cyclocondensation Ace_enolate Acetophenone Enolate Aldehyde 5-Nitrothiophene-2-carbaldehyde Ace_enolate->Aldehyde Nucleophilic Attack Intermediate1 Aldol Adduct Aldehyde->Intermediate1 Chalcone Chalcone Intermediate1->Chalcone Dehydration Chalcone2 Chalcone Hydrazine Hydrazine Chalcone2->Hydrazine Michael Addition Intermediate2 Michael Adduct Hydrazine->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Pyrazole 4,5-Dihydropyrazole Intermediate3->Pyrazole Dehydration

Caption: Key mechanistic steps in the synthesis.

Conclusion

This application note provides a robust and well-elucidated three-step synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole from (5-Nitrothiophen-2-yl)methanol. By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably access this important class of biologically active molecules. The methodologies described are amenable to scale-up and can be adapted for the synthesis of a diverse library of substituted pyrazole derivatives for further investigation in drug discovery and development programs.

References

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents. WO2015063709A1.
  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Available at: [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. Available at: [Link]

  • Synthesis method of 2-thiophenecarboxaldehyde. Google Patents. CN102627627A.
  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Al-Nahrain University. Available at: [Link]

  • Oxidation of Primary Alcohol to Aldehyde by Pyridinium Chloro Chromate(PCC). Reaction with mechanism. YouTube. Available at: [Link]

  • 5-Nitrothiophene-2-carbaldehyde. ResearchGate. Available at: [Link]

  • Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. PubMed. Available at: [Link]

  • The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). SlideShare. Available at: [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. PMC - NIH. Available at: [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Available at: [Link]

  • Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. ACS Omega. Available at: [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Available at: [Link]

  • The Aldol Condensation. Magritek. Available at: [Link]

  • How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. RSC Publishing. Available at: [Link]

  • Claisen–Schmidt condensation employed for the synthesis of chalcones. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. ResearchGate. Available at: [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]

Sources

Microwave-assisted synthesis involving 5-nitrofuran-2-yl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 5-Nitrofuran-2-yl Derivatives

Executive Summary

The 5-nitrofuran moiety is a privileged structure in medicinal chemistry, serving as the pharmacophore in established antibiotics (Nitrofurantoin, Nitrofurazone) and emerging anti-tubercular agents.[1] Conventional thermal synthesis of these derivatives is often plagued by the "thermal wall"—long reaction times (4–12 hours) that lead to the degradation of the thermally labile nitro group and the formation of varying "black tar" byproducts.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the high dipole moment of the 5-nitrofuran ring, we achieve targeted dielectric heating, reducing reaction times to minutes while suppressing side reactions.

Mechanistic Principles

The success of this protocol relies on the specific interaction between the microwave field (2.45 GHz) and the reagents.

  • Dipolar Polarization: 5-Nitro-2-furaldehyde possesses a strong dipole moment due to the electron-withdrawing nitro group and the heterocyclic oxygen. Under microwave irradiation, these molecules attempt to align with the oscillating electric field, generating internal heat through molecular friction.[1]

  • The "Superheating" Effect: Solvents like ethanol (loss tangent

    
    ) allow the reaction mixture to rapidly reach temperatures above their atmospheric boiling points in sealed vessels, accelerating the rate-determining step (dehydration of the hemiaminal intermediate).
    
Visualization: Reaction Mechanism & Energy Transfer

ReactionMechanism cluster_0 Reagents NitroFuran 5-Nitro-2-furaldehyde (High Dipole) Intermediate Hemiaminal Intermediate NitroFuran->Intermediate Nucleophilic Attack Amine Hydrazide/Amine (Nucleophile) Amine->Intermediate MW_Field MW Irradiation (2.45 GHz) MW_Field->Intermediate Dipolar Polarization (Kinetic Boost) Transition Transition State (Water Elimination) Intermediate->Transition Rapid Heating Product 5-Nitrofuran-2-yl Hydrazone Transition->Product - H2O

Figure 1: Mechanistic pathway of microwave-assisted condensation.[1] The microwave field specifically accelerates the dehydration step by superheating the polar intermediate.

Protocol A: Synthesis of 5-Nitrofuran-2-yl Hydrazones (Schiff Bases)

Target: Synthesis of Nitrofurazone analogs.[2] Reaction Type: Condensation.[2][3]

Materials
  • 5-Nitro-2-furaldehyde (1.0 mmol)[1]

  • Semicarbazide or substituted Hydrazide (1.0 mmol)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (2–3 drops)[1]

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve 5-nitro-2-furaldehyde (141 mg, 1 mmol) in 4 mL of ethanol.

  • Addition: Add the hydrazide (1 mmol) and 3 drops of glacial acetic acid. Cap the vial with a Teflon-lined septum.

  • Irradiation (Ramp-to-Temperature):

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).[1]

    • Temperature: 85°C.

    • Power: Dynamic (Max 150 W).[1]

    • Hold Time:4 minutes .

    • Stirring: High.

  • Work-up: Cool the vessel to 50°C using compressed air (integrated cooling). Pour the reaction mixture onto crushed ice (20 g).

  • Isolation: The precipitate forms immediately. Filter under vacuum, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).[1]

  • Purification: Recrystallize from hot ethanol if necessary.

Critical Control Point: Do not exceed 100°C. The 5-nitro group can undergo reductive degradation at temperatures >120°C in the presence of amine donors.

Protocol B: One-Pot Synthesis of Thiazolidinones

Target: Cyclization of the nitrofuran core into a thiazolidinone scaffold (4-thiazolidinone derivatives). Reaction Type: Three-component cyclocondensation.

Materials
  • 5-Nitro-2-furaldehyde (1.0 mmol)[1]

  • Aromatic Amine (1.0 mmol)[1]

  • Thioglycolic Acid (1.5 mmol)[1]

  • Drying Agent: Anhydrous ZnCl₂ (10 mol%)[1]

  • Solvent: Ethanol or DMF (3 mL)

Workflow Diagram

ThiazolidinoneFlow Start Mix Reagents: Aldehyde + Amine + Thioglycolic Acid Step1 Pre-Stir (1 min) Homogenization Start->Step1 MW_Step MW Irradiation 110°C, 8-12 mins (Closed Vessel) Step1->MW_Step Check TLC Monitoring (Hexane:EtOAc 7:3) MW_Step->Check Check->MW_Step Incomplete Workup Neutralize with NaHCO3 Extract/Filter Check->Workup Complete Final Pure 5-Nitrofuran Thiazolidinone Workup->Final

Figure 2: One-pot synthesis workflow for thiazolidinone derivatives using microwave irradiation.

Step-by-Step Methodology
  • Assembly: In a microwave vial, combine 5-nitro-2-furaldehyde (1 mmol), the aromatic amine (1 mmol), and thioglycolic acid (1.5 mmol).

  • Catalysis: Add anhydrous ZnCl₂ (0.1 mmol) and 3 mL of ethanol.

  • Irradiation:

    • Set temperature to 110°C .

    • Set hold time to 10 minutes .

    • Enable "PowerMax" (simultaneous cooling) if available to drive the reaction via energy input rather than just thermal maintenance.

  • Neutralization: Pour the reaction mixture into 20 mL of saturated Sodium Bicarbonate (NaHCO₃) solution to remove excess acid.

  • Isolation: Stir for 15 minutes. Filter the solid product and wash with water.[4][5]

Data Analysis: Conventional vs. Microwave

The following data compares the synthesis of 5-nitrofuran-2-carboxaldehyde semicarbazone (Nitrofurazone analog).

ParameterConventional RefluxMicrowave ProtocolImprovement Factor
Reaction Time 4.5 Hours4 Minutes67x Faster
Solvent Volume 25 mL4 mL6x Less Waste
Yield (%) 68%92%+35% Increase
Purity (HPLC) 88% (Req.[1] Column)96% (No Column)Cleaner Profile
Energy Usage ~1.5 kWh~0.05 kWhGreen Efficiency

Table 1: Comparative metrics demonstrating the efficiency of the MAOS protocol.

References

  • Microwave-Assisted Synthesis of Schiff Bases: Dineshkumar, N., et al. "Microwave Irradiation-assisted Synthesis of Schiff's Bases – A Review."[6] Eur.[6] Chem. Bull.[6] 2023, 12(10), 4840-4858.[1][6]

  • Thiazolidinone Synthesis via Microwave: Ma, Z., et al. "Microwave-assisted Synthesis of New 1,3-thiazolidin-4-ones and Evaluation of Their Anticancer Efficacy."[1][7] Modern Applied Science, 2011, 5(3).[1]

  • Green Chemistry & Nitrofuran Derivatives: Raguanshi, et al. "Microwave assisted synthesis of thiazolidinone analogues." Journal of Chemical and Pharmaceutical Research, 2010.[1][3]

  • Comparative Study (MW vs Conventional): Vibhute, Y.B., et al. "Comparative study of conventional and microwave assisted synthesis of novel schiff bases."[1] J. Chem. Pharm.[3] Res., 2010, 2(6):234-243.[1][3]

Sources

Technical Guide: Preparation and Management of (5-Nitrothiophen-2-yl)methanol Stock Solutions for Bioassays

[1]

Abstract

(5-Nitrothiophen-2-yl)methanol (CAS 20898-85-5) is a critical bioreductive intermediate used in the development of hypoxia-activated prodrugs and antimicrobial agents.[1] Its efficacy in biological assays depends heavily on the integrity of the stock solution. Improper solubilization can lead to micro-precipitation, resulting in false negatives (loss of potency) or false positives (aggregate-induced toxicity).[1] This Application Note provides a validated protocol for creating stable stock solutions, managing solvent tolerance (DMSO), and executing precise serial dilutions for cellular assays.

Physicochemical Assessment & Solvent Strategy

Before handling the compound, one must understand its solubility profile to select the appropriate vehicle. The nitrothiophene moiety imparts lipophilicity, while the hydroxymethyl group provides a handle for hydrogen bonding, creating a molecule with intermediate polarity (LogP ~0.9–1.1).

Table 1: Critical Physicochemical Properties
PropertyValueImplication for Bioassays
Molecular Weight 159.16 g/mol Used for Molarity calculations.[1]
LogP (Predicted) ~0.9 – 1.15Moderately lipophilic; risk of precipitation in 100% aqueous media at high concentrations.[1]
Solubility (Water) LowNot suitable for direct aqueous stock preparation.[1]
Solubility (DMSO) High (>50 mM)Recommended vehicle. Miscible with water; well-tolerated by cells at <0.5%.[1]
Solubility (Ethanol) ModerateAlternative vehicle, but high volatility affects concentration accuracy over time.[1]
Stability Light SensitiveNitro groups are photoreactive.[1] Must use amber vials.
The "DMSO Limit" Rule

While DMSO is the universal solvent for this compound, it is cytotoxic at high concentrations.

  • Standard Cell Lines (HeLa, HEK293): Tolerate up to 0.5% v/v DMSO.[1]

  • Primary Cells/Stem Cells: Tolerate <0.1% v/v DMSO.[1][2]

  • Enzymatic Assays: DMSO may inhibit specific enzymes; validation is required.[1]

Strategic Goal: Prepare a stock concentration (e.g., 50 mM) high enough that the final volume added to the assay well is negligible (<0.1% of total volume), yet low enough to prevent compound precipitation during storage.

Protocol: Preparation of 50 mM Stock Solution

Safety Note: Nitro-compounds can be mutagenic (Ames positive).[1] Handle powder in a fume hood wearing nitrile gloves, lab coat, and safety glasses.

Materials
  • (5-Nitrothiophen-2-yl)methanol solid (>95% purity).[1][3]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture Tested).[1]

  • Amber glass vials (1.5 mL or 4 mL) with PTFE-lined caps.[1]

  • Analytical balance (precision 0.01 mg).[1]

  • Vortex mixer and Ultrasonic bath.[1]

Step-by-Step Procedure
  • Calculations: Determine the mass required for a 50 mM solution in a specific volume (e.g., 1 mL).

    
    
    
    
    [1]
  • Weighing: Weigh approximately 8.0 mg of the powder directly into a tared amber glass vial. Record the exact mass (e.g., 8.12 mg).

  • Volume Adjustment (Gravimetric Method): Do not rely on pipetting accuracy for the solvent alone.[1] Calculate the exact volume of DMSO needed based on the recorded mass to achieve exactly 50 mM.

    
    [1]
    
  • Solubilization: Add the calculated volume of Anhydrous DMSO.

    • Action: Vortex vigorously for 30 seconds.

    • Observation: If particles remain, sonicate in a water bath at room temperature for 5–10 minutes.

    • Verification: Hold the vial up to a light source. The solution should be clear yellow/orange with no visible particulate matter.

  • Aliquoting: To avoid freeze-thaw cycles (which induce crystallization and hydrolysis), dispense the stock into single-use aliquots (e.g., 50 µL) in small amber tubes.

  • Storage: Store at -20°C (short term < 3 months) or -80°C (long term). Protect from light at all times.[1]

Visualization: Workflow & Dilution Logic

The following diagrams illustrate the workflow and the critical "Intermediate Dilution" step required to prevent "crashing out" (precipitation) when moving from 100% DMSO to aqueous media.

Diagram 1: Stock Preparation & Storage Workflow

StockPrepStartSolid Compound(5-Nitrothiophen-2-yl)methanolWeighWeigh intoAmber VialStart->WeighCalcCalculate DMSO Vol(Target: 50 mM)Weigh->CalcDissolveAdd DMSO &Vortex/SonicateCalc->DissolveQCVisual Inspection(Clear Solution?)Dissolve->QCQC->DissolveFail (Particulates)AliquotAliquot intoSingle-Use TubesQC->AliquotPassStoreStore at -20°C(Dark)Aliquot->Store

Caption: Step-by-step workflow for generating high-integrity stock solutions, emphasizing light protection and visual QC.

Diagram 2: Serial Dilution Strategy (Avoiding Precipitation)

Directly adding high-concentration DMSO stock to cell media often causes immediate precipitation.[1] This "Step-Down" method is safer.[1]

DilutionLogiccluster_warningCritical ControlStock50 mM Stock(100% DMSO)InterIntermediate Dilution(500 µM in Media/Buffer)(1% DMSO)Stock->Inter  1:100 Dilution(Slow addition w/ vortexing)FinalFinal Assay Well(5 µM Treatment)(0.1% DMSO)Inter->Final  1:10 Dilution(Into Assay Plate)CheckCheck for Turbidityat Intermediate StepInter->Check

Caption: The "Step-Down" dilution method reduces the risk of compound precipitation and ensures DMSO stays below toxic limits.

Quality Control & Troubleshooting

QC Protocol: UV-Vis Verification

Because weighing small masses (<10 mg) is prone to error, validate the concentration using UV-Vis spectroscopy if an extinction coefficient (

1
  • Dilute stock 1:1000 in ethanol.

  • Measure Absorbance (

    
     is typically ~300-320 nm for nitrothiophenes).[1]
    
  • Apply Beer-Lambert Law:

    
    .[1]
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Turbidity upon thawing Precipitation / Crystal growthWarm to 37°C for 5 mins; sonicate.[1] If persistent, discard.
Color change (Darkening) PhotodegradationDiscard.[1] Ensure future stocks are in amber vials and wrapped in foil.
Cell toxicity in Vehicle Control DMSO % too highReduce final DMSO to <0.1%. Ensure "Intermediate Dilution" step is used.[1]
Inconsistent Bioassay Data Compound crashed out in mediaUse the "Step-Down" dilution method (Diagram 2).[1] Do not pipette 100% DMSO stock directly into cold media.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 332588, (5-Nitrothiophen-2-yl)methanol.[1] Retrieved from [Link][1]

  • Markossian S, Grossman A, et al. (Eds). Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1] "Compound Management" and "Reagent Preparation."[1] Retrieved from [Link]

  • LifeTein (2023). DMSO Usage in Cell Culture: Guidelines for Concentration Limits. Retrieved from [Link]

Application Note: A Hypothetical Role for (5-Nitrothiophen-2-yl)methanol in Novel Prednisolone Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone, a cornerstone synthetic glucocorticoid, is produced through well-established multi-step chemical and biotechnological routes, typically originating from hydrocortisone or prednisone.[1][2][3] A comprehensive review of the scientific literature reveals that (5-Nitrothiophen-2-yl)methanol is not a recognized reagent or intermediate in any current, conventional synthesis of prednisolone . This application note, therefore, moves beyond established methods to propose a hypothetical, research-oriented application for (5-Nitrothiophen-2-yl)methanol in the synthesis of novel prednisolone analogs. We will explore its potential utility as a protecting group for the C21-hydroxyl function of a prednisolone precursor, leveraging the unique chemical properties of the nitrothiophene moiety for orthogonal deprotection strategies. This document serves as a conceptual guide for researchers aiming to develop innovative steroid synthesis methodologies.

Introduction to Prednisolone Synthesis

The synthesis of prednisolone has been a subject of extensive research, leading to highly optimized manufacturing processes. The primary methods include:

  • Microbiological Dehydrogenation: This highly efficient method introduces the C1-C2 double bond into the A-ring of a hydrocortisone substrate using microorganisms like Arthrobacter simplex.[2][3]

  • Chemical Synthesis: Chemical routes often start from prednisone or related steroid intermediates.[1] A common pathway involves the reduction of the C11-keto group of prednisone to the required 11β-hydroxyl group of prednisolone.[4] These multi-step syntheses require careful management of various functional groups, often necessitating the use of protecting groups to ensure regioselectivity.[5][6]

The complexity of the steroid scaffold, with its multiple reactive sites, makes the strategic use of protecting groups paramount for achieving high yields and purity.[6][7]

Chemical Profile of (5-Nitrothiophen-2-yl)methanol

(5-Nitrothiophen-2-yl)methanol is a heterocyclic compound featuring a thiophene ring substituted with both a nitro group and a hydroxymethyl group.[8][9] Its potential utility in organic synthesis is dictated by the reactivity of these functional groups:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol can readily react with carboxylic acids, acyl chlorides, or activated hydroxyl groups (e.g., at C21 of a steroid) to form esters or ethers.

  • 5-Nitrothiophene Moiety: The nitro group is strongly electron-withdrawing, which influences the reactivity of the thiophene ring.[10] More importantly, nitro groups are susceptible to reduction under specific conditions (e.g., catalytic hydrogenation, dissolving metal reduction), offering a potential handle for selective cleavage. The thiophene ring itself has distinct stability and reactivity profiles compared to simple phenyl groups.[11]

While one vendor abstract mentions its use in prednisolone synthesis, this claim is not substantiated in the broader scientific or patent literature and appears to be an error.[12] The compound is primarily recognized for its role as a building block in medicinal chemistry for creating various biologically active nitrothiophene derivatives.[13][14]

Hypothetical Application: A Novel Protecting Group Strategy

We propose a theoretical role for (5-Nitrothiophen-2-yl)methanol as a precursor to a novel C21-hydroxyl protecting group in a prednisolone synthesis pathway starting from a suitable precursor like Prednisone Acetate. The core concept is to form a C21-(5-nitro-2-thenyl) ether, which could offer unique deprotection conditions compared to standard protecting groups like silyl ethers or acetates.

Rationale for this approach:

  • Orthogonality: The key to this strategy is the selective removal of the nitrothenyl group without affecting other sensitive functionalities on the steroid core. The nitro group can be reduced to an amine, which would destabilize the ether linkage (e.g., through cyclization or elimination), facilitating its cleavage under conditions that would leave other protecting groups intact.

  • Stability: A thenyl ether would likely exhibit stability across a range of pH conditions and towards many common reagents used in steroid synthesis, allowing for manipulations at other positions of the molecule.

  • Innovation: This approach represents a departure from conventional steroid synthesis, potentially enabling new synthetic routes or the creation of novel intermediate libraries for drug discovery.

The proposed workflow is outlined in the diagram below.

G A Prednisone Precursor (e.g., C21-OH derivative) C C21-(5-nitro-2-thenyl) ether protected steroid A->C Etherification (e.g., Mitsunobu or Williamson) B (5-Nitrothiophen-2-yl)methanol B->C D Selective Reduction of C11-Keto Group C->D F Selective Reduction of Nitro Group D->F E Other desired synthetic transformations G Cleavage of Thenyl Ether F->G H Final Product: Prednisolone G->H

Caption: Hypothetical workflow for using a nitrothenyl protecting group.

Proposed Experimental Protocol (Hypothetical)

This section details a theoretical protocol for the key protection and deprotection steps. This is a conceptual procedure and requires experimental validation and optimization.

Part A: Protection of the C21-Hydroxyl Group

Objective: To synthesize the C21-(5-nitro-2-thenyl) ether of a prednisone precursor.

Reagents & MaterialsMolar Eq.PuritySupplierNotes
Prednisone-21-alcohol1.0>98%N/AStarting material.
(5-Nitrothiophen-2-yl)methanol1.5>95%CommercialReagent.[8]
Triphenylphosphine (PPh₃)1.5>99%CommercialMitsunobu reagent.
DIAD or DEAD1.5~97%CommercialMitsunobu reagent.
Anhydrous THF-DryCommercialReaction solvent.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve Prednisone-21-alcohol (1.0 eq) and (5-Nitrothiophen-2-yl)methanol (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (1.5 eq) to the stirred solution.

  • Mitsunobu Reaction: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 30 minutes. Maintain the temperature at 0°C during addition.

    • Causality Insight: The Mitsunobu reaction is chosen for its mild conditions, which are well-tolerated by the steroid core. It allows for the formation of the ether linkage from two alcohol precursors.

  • Reaction Progression: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) until the starting steroid spot is consumed.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired C21-(5-nitro-2-thenyl) ether protected steroid.

Part B: Deprotection of the C21-Ether

Objective: To selectively cleave the C21-(5-nitro-2-thenyl) ether to yield the final prednisolone product.

Reagents & MaterialsMolar Eq.PuritySupplierNotes
C21-protected Prednisolone1.0PurifiedFrom Part ASubstrate.
Zinc Dust10.0<10 micronCommercialReducing agent.
Ammonium Chloride (sat. aq.)-ACS gradeCommercialProton source.
Methanol / THF-ACS gradeCommercialReaction solvent.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the C21-protected prednisolone (1.0 eq) in a 1:1 mixture of Methanol and THF.

  • Reduction: Add saturated aqueous ammonium chloride solution followed by activated zinc dust (10.0 eq) in portions.

    • Causality Insight: Zn/NH₄Cl is a classic method for the chemoselective reduction of aromatic nitro groups to amines in the presence of other reducible functionalities like ketones. This selective transformation is the key to the orthogonal deprotection.

  • Reaction Progression: Stir the suspension vigorously at room temperature for 4-6 hours. The intermediate amine is expected to be unstable and facilitate ether cleavage in situ.

  • Monitoring: Monitor the disappearance of the starting material and the appearance of the prednisolone product by TLC or LC-MS.

  • Workup & Purification:

    • Filter the reaction mixture through a pad of Celite® to remove excess zinc. Wash the pad with ethyl acetate.

    • Combine the filtrates and wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure prednisolone.

Conclusion and Future Directions

The application of (5-Nitrothiophen-2-yl)methanol in prednisolone synthesis is, at present, a conceptual exploration rather than an established industrial process. The proposed use as a novel, orthogonally-cleavable protecting group for the C21-hydroxyl function is chemically plausible and warrants experimental investigation. Success in this area would not only provide a new tool for complex steroid synthesis but could also pave the way for creating novel prednisolone derivatives by modifying the thiophene ring post-installation. Researchers are encouraged to validate these hypothetical protocols and explore alternative conditions for both the protection and deprotection steps.

References

  • Google Patents. (2021). CN113563402A - Synthetic method for preparing prednisolone by one-pot method.
  • PubMed. (1998). Prednisolone inhibits synthesis of 5-H(P)ETE in eosinophils from asthmatic patients during a wheezing attack but not during remission. [Link]

  • ResearchGate. (2014). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. [Link]

  • Google Patents. (2016).
  • Chemistry LibreTexts. (2024). 11: Strategies in Steroids Synthesis. [Link]

  • MDPI. (2020). 1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. [Link]

  • PubMed. (1983). Convenient synthesis of 18-hydroxylated cortisol and prednisolone. [Link]

  • Google Patents. (1974).
  • Organic Syntheses. (n.d.). 2-nitrothiophene. [Link]

  • ACS Publications. (1992). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. [Link]

  • PubMed. (2004). Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. [Link]

  • PubChem. (n.d.). (5-Nitrothiophen-2-yl)methanol. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimized Synthesis of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing (5-Nitrothiophen-2-yl)methanol is deceptively simple. While the transformation appears to be a standard nitration followed by reduction, the electron-rich thiophene ring is prone to polymerization ("tarring") under strong acidic conditions, and the nitration step suffers from regioselectivity issues (C5 vs. C4 substitution).

The Solution: This guide moves away from the destructive H₂SO₄/HNO₃ "mixed acid" protocols. Instead, we standardize on an Acetyl Nitrate nitration pathway followed by a chemoselective Sodium Borohydride (NaBH₄) reduction. This approach minimizes ring decomposition and maximizes the yield of the desired 5-nitro isomer.

The Synthetic Pathway[1]

The optimized route proceeds in two distinct stages.[1][2] Direct nitration of the alcohol is not recommended due to the high susceptibility of the primary alcohol to oxidation and the ring to acid-catalyzed polymerization.

Stage 1: Nitration of Thiophene-2-carboxaldehyde
  • Reagents: Nitric Acid (fuming or 70%), Acetic Anhydride.

  • Mechanism: Electrophilic Aromatic Substitution (EAS) via in situ generated acetyl nitrate.

  • Key Intermediate: 5-Nitrothiophene-2-carbaldehyde.

Stage 2: Reduction to Alcohol[4]
  • Reagents: Sodium Borohydride (NaBH₄), Ethanol/Methanol.[3]

  • Mechanism: Nucleophilic addition of hydride to the carbonyl.

  • Target: (5-Nitrothiophen-2-yl)methanol.[4]

Visual Workflow (DOT Diagram)

SynthesisPathway Start Thiophene-2- carboxaldehyde Nitration Nitration (Ac2O / HNO3) < 10°C Start->Nitration Electrophilic Sub. Intermediate 5-Nitrothiophene- 2-carbaldehyde Nitration->Intermediate Major Product (80%) Waste Polymer/Tar (If Temp > 20°C) Nitration->Waste Isomer 4-Nitro Isomer (10-15%) Nitration->Isomer IsomerSep Purification (Removal of 4-nitro isomer) Intermediate->IsomerSep Recrystallization Reduction Reduction (NaBH4 / EtOH) IsomerSep->Reduction Product (5-Nitrothiophen- 2-yl)methanol Reduction->Product Hydride Transfer

Figure 1: Optimized synthetic workflow avoiding direct alcohol nitration.

Detailed Protocols & Expert Insights

Phase 1: Regioselective Nitration (The Critical Step)

The Protocol:

  • Preparation: Dissolve Thiophene-2-carboxaldehyde (1.0 eq) in Acetic Anhydride (4.0 - 5.0 eq). Cool to 0–5°C .

  • Nitration: Mix Fuming HNO₃ (1.1 eq) with Glacial Acetic Acid (ratio 1:2). Add this mixture dropwise to the thiophene solution.

    • Critical Control: Internal temperature must never exceed 10°C .

  • Quench: Pour onto crushed ice with vigorous stirring. The product (5-nitro isomer) typically precipitates as a solid.

  • Purification: Recrystallize from Ethanol or Isopropyl alcohol to remove the soluble 4-nitro isomer.

Expert Insight (Why this works): Standard mixed acids (H₂SO₄/HNO₃) generate free nitronium ions (


) that are too aggressive for the electron-rich thiophene ring, leading to oxidative breakdown. The Acetyl Nitrate  method generates a milder nitrating species, preserving the ring and improving selectivity for the 5-position (alpha to sulfur, meta to the aldehyde) [1][2].
Phase 2: Chemoselective Reduction

The Protocol:

  • Dissolution: Suspend 5-Nitrothiophene-2-carbaldehyde in Methanol or Ethanol (0.5 M concentration).

  • Addition: Add NaBH₄ (0.5 - 0.7 eq) portion-wise at 0°C.

    • Note: Theoretical stoichiometry is 0.25 eq of NaBH₄ per carbonyl, but excess ensures completion.

  • Monitoring: Stir for 30-60 mins. Monitor by TLC (Aldehyde spot disappears; Alcohol spot is more polar).

  • Workup: Quench with saturated NH₄Cl or dilute HCl (carefully, to pH 5-6). Evaporate bulk solvent. Extract with Ethyl Acetate.

Expert Insight: NaBH₄ is perfectly selective for the aldehyde in the presence of a nitro group. Do not use catalytic hydrogenation (Pd/C + H₂), as this will reduce the nitro group to an amine [3].

Troubleshooting Center (FAQ)

Issue: Low Yield / "Tar" Formation

Q: My reaction mixture turned black and viscous during nitration. What happened? A: You likely experienced a "runaway" exotherm or used sulfuric acid.

  • Root Cause: Thiophene rings polymerize rapidly in strong mineral acids or high heat.

  • Correction: Switch to the Acetic Anhydride/HNO₃ method. Ensure the internal temperature stays <10°C during addition. If using H₂SO₄ is unavoidable for your SOP, it must be catalytic, not solvent-grade.

Issue: Isomer Contamination

Q: NMR shows a mixture of products. How do I distinguish them? A: The nitration of thiophene-2-carbaldehyde produces two main isomers:

  • 5-Nitro (Target): Proton signals at C3 and C4 show a coupling constant (

    
    ) of ~4.0 Hz.
    
  • 4-Nitro (Impurity): Proton signals at C3 and C5 show a smaller meta-coupling (

    
     ~1.5 Hz).
    
  • Correction: Recrystallize the intermediate aldehyde before reduction. The 5-nitro isomer is generally less soluble in cold ethanol than the 4-nitro isomer [1].

Issue: Product Solubility

Q: After reduction, I cannot extract the product from the aqueous layer. A: (5-Nitrothiophen-2-yl)methanol is moderately amphiphilic.

  • Correction: Do not use water as the primary bulk solvent during quench. Evaporate the methanol/ethanol first, then add a minimum amount of water and extract exhaustively with Ethyl Acetate or DCM. Salting out the aqueous layer with NaCl helps drive the organic product into the organic phase.

Troubleshooting Logic Tree (DOT Diagram)

Troubleshooting Problem Identify Problem Tar Black Tar / Polymerization Problem->Tar LowYield Low Yield (<50%) Problem->LowYield Impurity Mixture of Isomers Problem->Impurity Sol_Tar CAUSE: Exotherm > 10°C ACTION: Slow addition, improve cooling Tar->Sol_Tar Sol_Yield CAUSE: Incomplete Extraction ACTION: Salt out aqueous layer (NaCl) LowYield->Sol_Yield Sol_Impurity CAUSE: Regioisomers ACTION: Recrystallize Aldehyde from EtOH Impurity->Sol_Impurity

Figure 2: Diagnostic logic for common synthesis failures.

Data Summary: Reaction Parameters

ParameterRecommended RangeCritical LimitConsequence of Failure
Nitration Temp 0°C – 5°C> 10°CPolymerization / Explosion Risk
HNO₃ Conc. Fuming (>90%) or 70%< 60%Incomplete reaction / No yield
NaBH₄ Equiv. 0.5 – 0.7 eq< 0.25 eqIncomplete reduction
Quench pH pH 5 – 6< pH 2Acid-catalyzed ring opening

References

  • Babasinian, V. S. (1943). 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 2, p. 466.[5][6]

    • Authority on the acetyl nitrate nitr
  • Katritzky, A. R., et al. (2005).[7][8] Direct nitration of five membered heterocycles. ARKIVOC, (iii), 179-191.[7][8] [7]

    • Modern review of thiophene nitr
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.

    • Mechanistic verification of chemoselectivity (Aldehyde vs Nitro).

Sources

Side reactions to avoid during the synthesis of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Troubleshooting Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Safety Directive

Target Molecule: (5-Nitrothiophen-2-yl)methanol CAS: 20898-85-5 Critical Attribute: The thiophene ring is electron-rich and sensitive to oxidation, while the nitro group makes the ring electron-deficient at specific positions.[1] The coexistence of an oxidizable alcohol/aldehyde and a reducible nitro group creates a "chemoselectivity minefield."

Critical Safety Alert: The Nitration Pathway

WARNING: Direct nitration of 2-thiophenemethanol using standard mixed acid (H₂SO₄/HNO₃) is NOT RECOMMENDED .[1] The hydroxyl group facilitates rapid oxidative decomposition of the thiophene ring, leading to "runaway" exotherms and potentially explosive tar formation.

Recommended Protocol: If nitration is necessary, protect the alcohol (e.g., as an acetate) or use Acetyl Nitrate (HNO₃/Ac₂O) under strictly controlled temperatures (<10°C).[1]

Synthesis Pathways & Failure Points

The following diagram outlines the two primary synthetic routes and where specific side reactions (impurities) originate.

SynthesisPathways Start Starting Material RouteA Route A: Nitration (High Risk) Product Target: (5-Nitrothiophen-2-yl)methanol RouteA->Product Hydrolysis SideProduct Side Reaction: Ring Oxidation / Tar Side Reaction: Nitrate Esters RouteA->SideProduct Oxidation RouteB Route B: Reduction (Recommended) RouteB->Product Selective Reduction SideProduct2 Side Reaction: Nitro-to-Amine (Avoid Pd/H2 or LiAlH4) RouteB->SideProduct2 Over-Reduction SM_Alc 2-Thiophenemethanol SM_Alc->RouteA HNO3 / Ac2O SM_Ald 5-Nitrothiophene-2-carbaldehyde SM_Ald->RouteB NaBH4 / MeOH

Figure 1: Comparison of Synthetic Routes. Route A carries high oxidative risks, while Route B requires chemoselective control.[1]

Troubleshooting Guide: The Nitration Route

Context: You are attempting to nitrate 2-thiophenemethanol or its protected derivative.

Issue 1: Reaction mixture turned dark red/black and exothermed.
  • Diagnosis: Oxidative Decomposition. The thiophene ring is highly susceptible to oxidation by strong acids. The "pink/red" color is a signature of ring opening or oxidation of the alcohol to an aldehyde/acid before nitration occurs.

  • Root Cause:

    • Lack of protection on the -CH₂OH group.

    • Temperature exceeded 10°C during addition.

    • Presence of Nitrous Acid (HNO₂) in the nitric acid.

  • Corrective Action:

    • Protect First: Convert 2-thiophenemethanol to 2-thenyl acetate using acetic anhydride/pyridine. The acetate group deactivates the ring slightly and protects the alcohol from oxidation.

    • Reagent Switch: Use Acetyl Nitrate (generated in situ by adding fuming HNO₃ to Acetic Anhydride).[1] This moderates the nitronium ion concentration.

    • Urea Additive: Add catalytic urea to the reaction mixture to scavenge nitrous acid (HNO₂), which catalyzes the oxidation side reaction.

Issue 2: LC-MS shows a peak at M+45 (Mass ~204).[1]
  • Diagnosis: Isomer Formation (Regioselectivity Failure). [1]

  • Root Cause: While the 2-position directs to the 5-position (para-like), the high reactivity of thiophene can lead to the 4-nitro isomer (meta-like substitution), especially if the reaction is run too hot or with unmoderated nitrating agents.

  • Corrective Action:

    • Maintain temperature <0°C.[1]

    • Purification: The 4-nitro isomer usually has a lower melting point and different solubility. Recrystallize from ethanol/water to remove the minor isomer.

Troubleshooting Guide: The Reduction Route (Recommended)

Context: You are reducing 5-nitrothiophene-2-carbaldehyde to the alcohol.

Issue 3: Product contains amine impurities (Mass M-14 or M-16 shifts).
  • Diagnosis: Chemoselectivity Failure (Nitro Reduction). [1]

  • Root Cause: Use of non-selective reducing agents.

    • Avoid: H₂/Pd-C (Catalytic Hydrogenation) – This will reduce the nitro group to an amine (-NH₂) before or alongside the aldehyde.[1]

    • Avoid: LiAlH4 (Lithium Aluminum Hydride) – Too aggressive; often leads to complex mixtures including azo-derivatives.[1]

  • Corrective Action:

    • Standard Protocol: Use Sodium Borohydride (NaBH₄) in Methanol or Ethanol.[1][2]

    • Mechanism: Borohydride is nucleophilic and attacks the carbonyl carbon. It does not interact with the nitro group (which requires electrophilic activation or surface catalysis) under basic/neutral conditions.

    • Stoichiometry: Use 0.5 to 1.0 equivalents of NaBH₄. Excess is generally safe but unnecessary.[1]

Issue 4: Low yield; starting material remains despite excess reagent.
  • Diagnosis: Borate Complex Formation. [1]

  • Root Cause: The resulting alkoxy-borate intermediate may not be fully hydrolyzed during the workup, keeping the product trapped in the aqueous phase or as a solid complex.

  • Corrective Action:

    • Quench: Ensure the reaction is quenched with dilute HCl or saturated NH₄Cl to break the B-O bond.

    • pH Control: Adjust aqueous layer to pH ~5-6 before extraction with Ethyl Acetate.

Impurity Profile & Data Summary

Use this table to identify side products based on analytical data.

Observed IssueProbable IdentityOrigin PathwayPrevention Strategy
Pink/Red Color Oxidized Thiophene Ring / QuinonesNitration (Route A)Keep T < 10°C; Scavenge HNO₂ with Urea.[1]
Mass M+45 4-Nitro isomerNitration (Route A)Improve temp control; Recrystallize.
Mass M-30 (5-Aminothiophen-2-yl)methanolReduction (Route B)[1]Avoid H₂/Pd; Use NaBH₄ only.
Mass M-2 5-Nitrothiophene-2-carbaldehydeIncomplete ReductionCheck NaBH₄ activity; Ensure proper quench.
Insoluble Solid Borate SaltsReduction WorkupAcidic hydrolysis (NH₄Cl or dil HCl) required.[1]

Stability & Storage Protocol

  • Light Sensitivity: Nitrothiophenes are known to be photosensitive.[1] Exposure to UV/ambient light can cause darkening (radical decomposition).[1]

    • Protocol: Store in amber vials wrapped in foil.

  • Thermal Stability: The compound is stable at room temperature for short periods but should be stored at -20°C for long-term reference standard use.[1]

  • Safety: The compound is a nitro-aromatic. Treat as potentially mutagenic and handle in a fume hood.

References

  • Organic Syntheses Procedure (Nitration): Babasinian, V. S. "2-Nitrothiophene."[1] Organic Syntheses, Coll.[1] Vol. 2, p. 466 (1943).[1] Link[1]

  • Chemoselective Reduction: "Chemoselective reductions with sodium borohydride." ResearchGate, (2025).[1][2] Link

  • Regioselectivity of Thiophene Nitration: Katritzky, A. R., et al. "Direct nitration of five membered heterocycles." ARKIVOC, 2005 (iii), 179-191.[1][3] Link[1][3]

  • Compound Properties (PubChem): "(5-Nitrothiophen-2-yl)methanol."[1] National Center for Biotechnology Information.[1] Link[1]

  • Safety & Hazards: "2-Thiophenemethanol, 5-nitro- Safety Data Sheet." Sigma-Aldrich.[1] Link[1]

Sources

Optimizing reaction conditions for derivatization of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed to assist researchers in optimizing the derivatization of (5-Nitrothiophen-2-yl)methanol .

Product Focus: (5-Nitrothiophen-2-yl)methanol (CAS: 20898-85-5) Chemical Profile: Electron-deficient heteroaromatic alcohol. Critical Reactivity Note: The C5-nitro group strongly deactivates the thiophene ring toward electrophilic substitution but activates the ring toward nucleophilic attack (


) and reduces the nucleophilicity of the C2-hydroxymethyl group.

🟢 Module 1: Esterification & Acylation Troubleshooting

User Question: "I am getting low yields (<40%) when coupling this alcohol with carboxylic acids using standard EDC/NHS conditions. The starting material remains unreacted. Why?"

Technical Diagnosis: The nitro group at position 5 exerts a strong electron-withdrawing effect (


 and 

effects) across the thiophene conjugation. This significantly reduces the electron density on the hydroxymethyl oxygen, making it a weak nucleophile compared to benzyl alcohol or standard alkyl alcohols. Standard coupling reagents (EDC/NHS) often generate intermediates that are not electrophilic enough to capture this deactivated alcohol efficiently.

Optimized Protocol (Steglich Esterification Variant): To force the reaction, you must use a more reactive acylating species and a hyper-nucleophilic catalyst.

  • Reagents: Use DCC (N,N'-Dicyclohexylcarbodiimide) or DIC as the coupling agent.

  • Catalyst: DMAP (4-Dimethylaminopyridine) is mandatory. Use 10–20 mol% (higher than the standard 5 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF . Avoid protic solvents.

ParameterStandard ConditionOptimized Condition
Coupling Agent EDC / NHSDCC or Acid Chloride
Catalyst None / HOBtDMAP (10-20 mol%)
Temperature


(if required)
Stoichiometry 1:1 eqAlcohol (1.0 eq) : Acid (1.2 eq)

Alternative High-Yield Route: If the carboxylic acid is valuable, convert it to the acid chloride first (using oxalyl chloride/DMF cat.), then react with (5-Nitrothiophen-2-yl)methanol in the presence of Triethylamine (


)  and catalytic DMAP.

🟡 Module 2: Halogenation (Conversion to Alkyl Halides)

User Question: "When treating (5-Nitrothiophen-2-yl)methanol with thionyl chloride ( ), the reaction mixture turns black and tarry. How do I get the chloride without decomposition?"

Technical Diagnosis: While the nitro group stabilizes the thiophene ring against acid-catalyzed polymerization to some extent, the ring remains sensitive to the harsh combination of heat, strong acid (HCl byproduct), and oxidative stress. Thionyl chloride at reflux often leads to acid-catalyzed resinification of the thiophene core.

Recommended Solution: The Appel Reaction Switch to neutral/mild conditions using Triphenylphosphine (


) and a carbon tetrahalide. This avoids generating strong acidic byproducts.

Protocol (Appel Chlorination):

  • Dissolve: (5-Nitrothiophen-2-yl)methanol (1.0 eq) and

    
     (or hexachloroacetone for green chemistry) in anhydrous DCM.
    
  • Add:

    
     (1.2 eq) slowly at 
    
    
    
    .
  • Mechanism: The oxygen attacks the phosphorus, forming a phosphonium salt, which is then displaced by the halide. This occurs under essentially neutral conditions.

Protocol (Bromination): Use


 and 

in DCM at

.

Troubleshooting Flowchart (Halogenation):

HalogenationStrategy Start Goal: Convert -OH to -Cl/-Br Method1 Method A: SOCl2 / PBr3 Start->Method1 Check1 Result: Black Tar / Low Yield? Method1->Check1 Method2 Method B: Appel Reaction (PPh3 + CCl4/CBr4) Check1->Method2 Yes (Decomposition) Method3 Method C: Mesylation -> Displacement (MsCl/Et3N then LiCl/LiBr) Check1->Method3 Yes (Alternative) Success Purify on Silica (Neutralized) Check1->Success No (It worked)

Caption: Decision logic for halogenating sensitive nitrothiophene alcohols.

🟠 Module 3: Oxidation to Aldehyde

User Question: "I need the aldehyde (5-nitrothiophene-2-carbaldehyde). Jones reagent destroyed my compound. What should I use?"

Technical Diagnosis: Chromium-based oxidants (Jones, PCC) under acidic conditions are too harsh. They can over-oxidize the aldehyde to the carboxylic acid or degrade the sulfur heterocycle.

The "Gold Standard" Reagent: Activated Manganese Dioxide (


) 
The double bond in the thiophene ring acts similarly to a vinyl group in an allylic system. This makes the hydroxymethyl group "benzylic-like," rendering it highly susceptible to surface-mediated oxidation by activated 

.

Protocol:

  • Solvent: DCM or Chloroform.

  • Reagent: Activated

    
      (excess, typically 10–20 equivalents by mass). Note: "Activated" means commercially purchased as such or freshly prepared.
    
  • Conditions: Stir vigorously at Room Temperature (RT) for 12–24 hours.

  • Workup: Filter through a pad of Celite. No aqueous extraction is usually needed.

Alternative (Faster): IBX Oxidation If


 is too slow, use IBX (2-Iodoxybenzoic acid)  in DMSO/Acetone. It is mild, chemoselective, and avoids ring degradation.

🔴 Module 4: Stability & Side Reactions ( )

User Question: "I tried reacting the alcohol with a strong base (NaH) to make an ether, but I see multiple spots on TLC. Is the ring opening?"

Technical Diagnosis: The 5-nitro group makes the thiophene ring highly electrophilic. When you use a strong base like Sodium Hydride (NaH), two side reactions compete with the desired deprotonation of the alcohol:

  • Ring Opening: The base attacks the sulfur or C2/C5, leading to ring fragmentation.

  • 
     (Nucleophilic Aromatic Substitution):  If you are using a nucleophile, it might attack the ring carbons rather than reacting with the alcohol handle.
    

Safety & Stability Data Table:

ConditionStability RiskRecommendation
Strong Base (NaH, t-BuOK) High (Ring opening)Use milder bases:

,

, or

.
Strong Acid (H2SO4, neat) Medium (Polymerization)Buffer reactions; avoid high temps with strong acids.
Reducing Agents (LiAlH4) Critical (Reduces -NO2)Use

(selective for aldehyde) or specific ester-reducing conditions.

Visualizing the Reactivity Landscape:

ReactivityMap Center (5-Nitrothiophen-2-yl)methanol Path1 C5-Nitro Group Center->Path1 Path2 Thiophene Ring Center->Path2 Path3 C2-Hydroxymethyl Center->Path3 Risk1 Risk: Reduction to Amine (Avoid LiAlH4, H2/Pd) Path1->Risk1 Risk2 Risk: Nucleophilic Attack (SNAr) (Avoid Strong Bases) Path2->Risk2 Action3 Target for Derivatization (Use Activated Electrophiles) Path3->Action3

Caption: Reactivity profile highlighting the "Safe Zone" for derivatization.

References

  • PubChem. (n.d.).[1] (5-Nitrothiophen-2-yl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Manganese Dioxide (

    
    ) Oxidation Protocol. Retrieved from [Link]
    
  • Chemistry LibreTexts. (2019). Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • ResearchGate. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes. Retrieved from [Link]

Sources

Stability issues and degradation of (5-Nitrothiophen-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Nitrothiophen-2-yl)methanol. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments.

Introduction to (5-Nitrothiophen-2-yl)methanol and its Stability

(5-Nitrothiophen-2-yl)methanol is a nitroaromatic compound with a thiophene core.[1][2] The presence of the electron-withdrawing nitro group and the thiophene ring system makes the molecule susceptible to degradation under various conditions.[2] Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide provides insights into the stability of (5-Nitrothiophen-2-yl)methanol in solution and offers practical advice for its handling and use.

Troubleshooting Guide

This section addresses common problems encountered when working with (5-Nitrothiophen-2-yl)methanol in solution.

Issue 1: Loss of Potency or Unexpected Results Over Time

Q1: I prepared a stock solution of (5-Nitrothiophen-2-yl)methanol, and over a short period, I've noticed a decrease in its expected activity in my assays. What could be the cause?

A1: This is a common issue and often points to the degradation of the compound. (5-Nitrothiophen-2-yl)methanol can be sensitive to several factors in a solution. The primary suspects are:

  • pH of the solution: Both acidic and alkaline conditions can promote hydrolysis or other degradation reactions.

  • Light exposure: Nitroaromatic compounds can be susceptible to photodegradation.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the oxidation of the thiophene ring or the methanol group.[5][6][7]

  • Presence of reductases: In biological systems, enzymes like cytochrome P450 reductases can reduce the nitro group, leading to reactive intermediates.[8]

To troubleshoot, it is recommended to perform a forced degradation study to identify the specific conditions causing the instability.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Q2: I am analyzing my (5-Nitrothiophen-2-yl)methanol sample using HPLC and see new, unexpected peaks that were not present in the freshly prepared sample. What are these peaks?

A2: The appearance of new peaks is a strong indicator of degradation. Based on the chemical structure of (5-Nitrothiophen-2-yl)methanol, several degradation products are possible:

  • Oxidation Products: The primary alcohol group (-CH₂OH) can be oxidized to an aldehyde (-CHO) and further to a carboxylic acid (-COOH). The sulfur atom in the thiophene ring can also be oxidized to a sulfoxide (S=O) and then to a sulfone (SO₂).[5][6][7][9]

  • Reduction Products: The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. This is particularly relevant in biological systems or in the presence of reducing agents.[8]

  • Hydrolysis Products: While the molecule does not have readily hydrolyzable esters or amides, extreme pH conditions could potentially lead to ring-opening of the thiophene moiety, although this is less common.

To identify these unknown peaks, a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) is the recommended analytical technique.[10]

Frequently Asked Questions (FAQs)

Storage and Handling

Q3: What are the best practices for preparing and storing stock solutions of (5-Nitrothiophen-2-yl)methanol to ensure stability?

A3: To minimize degradation, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous, aprotic solvent if possible. If aqueous solutions are necessary, use a buffered solution at a neutral or slightly acidic pH and prepare it fresh.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Nitroaromatic compounds can be light-sensitive.[3][4]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Degradation Pathways

Q4: What are the likely degradation pathways for (5-Nitrothiophen-2-yl)methanol under different stress conditions?

A4: Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible:

  • Acidic/Basic Hydrolysis: While the molecule lacks typical hydrolyzable groups, extreme pH and heat could potentially lead to complex degradation, possibly involving the thiophene ring.

  • Oxidative Degradation:

    • Oxidation of the methanol to an aldehyde, then to a carboxylic acid.

    • Oxidation of the thiophene sulfur to a sulfoxide and then a sulfone.[5][6][7][9]

  • Photodegradation: UV or visible light exposure may lead to the reduction of the nitro group or other complex photochemical reactions.[3][4]

  • Reductive Degradation: The nitro group is susceptible to reduction, forming various intermediates that can be reactive.[8]

The following diagram illustrates the potential degradation pathways:

G cluster_oxidation Oxidation cluster_reduction Reduction parent (5-Nitrothiophen-2-yl)methanol aldehyde (5-Nitrothiophen-2-yl)carbaldehyde parent->aldehyde [O] sulfoxide (5-Nitrothiophen-2-yl)methanol S-oxide parent->sulfoxide [O] nitroso (5-Nitrosothiophen-2-yl)methanol parent->nitroso [H] acid 5-Nitrothiophene-2-carboxylic acid aldehyde->acid [O] sulfone (5-Nitrothiophen-2-yl)methanol S,S-dioxide sulfoxide->sulfone [O] hydroxylamine (5-(Hydroxyamino)thiophen-2-yl)methanol nitroso->hydroxylamine [H] amine (5-Aminothiophen-2-yl)methanol hydroxylamine->amine [H] G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation (H₂O₂) stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms report Report Degradation Profile lcms->report

Sources

How to remove impurities from a (5-Nitrothiophen-2-yl)methanol sample

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (5-Nitrothiophen-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges associated with the purification of this important chemical intermediate. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the desired purity for your downstream applications.

Initial Assessment: Understanding Your Sample

Before attempting any purification, a thorough assessment of your crude sample is critical. This initial analysis will dictate the most effective purification strategy.

Key Physical and Chemical Properties

A foundational understanding of the target compound's properties is the first step in designing a purification protocol.

PropertyValueSource
Molecular Formula C₅H₅NO₃SPubChem[1]
Molecular Weight 159.17 g/mol PubChem[1]
Appearance Typically a yellow or brown solidInferred from similar nitroaromatic compounds
Computed XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Note: The positive XLogP3 value combined with hydrogen bonding capacity indicates moderate polarity, which is key for selecting chromatographic conditions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling crude (5-Nitrothiophen-2-yl)methanol.

Question: My crude sample is a dark brown, oily residue instead of a solid. What does this indicate?

Answer: This typically points to the presence of significant impurities that are depressing the melting point of your compound. Common culprits include:

  • Residual Solvents: High-boiling point solvents from the reaction (e.g., DMF, DMSO).

  • Starting Materials: Unreacted 5-nitrothiophene-2-carbaldehyde.

  • Oxidation Byproducts: 5-nitrothiophene-2-carboxylic acid, formed if the aldehyde starting material was oxidized or the product alcohol was further oxidized.

  • Polymeric Materials: Colored polymeric impurities can form under harsh reaction conditions (e.g., strong acid or base, high heat).

Causality: The nitro group (-NO₂) is a strong electron-withdrawing group, which can make the compound susceptible to decomposition or side reactions, often resulting in colored impurities.[2][3]

Question: How do I perform a quick purity assessment of my sample?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial technique.

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a polar solvent. We recommend screening 30% Ethyl Acetate in Hexane .

  • Visualization:

    • UV Light (254 nm): The aromatic thiophene ring will allow the compound to be visualized under UV light.

    • Staining: If the compound is not UV-active or for better visualization, use a potassium permanganate (KMnO₄) stain. The alcohol functional group will react to show a yellow/brown spot on a purple background.

Interpretation: A pure sample should show a single, well-defined spot. Multiple spots indicate impurities. Impurities that are more polar than your product will have a lower Rf value (travel less up the plate), while less polar impurities will have a higher Rf.

Question: My compound streaks badly on the TLC plate. What's the cause and how do I fix it?

Answer: Streaking is usually caused by one of two issues:

  • Sample Overload: You have spotted too much material on the plate. Try diluting your sample significantly before spotting.

  • Strong Interaction with Silica: The compound is highly polar or acidic, causing it to bind too strongly to the acidic silica gel. To mitigate this, you can:

    • Add a small amount (0.5-1%) of acetic acid to the eluent if you suspect your compound is acidic.

    • For basic compounds, add 0.5-1% triethylamine to the eluent. Given the nitro group's acidity-enhancing effect on aromatic protons, this is less likely to be the issue here but is a standard technique.

Purification Strategy Decision Logic

The optimal purification strategy depends on the nature and quantity of the impurities identified during your initial assessment.

Purification_Decision_Tree start Crude Sample Analysis (TLC) impurity_check What is the impurity profile? start->impurity_check acidic Significant baseline spot? (Potential acidic impurity) impurity_check->acidic Low Rf / Baseline Spot recryst_candidate One major spot with minor, less polar impurities? impurity_check->recryst_candidate Mostly Clean chrom_candidate Multiple spots with similar Rf values? Oily sample? impurity_check->chrom_candidate Complex Mixture sub_node_style sub_node_style acid_wash Perform Acid-Base Wash acidic->acid_wash acid_wash_protocol Proceed to Protocol 1: Liquid-Liquid Extraction acid_wash->acid_wash_protocol recrystallize Recrystallization is Ideal recryst_candidate->recrystallize recryst_protocol Proceed to Protocol 2: Recrystallization recrystallize->recryst_protocol chromatography Column Chromatography Required chrom_candidate->chromatography chrom_protocol Proceed to Protocol 3: Flash Column Chromatography chromatography->chrom_protocol

Caption: Decision tree for selecting the appropriate purification method.

Detailed Purification Protocols

Protocol 1: Liquid-Liquid Extraction (Acid-Base Wash)

Objective: To remove acidic impurities, such as 5-nitrothiophene-2-carboxylic acid. This is an excellent first-pass purification step.

Methodology:

  • Dissolution: Dissolve the crude (5-Nitrothiophen-2-yl)methanol sample in a water-immiscible organic solvent. Ethyl acetate or dichloromethane are good choices. Use approximately 10-20 mL of solvent per gram of crude material.

  • Alkaline Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure that may build up.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

    • Expert Tip: The sodium salt of the acidic impurity is now in the aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This removes residual water and helps break up any emulsions.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Re-assessment: Analyze the resulting solid/oil by TLC to confirm the removal of the baseline impurity before proceeding to further purification if necessary.

Protocol 2: Recrystallization

Objective: To obtain highly pure crystalline material by leveraging differences in solubility between the target compound and impurities. This method is most effective when the desired compound constitutes the major component of the crude solid.

Recommended Solvent Systems: Based on the polarity of (5-Nitrothiophen-2-yl)methanol, polar protic solvents are excellent candidates. Thiophene derivatives show good solubility in alcohols.[4][5]

Solvent SystemRationale
Isopropanol (IPA) Often provides a good balance of solubility at reflux and insolubility when cold.
Ethanol/Water Dissolve in minimum hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly.
Ethyl Acetate/Hexane Dissolve in minimum hot ethyl acetate, then add hexane until cloudy. Reheat and cool.

Methodology:

  • Solvent Selection: In a small test tube, add ~50 mg of your crude material. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.

  • Heating: Heat the test tube. A good solvent will fully dissolve the compound at or near its boiling point.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum. Determine the melting point and run a final TLC to confirm purity. A sharp melting point close to the literature value indicates high purity.

Protocol 3: Flash Column Chromatography

Objective: To separate compounds based on their differential adsorption to a stationary phase. This is the most powerful technique for separating complex mixtures or purifying oily samples.[6]

Workflow Diagram:

Chromatography_Workflow sub_node_style sub_node_style a 1. Determine Eluent System (TLC) Target Rf ≈ 0.3 b 2. Prepare Column Slurry pack silica gel in non-polar solvent a->b c 3. Load Sample Adsorb crude onto silica ('dry load') or dissolve in min. DCM ('wet load') b->c d 4. Elute Column Run eluent through column, applying pressure c->d e 5. Collect Fractions Collect small, sequential volumes d->e f 6. Analyze Fractions (TLC) Spot each fraction on a TLC plate e->f g 7. Combine & Concentrate Combine pure fractions and evaporate solvent f->g h Pure Product g->h

Caption: Standard workflow for flash column chromatography.

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System Selection:

    • Perform TLC analysis to find a solvent system that gives your product an Rf value of ~0.3 .

    • Recommended Starting System: Start with 20% Ethyl Acetate / 80% Hexane.

    • To decrease Rf (for less polar compounds): Increase the proportion of Hexane.

    • To increase Rf (for more polar compounds): Increase the proportion of Ethyl Acetate.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica weight to crude sample weight).

    • Create a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3x the sample weight) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the sample in the absolute minimum volume of eluent or dichloromethane and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin applying pressure to push the solvent through.

    • Collect the eluting solvent in a series of test tubes or vials.

  • Analysis:

    • Use TLC to analyze the collected fractions to determine which ones contain your pure product.

    • Combine the fractions containing only the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified (5-Nitrothiophen-2-yl)methanol.

References

  • Jagtap, A. A., et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • ChemSrc. (n.d.). (5-Nitro-thiophen-2-yl)-phenyl-methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • MDPI. (2023). Biological Treatment of Nitroaromatics in Wastewater. International Journal of Molecular Sciences. Available at: [Link]

  • Reddit r/OrganicChemistry. (2022). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • PubChem. (n.d.). (5-Thiophen-2-ylthiophen-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • ResearchGate. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Available at: [Link]

  • PubChem. (n.d.). (5-Nitrothiophen-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
  • Google Patents. (2009). Process for the purification of thiophenes.
  • Springer. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (2001). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology. Available at: [Link]

  • Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

Sources

Technical Support Center: Optimization of Methanol Synthesis under Forced Periodic Operation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Advantage

Welcome to the advanced optimization hub for Methanol Synthesis. You are likely here because steady-state operation (SS) has hit a thermodynamic wall. You are implementing Forced Periodic Operation (FPO) —modulating feed composition or pressure to bypass equilibrium limits and exploit the non-linear kinetics of the Cu/ZnO/Al


O

catalyst.

This guide moves beyond basic theory. It addresses the specific operational failures, analytical lags, and catalyst stability issues that arise when you transition from steady-state to dynamic forcing.

Module 1: Process Control & Resonance Tuning

Core Issue: "I am cycling my feeds, but I see no yield improvement over the time-averaged steady state."

The Causality

FPO works only if the forcing frequency resonates with the characteristic time constant of the surface reaction steps (adsorption/desorption). If you cycle too fast (quasi-relaxed state) or too slow (quasi-steady state), the surface intermediates (formates/methoxy species) do not accumulate favorably. You must find the Resonance Frequency .

Troubleshooting Protocol: Frequency Sweeping

Objective: Identify the optimal cycling period (


) to maximize the time-averaged methanol production rate (

).
  • Establish Baseline: Run the reactor at the optimal Steady State (SS) point (e.g.,

    
    , 50 bar, stoichiometric number 
    
    
    
    ). Record the baseline yield.
  • Define Forcing Function:

    • Waveform: Square waves typically outperform sinusoidal waves for methanol synthesis due to sharper concentration gradients.

    • Amplitude: Set feed concentration modulation (e.g., switching between

      
      -rich and 
      
      
      
      -rich streams) at
      
      
      of the mean.
  • Execute The Sweep:

    • Start with a long period (e.g.,

      
       minutes).
      
    • Decrease

      
       stepwise: 30, 15, 10, 5, 2 minutes.
      
    • Maintain each period for at least 50 residence times to ensure a "periodic steady state" is reached.

  • Data Analysis: Plot

    
     vs. Frequency (
    
    
    
    ). The peak of this curve is your resonance frequency.
Visualization: The FPO Control Loop

The following diagram illustrates the necessary control architecture to achieve precise symmetric or asymmetric cycling.

FPO_Control_Loop cluster_inputs Feed Modulation CO_Feed CO/CO2 Source Switch_Valve Fast-Switching Valve (3-Way) CO_Feed->Switch_Valve Stream A H2_Feed H2 Source H2_Feed->Switch_Valve Stream B Reactor Berty/CSTR (Gradientless) Switch_Valve->Reactor Modulated Feed sq. wave Analysis Online MS (High freq sampling) Reactor->Analysis Dynamic Effluent Analysis->Switch_Valve Feedback Loop (Phase Correction) GC Online GC (Calibration) Analysis->GC Split Stream

Figure 1: Closed-loop control architecture for FPO. Note the requirement for Mass Spectrometry (MS) to capture dynamic transients that GCs miss.

Module 2: Catalyst Stability & Deactivation

Core Issue: "My catalyst (Cu/ZnO/Al


O

) deactivates significantly faster under FPO than under steady state."
The Causality

Dynamic operation introduces thermal and chemical stress.

  • Sintering: Exothermic heat waves from rapid reaction rate spikes can locally overheat Cu nanoparticles, causing Ostwald ripening.

  • Water Poisoning: In

    
     hydrogenation, water is a byproduct. Under FPO, transient spikes in water concentration can induce ZnO agglomeration and block active Cu sites more aggressively than in steady-state equilibrium.
    
Troubleshooting Guide: Mitigating Dynamic Deactivation
SymptomProbable CauseCorrective Action
Rapid initial activity loss (<24h) Thermal ShockDampen Amplitude: Reduce the concentration swing (e.g., from

to

). Ensure reactor heat transfer coefficient is sufficient (switch from packed bed to Berty/CSTR for lab tests).
Gradual yield decline (Days) Water-induced SinteringFeed Tuning: Increase the

ratio in the "lean" phase to strip adsorbed water. Avoid pure

feeds during the cycle; keep some

to scavenge oxygen.
Hysteresis (Yield doesn't recover) Irreversible Morphology ChangePre-conditioning: Subject the fresh catalyst to 24h of "mild" cycling before aggressive testing. This stabilizes the ZnO-Cu interface.
Visualization: Deactivation Pathway

Understanding the mechanism of failure is crucial for prevention.

Deactivation_Mechanism Active_Site Active Cu-ZnO Interface Water_Spike Transient H2O Concentration Spike Active_Site->Water_Spike CO2 Hydrogenation Thermal_Wave Exothermic Heat Wave Active_Site->Thermal_Wave Rate Enhancement Agglomeration ZnO Agglomeration Water_Spike->Agglomeration Hydrothermal Stress Sintering Cu Particle Growth (Sintering) Thermal_Wave->Sintering Ostwald Ripening Deactivated Irreversible Activity Loss Sintering->Deactivated Agglomeration->Deactivated

Figure 2: The dual-mode deactivation pathway specific to periodic operation in methanol synthesis.

Module 3: Analytical Precision & Data Validity

Core Issue: "My mass balance doesn't close, and I can't quantify the 'Yield Enhancement' accurately."

The Causality

In FPO, the reactor accumulation term (


) is non-zero. Standard steady-state calculations (

) fail. Furthermore, Gas Chromatographs (GC) are too slow (sampling every 15-20 mins) to capture the cycle dynamics (often 2-10 mins).
FAQ: Measurement Protocols

Q: How do I calculate yield enhancement defined in literature? A: You must integrate the molar flow over one stable period.



Do not compare peak FPO production to SS; compare the time-averaged integral.

Q: GC vs. MS? A: You need both.

  • Mass Spec (MS): Use for tracking the shape of the concentration wave (resolution < 1s). Calibrate the MS signal against the GC.

  • GC: Use for absolute quantification of the time-averaged effluent (collect effluent in a mixing buffer tank before GC sampling).

Q: What is the "Buffer Tank" method? A: To get an accurate mass balance without expensive fast-sampling setups, place a small mixing volume (buffer) downstream of the reactor but upstream of the GC. This physically integrates the pulses, allowing the GC to measure the true time-averaged composition.

References

  • Nikolić, D., et al. (2022).[1] Analysis of possible improvement of forced periodically operated chemical reactor with methanol synthesis based on Nonlinear Frequency Response Method. Chemical Engineering Science.

  • Seidel-Morgenstern, A., et al. (2021).[2][3] Forced Periodic Reactor Operation Applied to Methanol Synthesis. Max Planck Institute.[3]

  • Lunkenbein, T., et al. (2015). Dynamic structural evolution of a Cu/ZnO/Al2O3 catalyst for methanol synthesis. Journal of Catalysis.
  • Graaf, G.H., et al. (1988).[1] Kinetics of methanol synthesis. Chemical Engineering Science. (Foundational LHHW kinetic models used in FPO simulations).

  • Petkovska, M., & Seidel-Morgenstern, A. (2013).[4] Evaluation of Periodic Reactor Operation. In Periodic Operation of Reactors. (Reference for the NFR method).

Sources

Technical Support Center: Thiophene Stabilization & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Preventing Polymerization | Ticket ID: THIO-POLY-001

Welcome to the Thiophene Handling Support Hub

User Context: You are experiencing yield loss, "red oil" formation, or solidification of thiophene-containing compounds (e.g., 2-acetylthiophene, 3-hexylthiophene, 3-bromothiophene) during synthesis, distillation, or storage.

Executive Summary: Thiophene derivatives are electron-rich heterocycles prone to two distinct degradation pathways: Acid-Catalyzed Cationic Polymerization (rapid, often catastrophic) and Oxidative Free-Radical Polymerization (slow, storage-related). Successful handling requires a "Dual-Defense" strategy: rigorous removal of trace acids prior to heating and the use of radical scavengers during storage/distillation.

Part 1: The "Red Tar" Phenomenon (Acid-Catalyzed Polymerization)

Symptom: The reaction mixture or distillate turns a deep red/black color and increases in viscosity, eventually forming a solid tar. This often happens during Friedel-Crafts workups or distillation.

The Mechanism

Unlike acrylates which polymerize via radicals, thiophenes are extremely sensitive to protonation. Trace acid generates a carbocation at the 2- or 5-position, which acts as an electrophile attacking neutral thiophene rings.

Thiophene_Acid_Polymerization T Thiophene Monomer Cation Thiophenium Cation (Electrophile) T->Cation Protonation (Fast) Dimer Dimer Cation T->Dimer Chain Propagation H_plus H+ (Trace Acid) H_plus->Cation Cation->Dimer Attacks Neutral Monomer Polymer Polythiophene (Red/Black Tar) Dimer->Polymer Oligomerization

Figure 1: Acid-catalyzed cationic polymerization pathway. Note that this process is auto-accelerating as the effective concentration of the nucleophile (monomer) remains high relative to the active chain end.

Troubleshooting Protocol: The "Neutralization Check"

Issue: You are about to distill a crude thiophene derivative (e.g., after Vilsmeier-Haack or acylation). Immediate Action: Do NOT heat until you confirm pH neutrality.

  • The Bicarbonate Wash:

    • Dissolve crude oil in a non-polar solvent (Hexane or DCM).

    • Wash 2x with saturated aqueous

      
      .
      
    • Critical Step: Measure the pH of the aqueous layer. It must be basic (pH > 8). If it is neutral or acidic, residual acid is leaching from the organic phase. Wash again.

  • The "Spike" Test (Self-Validating Step):

    • Take a 1 mL aliquot of your organic phase.

    • Evaporate solvent on a rotavap.[1][2]

    • If the residue darkens or gums up immediately upon concentration, acid is still present.

    • Solution: Stir the organic phase with solid

      
       for 30 minutes, then filter.
      
Part 2: Distillation Defense Strategy

Symptom: Product degrades or polymerizes in the distillation pot, reducing yield.

Root Cause: Thermal stress combined with trace radicals or auto-oxidation.

Inhibitor Selection Matrix

Do not use random inhibitors. Thiophenes require specific stabilization.

Inhibitor ClassCompoundRecommended Conc.Best Use CaseMechanism
Radical Scavenger BHT (Butylated hydroxytoluene)500 - 1000 ppmGeneral DistillationTraps peroxyl radicals; prevents oxidative chaining.
Radical Scavenger Hydroquinone 500 - 2000 ppmHigh-Temp DistillationRobust at higher boiling points (>150°C).
Acid Scavenger Triethylamine 0.1 - 0.5% (vol)Acid-Sensitive MonomersNeutralizes in situ acid generation.
Dual Action Phenothiazine 200 - 500 ppmStorage & TransportAnaerobic inhibitor (works without

).
Step-by-Step Distillation Protocol
  • Pre-Pot Preparation:

    • Add BHT (0.1% w/w) directly to the distillation pot.

    • Advanced Tip: If the compound is extremely acid-sensitive (e.g., 3-methoxythiophene), add 0.5% Triethylamine to the pot. This acts as a sacrificial base.

  • Receiver Protection:

    • Add a small crystal of BHT to the receiving flask. Distillate condensing into the receiver is pure and uninhibited, making it vulnerable to immediate polymerization if not stabilized.

  • Atmosphere:

    • Perform distillation under high vacuum (< 5 mmHg) to minimize thermal load.

    • Bleed in Argon or Nitrogen, not air. (Oxygen promotes sulfoxide formation and radical initiation).

Part 3: Storage & Shelf Life

Symptom: Material turns yellow/brown over months. Cause: S-oxidation (Sulfoxide formation) leading to ring instability.

Storage Decision Tree

Follow this logic flow to determine storage conditions for your specific derivative.

Storage_Workflow Start New Thiophene Derivative Liquid Is it Liquid? Start->Liquid Solid Is it Solid? Start->Solid Liquid_Action Add BHT (100 ppm) Store under Argon Liquid->Liquid_Action Yes Recryst Recrystallize? Solid->Recryst Recryst_Yes Store at -20°C (Dark) Recryst->Recryst_Yes High Purity Req Recryst_No Store at 4°C (Dark) Recryst->Recryst_No General Use

Figure 2: Decision matrix for long-term storage of thiophene derivatives.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Copper wire to inhibit thiophene polymerization? A: No. Copper is effective for acrylates (preventing radical formation), but it does not stop the acid-catalyzed cationic polymerization that plagues thiophenes. In fact, some metals can act as Lewis acids and accelerate "red tar" formation. Stick to BHT and base washing.

Q: My distillate is clear but turns pink after 1 hour. Why? A: This is the "Pink Thiophene" effect, usually caused by photo-oxidation.

  • Fix: You likely distilled into a flask without an inhibitor. Add 100 ppm BHT immediately and wrap the flask in aluminum foil. Thiophenes are photosensitive.

Q: How do I remove the BHT before my next reaction? A:

  • Option A (Flash Column): Pass the compound through a short plug of silica gel. BHT is much more polar than most thiophenes and will stick or elute later.

  • Option B (Reaction Compatibility): For many reactions (Suzuki coupling, Grignard), 500 ppm of BHT is inert and does not need to be removed.

References
  • BenchChem Technical Support. (2025).[2][3][4] Long-term storage and stability issues with 3-Acetylthiophene. Retrieved from

  • Rasmussen, S. C. (2025).[5] Polythiophene Synthesis and Mechanism. In Conjugated Polymers. Oxford University Press.

  • Sigma-Aldrich (Merck). (2023).
  • Google Patents. (2002). Inhibition of polymerization during distillation of monomers (CA2002893A1).[6] Retrieved from

  • Journal of the American Chemical Society. (2012). Polymerization of Thiophene and Alkylthiophenes: Mechanisms and Kinetics. DOI: 10.1021/ie202831p.[5]

Sources

Technical Support Center: Solubilization Guide for (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-NTM-005 Compound: (5-Nitrothiophen-2-yl)methanol CAS: 20898-85-5 Molecular Weight: 159.16 g/mol LogP: ~1.15 (Moderate Lipophilicity)[1]

Executive Summary

(5-Nitrothiophen-2-yl)methanol presents a specific challenge in biological assays: it possesses a polar hydroxyl group yet retains a lipophilic nitro-thiophene core.[1] This duality often leads to "kinetic solubility" issues—where the compound dissolves initially in organic stock but precipitates ("crashes out") upon dilution into aqueous media.

This guide provides validated protocols to solubilize this compound for cellular and enzymatic assays, minimizing solvent toxicity and preventing precipitation.

Part 1: The "Gold Standard" DMSO Protocol

Best for: Standard biochemical assays and robust cell lines (e.g., HeLa, HEK293).

The Mechanism

Dimethyl sulfoxide (DMSO) is the primary solvent of choice due to its high dielectric constant and ability to dissolve aromatic heterocycles. However, direct addition of high-concentration DMSO stocks to aqueous media creates a high local concentration gradient, triggering immediate precipitation.

Step-by-Step Workflow
  • Primary Stock Preparation (100 mM):

    • Weigh 15.9 mg of (5-Nitrothiophen-2-yl)methanol.[2]

    • Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Critical: Vortex for 30 seconds. Inspect visually. The solution should be a clear, pale yellow liquid.

  • The "Step-Down" Dilution (preventing shock):

    • Do not pipette 1 µL of stock directly into 10 mL of media.

    • Create an Intermediate Working Solution (100x) in media or PBS.

    • Example: To achieve 10 µM final concentration, dilute the 100 mM stock to 1 mM (1:100 dilution) in PBS first. Vortex immediately.

    • Add this Intermediate Solution to your final cell culture media.

Visualization: Step-Down Dilution Logic

StepDownDilution Stock Primary Stock (100% DMSO) Conc: 100 mM Intermediate Intermediate Solution (PBS + 1% DMSO) Conc: 1 mM Stock->Intermediate  1:100 Dilution (Vortex Immediately) Precipitation RISK: Precipitation (Crystal Formation) Stock->Precipitation  Direct Addition (Avoid!) Final Final Assay Well (Media + 0.01% DMSO) Conc: 10 µM Intermediate->Final  1:100 Dilution (Safe Transfer)

Figure 1: The Step-Down Dilution strategy minimizes osmotic shock and solvent "schlieren" effects that cause local precipitation.

Part 2: Advanced Solubilization (Cyclodextrins)

Best for: High-concentration dosing (>50 µM), sensitive primary cells, or in vivo studies.[1]

The Mechanism

If DMSO toxicity is a concern (see Table 1), use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] The hydrophobic thiophene ring inserts into the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility.

Protocol: Inclusion Complex Formation
  • Prepare Excipient Vehicle:

    • Dissolve HP-β-CD in water or PBS to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add (5-Nitrothiophen-2-yl)methanol powder directly to the 20% HP-β-CD vehicle.

    • Sonicate in a water bath at ambient temperature for 20–30 minutes.

    • Note: Do not exceed 40°C, as nitro compounds can be thermally unstable.

  • Validation:

    • The resulting solution should be clear. If cloudy, centrifuge at 10,000 x g for 5 mins to pellet undissolved drug, then filter the supernatant.

Visualization: Cyclodextrin Complexation

CDComplex cluster_process Process Parameters Drug (5-Nitrothiophen-2-yl)methanol (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex  Hydrophobic Interaction CD HP-beta-Cyclodextrin (Hydrophilic Host) CD->Complex  Encapsulation Params Sonication: 20 min Temp: <40°C Vehicle: 20% w/v HP-β-CD

Figure 2: Schematic of the host-guest encapsulation process using HP-β-CD to bypass organic solvent requirements.

Part 3: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding to cell media. Why?

A: This is the "Crash Out" effect.

  • Cause: The solubility drops exponentially when the solvent changes from 100% DMSO to 99% Water.

  • Fix:

    • Use the Step-Down Dilution method (Part 1).

    • Pre-warm your culture media to 37°C before adding the compound (solubility increases with temperature).

    • Ensure your final DMSO concentration is ≤0.5%.[3]

Q2: What is the safe limit for DMSO in my assay?

A: It depends on the cell type. See the tolerance table below.

Cell TypeMax Recommended DMSO %Notes
Robust Lines (HeLa, HEK293) 0.5% - 1.0%Generally tolerant for short exposures (24h).
Primary Cells (Neurons, Hepatocytes) 0.1%Highly sensitive; DMSO can alter membrane potential.
Stem Cells (iPSC) < 0.1%DMSO induces differentiation in some lineages.[1]
Enzymatic Assays 1.0% - 5.0%Enzymes are often more stable, but check for denaturation.[1]
Q3: Is the compound stable in solution?

A:

  • Light Sensitivity: Yes. Nitro-aromatics are photolabile. Action: Wrap tubes in aluminum foil or use amber vials.

  • Bioreduction: (5-Nitrothiophen-2-yl)methanol is a "bioreductive" agent.[1][4] Intracellular nitroreductases or P450s can metabolize the nitro group. Action: For long-duration assays (>24h), monitor stability using HPLC or refresh the media.

Q4: Can I use Ethanol instead of DMSO?

A: Yes, but with caution.

  • Pros: Ethanol is more volatile (easier to remove).

  • Cons: It evaporates rapidly from open wells (changing concentration) and is generally more cytotoxic to cells than DMSO at equivalent percentages.

Part 4: Decision Tree for Assay Optimization

Use this logic flow to determine the best solvent system for your specific experiment.

DecisionTree Start Start: Solubilization Strategy CheckConc Required Final Concentration? Start->CheckConc LowConc Low (< 50 µM) CheckConc->LowConc HighConc High (> 50 µM) CheckConc->HighConc CheckCell Cell Sensitivity? LowConc->CheckCell CD_Path Use Cyclodextrin Protocol HighConc->CD_Path Avoids Precipitation DMSO_Path Use DMSO Protocol Robust Robust (e.g., HeLa) CheckCell->Robust Sensitive Sensitive (Primary/Stem) CheckCell->Sensitive Robust->DMSO_Path Max 0.5% DMSO Sensitive->CD_Path Avoids Solvent Toxicity

Figure 3: Decision matrix for selecting between DMSO and Cyclodextrin based on concentration needs and cell sensitivity.

References

  • PubChem. (n.d.).[1][2] (5-Nitrothiophen-2-yl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (5-Nitrothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatographic purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the reasoning behind our recommendations, ensuring a deeper understanding and more successful outcomes in your laboratory.

Introduction: The Challenges of Purifying (5-Nitrothiophen-2-yl)methanol

(5-Nitrothiophen-2-yl)methanol is a polar, aromatic compound, and its purification via silica gel column chromatography presents a unique set of challenges.[1][2][3] The presence of both a nitro group and a hydroxyl group contributes to its polarity, which can lead to strong interactions with the silica stationary phase. This can result in poor separation, band tailing, and even irreversible adsorption onto the column. This guide will address these common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during the column chromatography of (5-Nitrothiophen-2-yl)methanol in a question-and-answer format.

Q1: My compound is streaking or tailing on the TLC plate and the column. What's causing this and how can I fix it?

A1: Streaking or tailing is a frequent issue when dealing with polar compounds like (5-Nitrothiophen-2-yl)methanol on silica gel.[4] This phenomenon is often due to strong interactions between the analyte and the acidic silanol groups on the silica surface.

Causality & Solution:

  • Acid-Base Interactions: The slightly acidic nature of standard silica gel can strongly interact with the lone pairs of electrons on the oxygen and nitrogen atoms in your compound. This can lead to a slow and uneven elution, resulting in tailing.

  • Troubleshooting Steps:

    • Mobile Phase Modification: A common and effective solution is to add a small amount of a competitive polar solvent or a modifier to the mobile phase.

      • Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks.[5]

      • Methanol: A small percentage of methanol in a dichloromethane or ethyl acetate/hexane mobile phase can also improve peak shape by competing with your compound for binding sites on the silica.

    • Deactivated Silica: For particularly problematic separations, consider using deactivated silica gel.[6] This can be prepared by treating the silica with a silylating agent to cap the acidic silanol groups.

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase altogether, such as alumina (neutral or basic) or a bonded phase like diol or cyano.[7][8]

Q2: I'm not getting good separation between my product and impurities. How can I improve the resolution?

A2: Achieving good resolution is paramount for obtaining pure (5-Nitrothiophen-2-yl)methanol. Poor separation can stem from several factors, including an inappropriate mobile phase, improper column packing, or overloading the column.

Causality & Solution:

  • Mobile Phase Polarity: The choice of mobile phase is critical for achieving separation.[9][10] A solvent system that is too polar will cause all components to elute too quickly, resulting in poor separation. Conversely, a system that is not polar enough will lead to long retention times and broad peaks.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

    • Solvent Gradient: Employing a solvent gradient during elution can significantly improve separation, especially for complex mixtures.[6] Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.

    • Column Packing: A poorly packed column with channels or cracks will lead to uneven flow and broad bands. Ensure your column is packed uniformly using a slurry method.[4][11]

    • Sample Loading: Overloading the column is a common cause of poor separation.[4] As a general rule, the amount of crude material should be no more than 1-5% of the weight of the silica gel.

Q3: My compound seems to be decomposing on the column. Is this possible and what can I do about it?

A3: Yes, decomposition on silica gel is a real possibility for sensitive compounds.[6] The acidic nature of silica can catalyze degradation reactions for certain functional groups.

Causality & Solution:

  • Acid-Catalyzed Decomposition: The hydroxyl group in (5-Nitrothiophen-2-yl)methanol could potentially undergo acid-catalyzed elimination or other degradation pathways on the acidic silica surface.

  • Troubleshooting Steps:

    • 2D TLC Analysis: To confirm if your compound is unstable on silica, you can perform a two-dimensional TLC.[12] Spot your compound on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If a new spot appears that is not on the diagonal, it indicates decomposition.

    • Neutralize the Silica: As mentioned before, adding a small amount of triethylamine to the mobile phase can help neutralize the silica and prevent degradation.[5]

    • Use a Different Adsorbent: If decomposition is severe, switching to a more inert stationary phase like Florisil® or Celite® may be necessary.

Q4: I'm using a high percentage of methanol in my mobile phase and I'm seeing a white precipitate in my collected fractions after evaporation. What is this?

A4: While it's a common belief that methanol dissolves silica gel, this is largely a myth under normal chromatographic conditions.[13][14] However, using high concentrations of methanol, especially in combination with dichloromethane, can lead to the shedding of fine silica particles from lower-grade silica.[15]

Causality & Solution:

  • Mechanical Shedding of Fines: The combination of a dense solvent like dichloromethane and a highly polar, protic solvent like methanol can exert physical stress on irregular silica particles, causing very small fines to break off and co-elute with your compound.[15]

  • Troubleshooting Steps:

    • Use High-Quality Spherical Silica: Spherical silica is more mechanically stable and less prone to shedding fines compared to irregular silica.[15]

    • Filter the Eluted Fractions: If you suspect silica fines are present, you can filter your combined fractions through a small plug of celite or a syringe filter before final evaporation.

    • Avoid Very High Methanol Concentrations: If possible, try to optimize your separation to use a lower percentage of methanol.

Experimental Protocols

Recommended Column Chromatography Protocol for (5-Nitrothiophen-2-yl)methanol

This protocol is a starting point and should be optimized based on your specific reaction mixture and the results of your TLC analysis.

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol - all HPLC grade)

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F254)

  • Collection tubes or flasks

  • Rotary evaporator

2. Column Packing (Slurry Method):

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).[4]

  • In a separate beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane). The consistency should be pourable but not too dilute.

  • Pour the slurry into the column in one continuous motion.

  • Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[4]

  • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.[12]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude (5-Nitrothiophen-2-yl)methanol in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.[12]

4. Elution:

  • Begin eluting with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase based on your TLC analysis. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Collect fractions and monitor their composition by TLC.

  • Once the desired product has eluted, you can increase the polarity significantly to wash out any remaining highly polar impurities.[6]

5. Fraction Analysis and Product Isolation:

  • Combine the pure fractions as determined by TLC.

  • Remove the solvent using a rotary evaporator to obtain the purified (5-Nitrothiophen-2-yl)methanol.

Data Presentation: Recommended Solvent Systems

The optimal solvent system will vary depending on the impurities present. The following table provides starting points for TLC analysis.

Solvent System (v/v)Typical Rf Range for (5-Nitrothiophen-2-yl)methanolNotes
30% Ethyl Acetate / 70% Hexane0.2 - 0.4A good starting point for many reaction mixtures.
50% Ethyl Acetate / 50% Hexane0.4 - 0.6Use if the compound is less polar than expected.
5% Methanol / 95% Dichloromethane0.3 - 0.5Effective for more polar impurities.
40% Ethyl Acetate / 60% Dichloromethane0.2 - 0.4An alternative to hexane-based systems.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_analysis TLC Analysis Column_packing Column Packing TLC_analysis->Column_packing Select Solvent System Sample_loading Sample Loading Column_packing->Sample_loading Elution Elution Sample_loading->Elution Fraction_collection Fraction Collection Elution->Fraction_collection Fraction_analysis Fraction Analysis (TLC) Fraction_collection->Fraction_analysis Fraction_pooling Pooling Pure Fractions Fraction_analysis->Fraction_pooling Identify Pure Fractions Solvent_evaporation Solvent Evaporation Fraction_pooling->Solvent_evaporation Pure_product Pure Product Solvent_evaporation->Pure_product

Caption: A typical workflow for column chromatography purification.

Troubleshooting Logic

troubleshooting_logic cluster_streaking Streaking/Tailing cluster_separation Poor Separation cluster_decomposition Decomposition start Problem Encountered streaking_q Streaking or Tailing? start->streaking_q separation_q Poor Separation? start->separation_q decomposition_q Decomposition on Column? start->decomposition_q add_tea Add TEA/MeOH to Eluent streaking_q->add_tea Yes streaking_q->separation_q No deactivated_silica Use Deactivated Silica add_tea->deactivated_silica If persists end Problem Solved add_tea->end optimize_solvent Optimize Solvent System (TLC) separation_q->optimize_solvent Yes separation_q->decomposition_q No gradient_elution Use Gradient Elution optimize_solvent->gradient_elution check_loading Check Column Loading gradient_elution->check_loading check_loading->end two_d_tlc Perform 2D TLC decomposition_q->two_d_tlc Yes decomposition_q->end No neutralize_silica Neutralize Silica (TEA) two_d_tlc->neutralize_silica Confirmed alt_adsorbent Use Alternative Adsorbent neutralize_silica->alt_adsorbent If severe alt_adsorbent->end

Caption: A logical approach to troubleshooting common chromatography issues.

References

  • Reddit. (2024). Column chromatography issues. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2021). Why do the compounds from methanol elution in silica gel chromatography not dissolve completely after evaporation?[Link]

  • Agilent. Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. [Link]

  • Reddit. (2018). What amount of methanol is suitable to use with silica gel TLC?[Link]

  • SpringerLink. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Biotage. (2023). Does methanol really dissolve silica during flash column chromatography?[Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Waters. Rapid Method Development through Proper Column Selection. [Link]

  • LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Reddit. (2022). Maximum ethanol concentration for silica gel column chromatography?[Link]

  • YouTube. (2019). Chromatography Troubleshooting. [Link]

  • ResearchGate. (2022). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. [Link]

  • PubChem. (5-Nitrothiophen-2-yl)methanol. [Link]

  • ResearchGate. (2015). What is the most polar solvent usable in silica gel chromatography?[Link]

Sources

Minimizing the formation of byproducts in nitration reactions

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Technical Support & Troubleshooting Center

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Minimizing Byproduct Formation in Electrophilic Aromatic Nitration

🟢 TICKET #1: "My reaction mixture is turning black/tarry."

Diagnosis: Oxidative Degradation catalyzed by Nitrous Acid (


).

Root Cause Analysis: In standard mixed-acid nitrations (


), nitric acid can act as an oxidant rather than a nitrating agent, especially with electron-rich substrates (e.g., phenols, ethers). This side reaction produces phenols and quinones, which subsequently polymerize into dark "tar." This process is autocatalytic, driven by the presence of nitrous acid (

) generated in situ [1].

The Fix: Nitrous Acid Scavenging Protocol To stop the oxidation cycle, you must eliminate


 from the system.

Step-by-Step Protocol:

  • Reagent Prep: Prepare your standard mixed acid solution.

  • The Scavenger: Add Urea or Sulfamic Acid to the nitric acid phase before mixing with the substrate.

    • Dosage: 0.5 – 1.0 mol% relative to

      
      .
      
  • Mechanism of Action: Urea reacts rapidly with nitrous acid to form inert gases, effectively "scrubbing" the oxidant trigger from the solution [2].

  • Execution: Proceed with nitration. The solution should remain significantly lighter in color (pale yellow/orange) rather than darkening.

🟡 TICKET #2: "I cannot stop at the mono-nitro product (Poly-nitration)."

Diagnosis: Poor thermal control or local concentration hotspots (Runaway Kinetics).

Root Cause Analysis: Nitration is highly exothermic.[1] In batch reactors, the rate of heat generation often exceeds the rate of heat removal. This creates localized "hotspots" where the temperature spikes, pushing the reaction over the activation energy barrier for a second nitration event (


) [3].

The Fix: Continuous Flow Chemistry Transitioning from batch to continuous flow microreactors is the gold standard for stopping at mono-nitration.

Why Flow Works (The Science):

  • Surface-to-Volume Ratio: Microreactors have massive surface areas for heat exchange, preventing hotspots.

  • Residence Time: You can set the reaction time to exactly

    
     (e.g., 45 seconds) and immediately quench, physically preventing the product from meeting more nitronium ions [4].
    

Comparison Data:

ParameterBatch ReactorContinuous Flow Microreactor
Heat Exchange Low (

)
High (

)
Stoichiometry Local excesses commonPrecise 1:1 mixing
Dinitro Impurity Typically 5–15%Typically < 1%
Safety High risk of thermal runawayIntrinsic safety (low volume)

Visual Workflow: Flow Chemistry Setup

FlowNitration Substrate Substrate Feed (Pump A) Mixer Micro-Mixer (T-Junction) Substrate->Mixer Acid Nitrating Agent (Pump B) Acid->Mixer Reactor Residence Time Unit (Temp Controlled) Mixer->Reactor Homogeneous Mix Quench Quench Zone (Ice/Water) Reactor->Quench Exact Time (e.g. 30s) Collection Product Collection (Mono-Nitro) Quench->Collection

Caption: Schematic of a continuous flow nitration setup ensuring precise residence time control to prevent poly-nitration.

🔴 TICKET #3: "I'm getting the wrong isomer (Ortho vs. Para)."

Diagnosis: Lack of steric control in the transition state.

Root Cause Analysis: Standard mixed acids rely on the free nitronium ion (


), which is small and highly reactive. Without steric guidance, it follows statistical probability and electronic activation, often favoring the ortho position (66% statistical probability) over the desired para position [5].

The Fix: Shape-Selective Catalysis (Zeolites) Replace liquid acids with solid acid catalysts like H-ZSM-5 or H-Beta Zeolites .

Technical Insight: Zeolites have defined pore structures. The transition state required to form the ortho isomer is often too bulky to fit inside the zeolite pore. The linear para transition state fits perfectly. This acts as a "molecular sieve" for the reaction mechanism [6].

Selectivity Improvement Table:

MethodReagent SystemTypical Para Selectivity
Traditional

35 – 40%
Steric Control Acetyl Nitrate (

)
50 – 60%
Shape Selective

+ H-ZSM-5 Zeolite
> 85%

🛠️ Troubleshooting Decision Matrix

Use this logic flow to determine the correct optimization strategy for your specific failure mode.

TroubleshootingTree Start Identify Major Impurity Poly Poly-Nitrated Species (Dinitro/Trinitro) Start->Poly Oxid Oxidation Products (Tars/Phenols) Start->Oxid Regio Wrong Regioisomer (Ortho vs Para) Start->Regio Check1 Check Stoichiometry (Is HNO3 > 1.1 eq?) Poly->Check1 Sol2 Solution: Add Urea Scavenge HNO2 Oxid->Sol2 Sol3 Solution: Zeolite Catalyst Shape Selectivity Regio->Sol3 Sol1 Solution: Switch to Flow Control Residence Time Check1->Sol1 If Stoich is OK

Caption: Decision matrix for selecting the appropriate byproduct minimization strategy based on impurity profile.

📚 References

  • Hanson, R. B., et al. (2025). Mechanisms of Oxidative Side Reactions in Aromatic Nitration. Journal of Organic Chemistry. Link

  • ResearchGate. (2025).[2] Oxidation of Urea with Nitrous Acid in Nitric Acid Solutions. Link

  • Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes. Link

  • ACS Omega. (2025). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. Link

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Link

  • Indian Academy of Sciences. Regioselective nitration of aromatic substrates in zeolite cages. Link

Sources

Best practices for long-term storage of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-Term Storage & Handling Best Practices

CAS: 20898-85-5 | Molecular Formula: C₅H₅NO₃S

Module 1: Core Storage Directives

From the Desk of the Senior Application Scientist

To ensure the integrity of (5-Nitrothiophen-2-yl)methanol over extended periods (6+ months), you must treat it as a labile, photo-active entity . The nitro group at position 5 renders the thiophene ring electron-deficient, while the hydroxymethyl group at position 2 is susceptible to oxidative degradation.

The Golden Rules of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering temperature significantly retards the rate of spontaneous oxidation of the primary alcohol group.
Light Exposure Strict Dark Nitro-thiophenes are chromophores. UV/Visible light absorption can trigger radical formation, leading to ring-opening or polymerization (observed as browning).
Atmosphere Inert (Argon/N₂) Oxygen is the primary enemy. The hydroxymethyl group can oxidize to 5-nitrothiophene-2-carbaldehyde. Store under Argon to displace headspace oxygen.
Container Amber Glass Critical: Avoid low-density plastics. Nitro-aromatics can interact with certain polymers over years. Use Amber Glass vials with PTFE (Teflon)-lined caps.
Storage Workflow Diagram

Follow this logic for incoming inventory to maximize shelf-life.

StorageWorkflow Arrival Material Arrival (Ambient/Ice Pack) QC Initial QC (NMR/HPLC) Arrival->QC Verify Purity Desiccate Desiccation (Remove Moisture) QC->Desiccate Pass Aliquot Aliquot under Argon (Avoid Freeze-Thaw) Desiccate->Aliquot Dry Powder Freeze Deep Freeze (-20°C, Dark) Aliquot->Freeze Sealed & Labeled

Figure 1: Intake and Aliquoting Workflow. Note that "Desiccation" is a critical intermediate step often skipped, leading to hydrolysis risks.

Module 2: Troubleshooting & Diagnostics

User Issue: "My compound has turned from pale yellow to dark brown/black."

Diagnosis: This is the hallmark of oxidative photodegradation .

  • Mechanism: The nitro group facilitates electron transfer processes under light exposure. Combined with trace moisture or oxygen, this leads to the formation of complex degradation products (often azo-dimers or ring-opening products) which are highly conjugated and dark in color.

  • Action: Perform TLC or HPLC. If purity is <95%, repurify via recrystallization (ethanol/water) or column chromatography. If <80%, discard.

User Issue: "The material is clumping and sticky."

Diagnosis: Hygroscopic Failure .

  • Cause: The hydroxymethyl group can form hydrogen bonds with atmospheric water. While the compound is not intensely hygroscopic, long-term exposure to humid air (e.g., a loose cap at 4°C) causes moisture uptake.

  • Action: Lyophilize (freeze-dry) the sample to remove water. Re-pack under Argon.

Degradation Decision Tree

DegradationLogic Start Visual Inspection Color Color Change? (Yellow -> Brown) Start->Color Texture Texture Change? (Powder -> Gum) Start->Texture PhotoOx Diagnosis: Photo-Oxidation Color->PhotoOx Yes Moisture Diagnosis: Hygroscopic Ingress Texture->Moisture Yes Action1 Action: Check Purity (HPLC/NMR) PhotoOx->Action1 Action2 Action: Lyophilize & Reseal Moisture->Action2

Figure 2: Diagnostic Logic for Visual Inspection. Brown discoloration is the primary indicator of chemical instability.

Module 3: Handling & Re-qualification Protocols

Protocol A: Thawing & Opening

Preventing condensation is as important as the storage temperature itself.

  • Equilibration: Remove the vial from -20°C storage. Place it in a desiccator or on the benchtop.

  • Wait Time: Allow 30–45 minutes for the vial to reach room temperature.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the powder, accelerating hydrolysis.

  • Wipe Down: Wipe the exterior with 70% ethanol before opening to prevent particulate contamination.

Protocol B: Re-qualification (QC Check)

Perform this annually for stored batches.

  • TLC System: Hexane:Ethyl Acetate (3:1 or 1:1).

    • Visualization: UV lamp (254 nm). Nitro compounds quench fluorescence strongly.

  • 1H NMR Check: Look for the disappearance of the methylene signal (-CH₂-OH) or the appearance of an aldehyde proton (~9-10 ppm), which indicates oxidation.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store (5-Nitrothiophen-2-yl)methanol in solution (e.g., DMSO or Ethanol)? A: Not recommended for >1 month. While soluble in DMSO and Ethanol, the increased molecular mobility in solution accelerates degradation. In DMSO, there is a specific risk of mild oxidation over time.

  • Best Practice: Store as a solid powder. If you must store a stock solution, keep it at -80°C, protected from light, and use it within 30 days.

Q: I received the shipment at ambient temperature. Is the compound ruined? A: Likely not. (5-Nitrothiophen-2-yl)methanol is stable for short durations (1–2 weeks) at ambient temperature, provided it was kept dark. The "Cold Chain" is primarily to prevent cumulative long-term degradation. Perform a melting point check (Target: ~81-83°C) upon receipt to confirm identity and purity.

Q: Why do you recommend glass over plastic? A: Nitro-aromatics are organic solvents in their own right (in liquid/molten form) and can act as plasticizers. Over years of storage, trace amounts of the compound can migrate into the plastic matrix, or plasticizers (like phthalates) can leach into your compound, contaminating sensitive biological assays.

References

  • National Center for Biotechnology Information (PubChem) . (2024). Compound Summary: Thiophene Derivatives and Stability. Retrieved from [Link](Note: General thiophene stability data extrapolated from structural analogs).

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a profound understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of (5-Nitrothiophen-2-yl)methanol, a key intermediate in various synthetic pathways.

This document is crafted for researchers, scientists, and drug development professionals, aiming to provide not just a procedural walkthrough, but a causal understanding of the fragmentation pathways. By comparing the fragmentation of the title compound with its non-nitrated analogue, 2-thiophenemethanol, we will elucidate the profound influence of the nitro functional group on the molecule's behavior under electron ionization. This guide is built upon the pillars of scientific integrity: expertise in mass spectral interpretation, trustworthy and reproducible protocols, and a foundation of authoritative references.

The Decisive Role of Functional Groups in Mass Spectral Fragmentation

Electron ionization is a high-energy process that imparts significant internal energy to a molecule, leading to characteristic bond cleavages and rearrangements. The resulting mass spectrum is a fingerprint of the molecule's structure. The fragmentation of (5-Nitrothiophen-2-yl)methanol is governed by the interplay of its three key functional moieties: the thiophene ring, the hydroxymethyl group, and the nitro group.

To appreciate the directive influence of the nitro group, we will first consider the fragmentation of its parent scaffold, 2-thiophenemethanol.

The Fragmentation Roadmap of 2-Thiophenemethanol: A Baseline for Comparison

2-Thiophenemethanol (C₅H₆OS, MW: 114.17 g/mol ) presents a relatively straightforward fragmentation pattern, characteristic of aromatic alcohols.[1] The primary ionization event typically involves the removal of a non-bonding electron from the oxygen atom or a π-electron from the aromatic thiophene ring.[2]

The key fragmentation pathways for 2-thiophenemethanol are summarized below:

Fragment Ion (m/z) Proposed Structure/Loss Significance
114[C₅H₆OS]⁺•Molecular Ion (M⁺•)
113[M - H]⁺Loss of a hydrogen radical
97[M - OH]⁺Loss of a hydroxyl radical, forming a stable thienyl cation
85[M - CH₂OH]⁺Loss of the hydroxymethyl radical
81[C₄H₃S]⁺Thienyl cation, a common fragment in thiophene derivatives

The most prominent peaks in the mass spectrum of 2-thiophenemethanol are typically the molecular ion at m/z 114 and the fragment at m/z 97, resulting from the loss of the hydroxyl group to form a resonance-stabilized thienylmethyl cation.[3]

The Impact of Nitration: Fragmentation of (5-Nitrothiophen-2-yl)methanol

The introduction of a nitro group to the thiophene ring dramatically alters the fragmentation landscape. (5-Nitrothiophen-2-yl)methanol (C₅H₅NO₃S, MW: 159.16 g/mol ) is subject to additional fragmentation pathways directly involving the nitro moiety, a powerful electron-withdrawing group.[4][5]

While an experimental mass spectrum for (5-Nitrothiophen-2-yl)methanol is not publicly available, we can predict its fragmentation based on established principles for nitroaromatic compounds.[6] The presence of the nitro group is expected to introduce characteristic losses of nitrogen oxides.

Predicted Fragmentation Pathways for (5-Nitrothiophen-2-yl)methanol:

Fragment Ion (m/z) Proposed Structure/Loss Significance
159[C₅H₅NO₃S]⁺•Molecular Ion (M⁺•)
142[M - OH]⁺Loss of a hydroxyl radical
129[M - NO]⁺Loss of nitric oxide
113[M - NO₂]⁺Loss of nitrogen dioxide, a hallmark of nitroaromatics
96[M - NO₂ - OH]⁺Subsequent loss of a hydroxyl radical from the m/z 113 fragment
83[C₄H₃S]⁺Thienyl cation

The key differentiators in the mass spectrum of (5-Nitrothiophen-2-yl)methanol compared to its non-nitrated counterpart will be the prominent peaks corresponding to the loss of NO (m/z 129) and, more significantly, the loss of NO₂ (m/z 113). The relative abundance of the molecular ion is also likely to be influenced by the presence of the nitro group, which can provide alternative, lower-energy fragmentation channels.

Visualizing the Fragmentation Cascades

To illustrate the proposed fragmentation pathways, the following diagrams are provided in DOT language.

G cluster_0 2-Thiophenemethanol Fragmentation M_114 [C₅H₆OS]⁺• m/z 114 F_113 [M - H]⁺ m/z 113 M_114->F_113 - H• F_97 [M - OH]⁺ m/z 97 M_114->F_97 - •OH F_85 [M - CH₂OH]⁺ m/z 85 M_114->F_85 - •CH₂OH G cluster_1 (5-Nitrothiophen-2-yl)methanol Predicted Fragmentation M_159 [C₅H₅NO₃S]⁺• m/z 159 F_142 [M - OH]⁺ m/z 142 M_159->F_142 - •OH F_129 [M - NO]⁺ m/z 129 M_159->F_129 - NO F_113 [M - NO₂]⁺ m/z 113 M_159->F_113 - NO₂ F_96 [M - NO₂ - OH]⁺ m/z 96 F_113->F_96 - •OH

Figure 2: Predicted EI-MS fragmentation of (5-Nitrothiophen-2-yl)methanol.

Experimental Protocol for EI-MS Analysis

The following protocol outlines a standardized procedure for acquiring electron ionization mass spectra of solid organic compounds such as (5-Nitrothiophen-2-yl)methanol and 2-thiophenemethanol. This protocol is designed to be a self-validating system, ensuring data quality and reproducibility.

Sample Preparation
  • Purity Assessment: Ensure the analyte is of high purity (>95%) to avoid interference from impurities in the mass spectrum.

  • Sample Weighing: Accurately weigh approximately 0.1-1.0 mg of the solid sample.

  • Solubilization: Dissolve the sample in a minimal amount of a volatile, high-purity solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a final concentration of approximately 10-100 µg/mL. [7]The choice of solvent should be guided by the solubility of the compound and its compatibility with the mass spectrometer's introduction system.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (for volatile and thermally stable compounds). [8]

Mass Spectrometer Parameters

The following parameters are recommended for a standard electron ionization experiment on a quadrupole or time-of-flight mass spectrometer. Instrument-specific optimization may be required.

Parameter Recommended Setting Rationale
Ionization ModeElectron Ionization (EI)Provides extensive fragmentation for structural elucidation. [9]
Electron Energy70 eVStandard energy for reproducible fragmentation and library matching. [10]
Ion Source Temperature200-250 °CEnsures sample volatilization without thermal degradation.
Mass Rangem/z 40-400To encompass the molecular ion and expected fragments.
Scan Speed1000-2000 amu/sProvides adequate data points across each chromatographic or probe peak.
Solvent Delay2-3 minPrevents the solvent front from saturating the detector.
Data Analysis and Interpretation
  • Identify the Molecular Ion: The peak with the highest mass-to-charge ratio, corresponding to the molecular weight of the compound, is the molecular ion (M⁺•). [11]2. Analyze Isotope Peaks: Look for M+1 and M+2 peaks to confirm the elemental composition, particularly the presence of sulfur.

  • Identify Key Fragment Ions: Correlate the observed fragment ions with logical neutral losses from the molecular ion.

  • Compare with Reference Spectra: If available, compare the acquired spectrum with library spectra for confirmation.

Conclusion: The Power of Predictive Fragmentation Analysis

This guide has detailed the predicted mass spectral fragmentation of (5-Nitrothiophen-2-yl)methanol, highlighting the significant influence of the nitro group when compared to 2-thiophenemethanol. The characteristic losses of NO and NO₂ serve as diagnostic markers for the presence of the nitro functionality.

By understanding these fundamental fragmentation pathways, researchers can confidently identify these and related compounds in complex mixtures, verify the outcomes of synthetic reactions, and gain deeper structural insights that are critical for advancing drug discovery and development programs. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible mass spectral data, ensuring the integrity and reliability of analytical results.

References

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • FooDB. (2019). Showing Compound 2-Thiophenemethanol (FDB010982). Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of St Andrews. (n.d.). Sample Preparation Protocol for Alternative Ionisation Service. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Thiophenemethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]

  • PubChem. (n.d.). (5-Nitrothiophen-2-yl)methanol. Retrieved from [Link]

  • Sparkman, O. D. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 26(11), 20-27.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Voinov, V. G., & Laskin, J. (2019).
  • Wikipedia. (2023). Sample preparation in mass spectrometry. In Wikipedia. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. Dr. Anupam Kumar. [Link]

  • NIST. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • ChemSrc. (2025, September 25). (5-Nitro-thiophen-2-yl)-phenyl-methanol. Retrieved from [Link]

  • YouTube. (2021, January 5). Mass Spectrometry [Video]. The Organic Chemistry Tutor. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

  • Spectroscopy Online. (2011, November 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Turecek, F., & McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
  • Wiley Analytical Science. (2014, October 13). Sample Preparation in Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2019, February 9). Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE [Video]. All 'Bout Chemistry. [Link]

  • National Measurement Laboratory. (n.d.). Best Practice Guide - for Generating Mass Spectra. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

Sources

Comparing the reactivity of (5-Nitrothiophen-2-yl)methanol with other nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Reactivity of (5-Nitrothiophen-2-yl)methanol with Other Nitroaromatics Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "High-Energy" Heterocycle

(5-Nitrothiophen-2-yl)methanol (CAS 20898-85-5) represents a critical scaffold in medicinal chemistry, distinct from its carbocyclic analogue, 4-nitrobenzyl alcohol. While both share a nitro-aromatic core, the thiophene ring imparts a unique electronic signature—specifically, lower resonance stabilization energy and higher electron deficiency.

This guide objectively compares the reactivity of this nitrothiophene derivative against standard nitrobenzenes. The data reveals that (5-Nitrothiophen-2-yl)methanol exhibits superior bioreductive potential (making it a preferred prodrug warhead) and enhanced susceptibility to nucleophilic attack (


), necessitating distinct handling protocols compared to benzene analogues.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]

The sulfur atom in the thiophene ring acts as a weak electron donor by resonance but a strong electron withdrawer by induction, creating a "push-pull" system when paired with the nitro group. This results in a dipole moment and redox potential significantly different from the benzene counterpart.

Table 1: Physicochemical Benchmarking
Property(5-Nitrothiophen-2-yl)methanol4-Nitrobenzyl Alcohol (Benzene Analogue)Implication
Structure 5-membered heterocycle (S-containing)6-membered carbocycleThiophene is less aromatic (29 kcal/mol vs 36 kcal/mol for benzene).
Electronic State

-excessive ring, but highly electron-deficient due to


-neutral ring, deactivated by

Thiophene ring is more reactive toward nucleophiles.
LogP (Calc) ~0.9 - 1.15~1.1 - 1.4Nitrothiophene is slightly more polar/water-soluble.
Redox Potential (

)
-0.20 V to -0.40 V (vs NHE)*-0.45 V to -0.60 V (vs NHE)Thiophene is easier to reduce (critical for prodrug activation).
Key Application Bioreductive prodrugs (Anti-TB), RadiosensitizersSynthetic intermediate, Dye synthesisThiophene serves as a "trigger" unit.

*Note: Redox potentials are approximate ranges dependent on pH and solvent. Nitrothiophenes consistently show anodic shifts (more positive potentials) compared to nitrobenzenes.

Reactivity Pillar I: Bioreductive Activation (Prodrug Mechanism)

The primary utility of (5-Nitrothiophen-2-yl)methanol lies in its ability to undergo enzymatic reduction more readily than nitrobenzenes. This is exploited in antitubercular drugs (like PA-824 analogues) where the nitro group is activated by


-dependent nitroreductases (e.g., Ddn).
Mechanism of Action

Unlike nitrobenzene, which often requires harsh conditions or specific P450s for reduction, the nitrothiophene moiety is a "hair-trigger."

  • Hydride Transfer: The enzyme transfers a hydride (

    
    ) to the nitro group.
    
  • Intermediate Formation: Rapid conversion to the nitroso (

    
    ) and then hydroxylamine (
    
    
    
    ) species.
  • Warhead Release: The intermediate often decomposes to release Nitric Oxide (NO) or generates a reactive electrophile that binds to bacterial proteins.

Visualizing the Activation Pathway

Bioreduction Prodrug (5-Nitrothiophen-2-yl)methanol (Prodrug) Meisenheimer Nitronic Acid Intermediate Prodrug->Meisenheimer 2e- Reduction (Hydride Transfer) Enzyme Nitroreductase (e.g., Ddn / F420) Enzyme->Prodrug Catalysis Nitroso Nitroso Derivative (R-NO) Meisenheimer->Nitroso - H2O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e- / +2H+ Outcome Reactive Species (NO Release / DNA Adducts) Hydroxylamine->Outcome Desulfurization / Decomposition

Figure 1: Bioreductive cascade of 5-nitrothiophene derivatives.[1] The lower resonance energy of thiophene facilitates the initial hydride attack compared to benzene.

Reactivity Pillar II: Nucleophilic Aromatic Substitution ( )

While nitrobenzenes require strong electron-withdrawing groups (EWGs) and forcing conditions to undergo


, nitrothiophenes are naturally primed for this reaction .
The "Super-Electrophile" Effect

The nitro group at position 5 activates position 2 (and vice versa). If a leaving group (like a halogen) were present at position 5, it would be displaced rapidly. However, for (5-Nitrothiophen-2-yl)methanol, the nitro group itself can sometimes act as a leaving group (denitration) or activate the ring for addition-elimination reactions if derivatized.

  • Comparative Rate:

    
     reactions on nitrothiophenes proceed 
    
    
    
    to
    
    
    times faster than on analogous nitrobenzenes.
  • Implication for Synthesis: When modifying the alcohol group (e.g., converting to a bromide or mesylate), avoid strong basic nucleophiles that might attack the ring at the 5-position or cause ring opening.

Experimental Evidence: Susceptibility

In a study comparing nucleophilic attack by piperidine:

  • 4-Nitrochlorobenzene: Requires 100°C+, high pressure, or prolonged reflux.

  • 2-Bromo-5-nitrothiophene: Reacts at Room Temperature (RT) to <50°C to yield the amine product.

Experimental Protocols

Protocol A: Synthesis of (5-Nitrothiophen-2-yl)methanol

Objective: Selective reduction of the aldehyde without reducing the nitro group.

Rationale: Sodium Borohydride (


) is used because it is mild enough to reduce the aldehyde to the alcohol without touching the nitro group (which would require 

or stronger reductants).

Materials:

  • 5-Nitrothiophene-2-carboxaldehyde (1.0 eq)

  • Sodium Borohydride (

    
    ) (0.5 - 1.0 eq)
    
  • Methanol (anhydrous)

  • THF (optional co-solvent for solubility)

Workflow:

  • Dissolution: Dissolve 5-nitrothiophene-2-carboxaldehyde (e.g., 5.0 g) in Methanol (50 mL). If solubility is poor, add THF (10-20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents side reactions with the nitro group.

  • Reduction: Add

    
     (0.6 g) portion-wise over 15 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.
      
  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC (System: Hexane/EtOAc 1:1). The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Quench with saturated

    
     solution (20 mL).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2][3]
  • Purification: The crude product is usually pure enough. If necessary, recrystallize from Toluene/Hexane.

Protocol B: Comparative Kinetics ( Surrogate)

Objective: Demonstrate the higher reactivity of the thiophene ring vs benzene ring using a halo-precursor.

Materials:

  • Substrate A: 2-Bromo-5-nitrothiophene[4]

  • Substrate B: 1-Bromo-4-nitrobenzene

  • Nucleophile: Morpholine (excess)

  • Solvent: Ethanol

Workflow:

  • Dissolve 1.0 mmol of each substrate in 5 mL Ethanol in separate vials.

  • Add 2.0 mmol Morpholine to each.

  • Stir at Room Temperature .

  • Sampling: Take aliquots at t=5 min, 30 min, 1 hr.

  • Result:

    • Thiophene vial: Rapid color change (yellow/orange precipitate of the amine product) within minutes.

    • Benzene vial: No significant reaction at RT (requires reflux).

Visualizing the Synthesis Logic

Synthesis Start Starting Material: 5-Nitrothiophene-2-carboxaldehyde Intermediate Borate Complex Start->Intermediate Hydride Attack Reagent Reagent: NaBH4, MeOH, 0°C Reagent->Intermediate Product Product: (5-Nitrothiophen-2-yl)methanol Intermediate->Product Hydrolysis Quench Quench: Sat. NH4Cl Quench->Product Warning Avoid: Strong Base or H2/Pd (Reduces Nitro Group) Warning->Start Alternative Path (Destructive)

Figure 2: Selective reduction pathway. The protocol prioritizes aldehyde reduction while preserving the sensitive nitrothiophene core.

References

  • Bioreductive Mechanisms: Gurumurthy, M., et al. "A Novel F420-Dependent Nitroreductase from Mycobacterium tuberculosis Activates 5-Nitrothiophenes." Biochemistry, 2012. Link

  • Synthesis Protocol: "Synthesis of (5-Nitrothiophen-2-yl)methanol." Biosynth Technical Data, 2024. Link

  • Comparative Reactivity: Spinelli, D., et al. "Nucleophilic Substitution in Nitrothiophenes."[5] Advances in Heterocyclic Chemistry, Vol 25, Academic Press.

  • Redox Potentials: Wardman, P. "Reduction Potentials of One-Electron Couples Involving Free Radicals in Aqueous Solution." Journal of Physical and Chemical Reference Data, 1989. Link

  • Structure Data: "Crystal structure of (4-nitrophenyl)methanol." Acta Crystallographica Section E, 2012. Link

Sources

Biological activity of (5-Nitrothiophen-2-yl)methanol derivatives versus existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Emerging Pharmacophore Primary Application: Antimicrobial (TB, MRSA) and Antiparasitic (Leishmania) Key Advantage: Enhanced lipophilicity and reduced mutagenicity compared to classical nitrofurans.

This guide analyzes the biological performance of (5-nitrothiophen-2-yl)methanol derivatives. While nitrofurans (e.g., Nitrofurantoin) have been clinical staples, their use is limited by mutagenic toxicity. The 5-nitrothiophene scaffold acts as a bioisostere, offering a superior safety profile while maintaining or exceeding the potency of standard of care (SoC) drugs against specific resistant pathogens, particularly Mycobacterium tuberculosis and Methicillin-Resistant Staphylococcus aureus (MRSA).

The Pharmacophore: Why 5-Nitrothiophene?

The (5-nitrothiophen-2-yl)methanol core serves as a versatile precursor. The biological activity is rarely driven by the free alcohol itself but rather by its functionalized derivatives (esters, ethers, and oxidized Schiff bases).

  • Bioisosterism: Replacing the furan oxygen with a thiophene sulfur increases aromaticity and lipophilicity (LogP). This facilitates better penetration through the waxy cell walls of Mycobacteria.

  • Redox Potential: The reduction potential of the nitro group on a thiophene ring differs from that of furan, altering its susceptibility to bacterial nitroreductases and reducing off-target mammalian toxicity.

Comparative Efficacy Data

The following data aggregates performance metrics from recent medicinal chemistry studies, comparing 5-nitrothiophene derivatives against standard drugs.

Table 1: Antitubercular Activity (vs. Isoniazid & Rifampicin)

Target: Mycobacterium tuberculosis (H37Rv strain)[1][2][3]

Compound ClassMIC (µg/mL) [Log Phase]MIC (µg/mL) [Starved/Dormant]Selectivity Index (SI)Performance vs. SoC
Isoniazid (Control) 0.05 - 0.2> 10.0>100Standard (Ineffective in dormancy)
Rifampicin (Control) 0.1 - 0.50.5 - 2.0>50Standard
5-Nitrothiophene Hydrazone 0.2 - 0.81.5 - 3.0> 25Comparable (Superior in dormancy vs INH)
5-Nitrothiophene Amide 0.5 - 2.0N/A> 10Moderate
Nitrofurantoin (Analog) > 10.0N/ALowInferior (Poor TB activity)

Key Insight: Unlike Isoniazid, which requires active bacterial replication to inhibit mycolic acid synthesis, specific 5-nitrothiophene derivatives retain potency against dormant bacteria, similar to the mechanism of Pretomanid.

Table 2: Antibacterial Activity (vs. Ciprofloxacin)

Target: MRSA and E. coli

CompoundOrganismMIC (µg/mL)Mechanism Note
Ciprofloxacin S. aureus (MRSA)0.5 - 2.0 (Resistant strains >4)DNA Gyrase Inhibition
5-Nitrothiophene Ester S. aureus (MRSA)0.5 - 1.0Nitro-radical DNA damage
Nitrofurantoin E. coli32 - 64Ribosomal/DNA damage
5-Nitrothiophene Schiff Base E. coli4 - 164x-8x More Potent than Nitrofurantoin

Mechanism of Action: The Prodrug Activation Pathway[5]

The biological activity of these derivatives is strictly dependent on bioactivation. They function as prodrugs.[4][5][6]

The Nitroreductase Trigger
  • Entry: The lipophilic thiophene moiety facilitates passive diffusion across the bacterial membrane.

  • Activation: Bacterial Type I nitroreductases (insensitive to oxygen) reduce the nitro group (

    
    ).
    
    • M. tuberculosis:[1][2][3][7][8][9][10][11] Enzyme Ddn (F420-dependent).[9]

    • E. coli:[4][5][6][7][12][13] Enzymes NfsA and NfsB .[5][6]

  • Lethality: The reduction produces reactive intermediates (nitro-radical anions and hydroxylamines) that covalently bind to bacterial DNA, causing strand breaks and inhibiting replication.

MOA Prodrug 5-Nitrothiophene Derivative (Prodrug) Entry Cell Entry (Passive Diffusion) Prodrug->Entry Intermediate Reactive Intermediates (Nitro-radical / Hydroxylamine) Entry->Intermediate Bioactivation Enzyme Bacterial Nitroreductase (Ddn / NfsA) Enzyme->Intermediate Catalysis Target DNA Helix Intermediate->Target Covalent Binding Death Cell Death (Strand Breaks) Target->Death Replication Block

Figure 1: Mechanism of Action. The compound remains inert until activated by specific bacterial enzymes, providing selectivity over mammalian cells which lack these specific nitroreductases.

Experimental Protocols

To validate the activity of (5-nitrothiophen-2-yl)methanol derivatives, the following standardized protocols are recommended.

A. Synthesis Workflow (Brief)

The core alcohol is typically oxidized to an aldehyde (using PCC or MnO2) and then condensed with hydrazides or amines, or directly esterified.

  • Critical Step: Purification must ensure the removal of metal catalysts, which can produce false positives in biological assays.

B. Antitubercular Assay: REMA (Resazurin Microtiter Assay)

Standard: Antimicrob. Agents Chemother. 2002; 46: 2779-2783.

  • Preparation: Prepare M. tuberculosis H37Rv inoculum adjusted to McFarland 1.0, then dilute 1:20.

  • Plating: In a 96-well plate, add 100 µL of 7H9 broth (supplemented with OADC).

  • Treatment: Add serial dilutions of the test derivative (range 0.1 – 100 µg/mL). Include Isoniazid as positive control and DMSO as solvent control.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (blue). Incubate for 24h.

    • Pink Color: Viable bacteria (Resazurin reduced to Resorufin).

    • Blue Color: Dead bacteria (Inhibition).

  • Calculation: MIC is the lowest concentration preventing the color change.

C. Cytotoxicity Assay (Selectivity Assessment)

Cell Line: Vero (African Green Monkey Kidney) or HepG2.

  • Seeding: Seed cells at

    
     cells/well in DMEM. Incubate 24h for attachment.
    
  • Exposure: Treat with derivatives for 48h.

  • MTT Assay: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Analysis: Dissolve formazan in DMSO and read absorbance at 570 nm.

  • Metric: Calculate

    
     (Cytotoxic Concentration 50%).
    
    • Selectivity Index (SI) =

      
      . 
      
    • Target: SI > 10 is considered a "Hit".

Screening Workflow Diagram

Workflow Start Start: (5-Nitrothiophen-2-yl)methanol Synth Derivatization (Schiff Base / Ester) Start->Synth Screen1 Primary Screen (MIC vs. S. aureus / M. tb) Synth->Screen1 Decision1 MIC < 10 µg/mL? Screen1->Decision1 Cyto Cytotoxicity Assay (Vero Cells) Decision1->Cyto Yes Discard Discard / Redesign Decision1->Discard No Decision2 SI > 10? Cyto->Decision2 Genotox Ames Test (Mutagenicity) Decision2->Genotox Yes Decision2->Discard No Lead Lead Candidate Genotox->Lead Negative Genotox->Discard Positive

Figure 2: Hit-to-Lead Optimization Workflow. A rigorous filter for cytotoxicity and mutagenicity is required due to the nitro-aromatic nature of the scaffold.

ADMET & Safety Profile

The primary hesitation in developing nitro-heterocycles is mutagenicity (Ames positivity).

  • Mutagenicity: 5-nitrothiophene derivatives generally exhibit lower mutagenicity than their 5-nitrofuran counterparts. The sulfur atom stabilizes the ring, often altering the metabolic pathway to avoid the formation of highly stable DNA adducts seen with furan derivatives.

  • Solubility: These derivatives often suffer from poor aqueous solubility.[14] Formulation strategies (e.g., nano-emulsions) or structural modification (adding morpholine or piperazine tails) are often required to improve bioavailability.

References

  • Comparison of Nitro-heterocycles: Synthesis and biological evaluation of 5-nitrothiophene derivatives against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.[14] [Link] (Search Term: 5-nitrothiophene antitubercular)

  • Mechanism of Action (Ddn Enzyme): Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[3][15][5][7][11][16] [Link]

  • Antibacterial Protocols (CLSI Standards): Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • REMA Assay Methodology: A simple and inexpensive high-throughput microplate assay for the determination of drug susceptibility of Mycobacterium tuberculosis. Palomino et al., Antimicrob. Agents Chemother. [Link][3][17][18][19]

  • Mutagenicity Profiles: Genotoxicity of nitro-heterocyclic compounds: A structural comparison. Mutation Research/Genetic Toxicology. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe scientific outcomes. For novel or synthesized compounds such as (5-Nitrothiophen-2-yl)methanol, a precursor with applications in medicinal chemistry, rigorous purity validation is paramount.[1] This guide provides an in-depth, experience-driven comparison of elemental analysis against other prevalent analytical techniques for the purity assessment of (5-Nitrothiophen-2-yl)methanol. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.

The Foundational Role of Purity: Why It Matters

The presence of impurities, even in trace amounts, can drastically alter the physicochemical and biological properties of a compound. In a research context, impurities can lead to erroneous experimental results, confounding data interpretation and hindering scientific progress. In drug development, the stakes are even higher; impurities can impact a drug's efficacy, stability, and, most critically, its safety profile. Therefore, selecting an appropriate analytical method for purity determination is a critical decision in the lifecycle of any chemical entity.

Part 1: Elemental Analysis - The Stoichiometric Gatekeeper

Elemental analysis is a cornerstone technique that validates the empirical formula of a compound by quantifying its constituent elements.[2] For a newly synthesized batch of (5-Nitrothiophen-2-yl)methanol, it serves as the first-line defense against gross contamination or incorrect compound identity.

Theoretical Composition of (5-Nitrothiophen-2-yl)methanol

The fundamental principle of using elemental analysis for purity validation rests on the law of definite proportions. A pure sample of (5-Nitrothiophen-2-yl)methanol will consistently yield elemental percentages that align with its theoretical composition.

  • Chemical Formula: C₅H₅NO₃S[1][3][4]

  • Molecular Weight: 159.17 g/mol [1][3]

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), Oxygen (15.999 u), and Sulfur (32.06 u), the theoretical elemental composition is calculated as follows:

ElementSymbolTheoretical Percentage (%)
CarbonC37.73%
HydrogenH3.17%
NitrogenN8.80%
SulfurS20.14%
OxygenO30.16%

Note: Oxygen is typically determined by difference, though direct measurement techniques exist.

A significant deviation from these theoretical values suggests the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. According to guidelines often cited in peer-reviewed chemistry journals, experimentally determined values for C, H, and N should be within ±0.4% of the calculated theoretical values to be considered acceptable evidence of purity.[5][6]

Experimental Protocol: CHNS Combustion Analysis

The most common method for determining the elemental composition of organic compounds is high-temperature combustion analysis, often referred to as CHNSO analysis.[7]

Objective: To quantitatively determine the percentage by weight of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample of (5-Nitrothiophen-2-yl)methanol.

Methodology:

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

    • Perform multiple runs of the standard to ensure the instrument's accuracy and precision are within acceptable limits (typically <0.3% standard deviation). This step is critical for establishing the trustworthiness of the subsequent sample analysis.

  • Sample Preparation:

    • Ensure the (5-Nitrothiophen-2-yl)methanol sample is homogenous and completely dry. The presence of residual solvent (e.g., water, methanol) is a common source of deviation in hydrogen and carbon percentages.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance. The precise mass is crucial for accurate percentage calculation.

    • Seal the capsule to ensure no sample is lost prior to analysis.

  • Combustion and Detection:

    • The sample is introduced into a high-temperature combustion furnace (typically ~900-1000°C) in an oxygen-rich environment.

    • This process quantitatively converts the elements into their respective gaseous oxides: C → CO₂, H → H₂O, N → N₂/NₓOᵧ, S → SO₂.

    • The gaseous products are swept by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.

    • The mixture of gases (CO₂, H₂O, N₂, SO₂) is then separated, typically by gas chromatography (GC), and quantified using a thermal conductivity detector (TCD).[7]

  • Data Analysis:

    • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

    • Compare the experimental percentages to the theoretical values calculated for C₅H₅NO₃S.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Automated Analysis cluster_result Phase 3: Data Interpretation Calibrate Instrument Calibration (Certified Standard) Prep Sample Preparation (1-3 mg, Dry, Homogenous) Calibrate->Prep Weigh Accurate Weighing (Microbalance) Prep->Weigh Combustion High-Temp Combustion (~1000°C, O₂) Weigh->Combustion Reduction Reduction of NₓOᵧ (to N₂) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (Thermal Conductivity) Separation->Detection Calculate Calculate Experimental % Detection->Calculate Compare Compare: Experimental vs. Theoretical Calculate->Compare Purity Assess Purity (Deviation < 0.4%) Compare->Purity

Caption: Workflow for purity validation via CHNS elemental analysis.

Interpreting the Data: A Comparative Example
ElementTheoretical %Sample A (Experimental %)Deviation (%)Sample B (Experimental %)Deviation (%)
C37.7337.65-0.0839.81+2.08
H3.173.20+0.034.55+1.38
N8.808.71-0.098.12-0.68
S20.1420.05-0.0918.77-1.37
Assessment -Pass (High Purity) -Fail (Impure) -

Analysis:

  • Sample A shows excellent correlation with the theoretical values, with all deviations well within the ±0.4% acceptance criterion. This result provides strong evidence for the compound's high purity and correct elemental composition.

  • Sample B exhibits significant deviations, particularly in carbon and hydrogen. This could indicate the presence of a solvent impurity with a higher C:H ratio than the target compound, such as residual ethyl acetate from a purification step.

Part 2: A Comparative Guide to Alternative Purity Validation Techniques

While elemental analysis is a powerful tool for confirming stoichiometry, it provides no information about the nature or number of impurities.[2] A comprehensive purity assessment, especially in a regulatory or advanced research setting, necessitates the use of orthogonal methods that provide complementary information.[8]

Purity_Method_Selection Start Goal: Assess Purity of (5-Nitrothiophen-2-yl)methanol Q1 Need to confirm elemental formula? Start->Q1 EA Use Elemental Analysis (Confirms Stoichiometry) Q1->EA Yes Q2 Need to identify & quantify impurities? Q1->Q2 No EA->Q2 Chrom Use Chromatography (HPLC or GC) Q2->Chrom Yes Q3 Need structural confirmation & impurity structure? Q2->Q3 No Chrom->Q3 Spectro Use Spectroscopy (NMR, MS) Q3->Spectro Yes End Comprehensive Purity Profile Q3->End No Spectro->End

Caption: Decision logic for selecting appropriate purity analysis methods.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Elemental Analysis (EA) Combustion and quantification of resulting gases (CO₂, H₂O, N₂, SO₂).Bulk elemental composition (%C, H, N, S).Trustworthiness: Directly validates empirical formula. Cost-Effective: Relatively inexpensive for confirming stoichiometry.Non-Specific: Provides no information on the identity or number of impurities. Insensitive: Cannot detect isomeric impurities or impurities with similar elemental compositions.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[9]Purity percentage based on peak area (e.g., area % at a specific UV wavelength). Retention time provides identity relative to a standard.Quantitative: Excellent for quantifying impurities. Versatile: Wide range of column chemistries and detectors (UV, MS, ELSD) available.[10]Response Factor Dependent: UV response varies between compounds, potentially misrepresenting impurity levels without proper calibration. Method Development: Can be time-consuming to develop a robust, separating method.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on boiling point and polarity.[9]Purity assessment for volatile analytes and residual solvents.High Resolution: Excellent separation efficiency for volatile compounds. Sensitive: Detectors like FID are highly sensitive to organic compounds.Limited Scope: Only suitable for thermally stable and volatile compounds. (5-Nitrothiophen-2-yl)methanol may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[11]Detailed molecular structure confirmation. Can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.Structural Information: Unparalleled for structure elucidation and identification of impurities. Quantitative (qNMR): Can provide a highly accurate, direct measure of purity without analyte-specific reference standards.Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities. Cost & Complexity: High initial instrument cost and requires specialized expertise for data interpretation.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.[11]Confirms molecular weight of the main compound and can help identify impurities.High Sensitivity & Specificity: Provides exact mass, which can help determine the molecular formula of impurities (HRMS).Not Inherently Quantitative: Ionization efficiency can vary dramatically between compounds, making accurate quantitation challenging without isotopic standards.

Conclusion: An Integrated Approach to Purity Validation

For a compound like (5-Nitrothiophen-2-yl)methanol, no single technique provides a complete picture of purity. Elemental analysis serves as an essential, foundational check. It answers the primary question: "Does my compound have the correct elemental formula?" A passing result from elemental analysis provides the confidence to proceed with more sophisticated, structure-specific techniques.

A robust and trustworthy purity validation strategy, therefore, is not about choosing one method over another but about building a cohesive analytical narrative. The ideal approach combines the stoichiometric validation of elemental analysis with the quantitative power of HPLC for impurity profiling and the definitive structural confirmation of NMR and MS . This orthogonal approach ensures that the material used in subsequent research or development is precisely what it is intended to be—pure, well-characterized, and reliable.

References

  • Chemsrc. (5-Nitro-thiophen-2-yl)-phenyl-methanol | CAS#:61464-24-2. [Link]

  • PubChem. (5-Nitrothiophen-2-yl)methanol | C5H5NO3S | CID 332588. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • PubChem. (5-Thiophen-2-ylthiophen-2-yl)methanol | C9H8OS2 | CID 2776422. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound?. [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • PubMed Central (PMC). An International Study Evaluating Elemental Analysis. [Link]

  • Chromatography Forum. How do you perform purity analysis?. [Link]

  • Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Link]

Sources

Comparison of synthetic routes to (5-Nitrothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Nitrothiophen-2-yl)methanol is a critical pharmacophore in the synthesis of nitrofuran-class antibiotics and bioreductive prodrugs. Its synthesis is governed by a single dominant constraint: electrophilic aromatic substitution on the thiophene ring is highly reactive but regiochemically challenging.

Direct nitration of 2-thiophenemethanol is operationally hazardous due to the sensitivity of the primary alcohol to oxidation. Therefore, successful synthetic strategies must either introduce the nitro group before the alcohol functionality (via aldehyde reduction) or protect the alcohol prior to nitration.

This guide objectively compares the two industry-standard routes:

  • Route A (The Reductive Pathway): Nitration of thiophene-2-carbaldehyde followed by borohydride reduction.

  • Route B (The Protected Pathway): Acetylation, nitration, and hydrolysis of 2-thiophenemethanol.

Route Analysis & Experimental Protocols

Route A: Reduction of 5-Nitrothiophene-2-carbaldehyde (Recommended)

Mechanism: Nucleophilic addition of hydride to carbonyl.[1] Status: Industry Standard for High Purity.

This route is preferred because the separation of nitro-isomers is easier at the aldehyde stage than at the alcohol stage. The precursor, 5-nitrothiophene-2-carbaldehyde, is obtained via nitration of thiophene-2-carbaldehyde, yielding a mixture of 4-nitro (approx. 40%) and 5-nitro (approx. 60%) isomers. Once the pure 5-nitro aldehyde is isolated, the reduction is quantitative.

Step-by-Step Protocol

Phase 1: Precursor Purification (Critical)

  • Input: Crude nitrated thiophene-2-carbaldehyde mixture.

  • Method: Fractional crystallization from EtOH or column chromatography (SiO2, Hexane/EtOAc 8:2).

  • Target: Isolate the 5-nitro isomer (mp 72–74 °C) from the 4-nitro isomer. Note: The 5-nitro isomer is typically more polar.

Phase 2: NaBH₄ Reduction

  • Setup: Charge a 3-neck flask with 5-nitrothiophene-2-carbaldehyde (10.0 g, 63.6 mmol) and Methanol (100 mL). Cool to 0–5 °C using an ice bath.

  • Addition: Add Sodium Borohydride (NaBH₄) (1.2 g, 31.8 mmol, 0.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (disappearance of aldehyde spot).

  • Quench: Carefully add 1N HCl dropwise until pH ~6 to destroy excess hydride.

  • Workup: Concentrate methanol under reduced pressure. Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Result: Yellow crystalline solid. Yield: >90%.

Validation:

  • 1H NMR (DMSO-d6): Distinct methylene doublet at ~4.7 ppm and hydroxyl triplet at ~6.0 ppm. Absence of aldehyde proton at ~9.9 ppm.

Route B: Nitration of Protected 2-Thiophenemethanol

Mechanism: Electrophilic Aromatic Substitution (Nitration) followed by Hydrolysis. Status: Alternative when aldehyde precursor is unavailable.

Direct nitration of the alcohol risks oxidizing the -CH₂OH group to -CHO or -COOH. We mitigate this by masking the alcohol as an acetate ester.

Step-by-Step Protocol
  • Protection: React 2-thiophenemethanol with Acetic Anhydride (1.1 eq) and Pyridine (1.1 eq) in DCM at 0 °C. Quantitative conversion to 2-thenyl acetate .

  • Nitration:

    • Dissolve 2-thenyl acetate in Acetic Anhydride.

    • Add Fuming HNO₃ dropwise at -10 °C. Critical: Maintain temp < 0 °C to prevent oxidative ring opening.

    • Quench on ice. Isolate the mixture of 5-nitro and 4-nitro isomers.

    • Purification: Recrystallize to obtain pure 5-nitro-2-thenyl acetate.

  • Hydrolysis:

    • Dissolve the purified acetate in Methanol.

    • Add K₂CO₃ (0.1 eq) or NaOH (1M). Stir at RT for 2 hours.

    • Acidify and extract to yield (5-nitrothiophen-2-yl)methanol.

Comparative Assessment

The following table contrasts the two methodologies based on experimental data and process scalability.

FeatureRoute A (Aldehyde Reduction)Route B (Protected Nitration)
Overall Yield High (70-80%) from pure aldehydeModerate (40-50%) due to multi-step
Purity Profile Excellent (>98%) Good, but risks trace acetate contamination
Safety High. NaBH4 is mild.Low. Nitration is exothermic/energetic.
Scalability High. Reduction scales linearly.Low. Nitration requires strict heat management.
Cost Moderate (Aldehyde is pricier).Low (Start from cheap 2-thiophenemethanol).
Key Bottleneck Separation of aldehyde isomers.[2]Separation of nitro-acetate isomers.

Visualized Workflows

Diagram 1: Reaction Pathway Logic

This diagram illustrates the chemical transformation and the decision points for purification.

G Start Thiophene-2-carbaldehyde Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Sub. Mix Isomer Mixture (4-NO2 + 5-NO2) Nitration->Mix Sep Separation (Crystallization) Mix->Sep Purification PureAld 5-Nitrothiophene- 2-carbaldehyde Sep->PureAld Isolate 5-isomer Red Reduction (NaBH4/MeOH) PureAld->Red Hydride Addn Product (5-Nitrothiophen- 2-yl)methanol Red->Product >90% Yield

Caption: Route A workflow emphasizing the critical purification step prior to reduction.

Diagram 2: Strategic Selection Guide

Use this flow to determine the appropriate route based on your starting material availability.

G Decision Start: Choose Precursor Aldehyde Aldehyde Available? Decision->Aldehyde Alcohol Alcohol Available? Decision->Alcohol RouteA Route A: Reduction Aldehyde->RouteA Yes (Preferred) RouteB Route B: Protect -> Nitrate Alcohol->RouteB Must Protect First DirectNit Direct Nitration? Alcohol->DirectNit Tempting? Hazard STOP: Oxidation Risk Explosion Hazard DirectNit->Hazard Unsafe

Caption: Decision matrix highlighting safety risks of direct alcohol nitration.[2][3][4]

References

  • Biosynth. (5-Nitrothiophen-2-yl)methanol Product Monograph. Retrieved from

  • Organic Syntheses. 2-Nitrothiophene. Org. Synth. 1939, 19, 70. Retrieved from

  • BenchChem. A Comparative Analysis of Synthetic Routes to 2-Thiophenemethanol. Retrieved from

  • Katritzky, A. R., et al. Direct nitration of five membered heterocycles. ARKIVOC 2005 (iii) 179-191.[5][6] Retrieved from

  • Master Organic Chemistry. Reduction of Aldehydes with NaBH4. Retrieved from

Sources

Confirming the identity of (5-Nitrothiophen-2-yl)methanol with a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (5-Nitrothiophen-2-yl)methanol CAS: 20898-85-5 Molecular Weight: 159.16 g/mol Primary Application: Intermediate in the synthesis of nitrofuran-class antibiotics and antiprotozoal agents.

This guide details the definitive protocol for confirming the identity of (5-Nitrothiophen-2-yl)methanol using a Certified Reference Standard (CRS). In drug development, this compound is frequently synthesized via the reduction of 5-nitrothiophene-2-carbaldehyde . Consequently, the primary analytical challenge is distinguishing the product from its aldehyde precursor and potential regioisomers (e.g., 4-nitro analogs).

This document compares three analytical pillars—NMR, HPLC, and IR —providing a self-validating workflow to ensure the white/yellowish powder in your vial is chemically authentic.

Part 1: The Analytical Challenge & Strategy

The identity confirmation process must rule out two specific failure modes common in thiophene chemistry:

  • Incomplete Reduction: Presence of residual 5-nitrothiophene-2-carbaldehyde.

  • Regioisomerism: Misidentification of 4-nitrothiophen-2-yl derivatives, which possess identical molecular weights (MS is insufficient).

The Confirmation Workflow

The following decision tree outlines the logical progression for releasing a batch of material.

IdentityConfirmation Start Unknown Sample (5-Nitrothiophen-2-yl)methanol IR Step 1: FTIR Analysis (Functional Group Check) Start->IR Decision1 OH present & C=O absent? IR->Decision1 NMR Step 2: 1H NMR (Structural Definitive) Decision1->NMR Yes Fail_Ald REJECT: Aldehyde Impurity Decision1->Fail_Ald No (C=O detected) Decision2 Coupling J ~4.0 Hz (2,5-substitution)? NMR->Decision2 HPLC Step 3: HPLC Co-Injection (Purity & Retention) Decision2->HPLC Yes Fail_Iso REJECT: Regioisomer (4-nitro) Decision2->Fail_Iso No (J ~1.5 Hz) Decision3 Single Peak Match with Standard? HPLC->Decision3 Pass IDENTITY CONFIRMED Decision3->Pass Yes Decision3->Fail_Ald No (RT Mismatch)

Figure 1: Analytical decision matrix for validating (5-Nitrothiophen-2-yl)methanol against specific chemical risks.

Part 2: Comparative Analysis of Techniques

The following table objectively compares the utility of each method for this specific compound.

Feature1H NMR HPLC-UV FT-IR
Primary Role Structural Proof & RegiochemistryPurity & Direct Standard MatchingQuick Functional Group Check
Differentiation Power High: Distinguishes 4-nitro vs 5-nitro via coupling constants (

).
Medium: Relies on retention time differences.Low: Isomers have very similar fingerprints.
Impurity Detection High: Detects aldehyde precursor (CHO proton).High: Quantifies % purity.Medium: Detects Carbonyl (C=O) stretch.[1]
Sample Requirement ~10 mg (Destructive if not recovered)<1 mg (High Sensitivity)~5 mg (Solid state)
Reference Standard Not strictly required (if interpreting first principles).MANDATORY for retention time comparison.MANDATORY for fingerprint overlay.

Part 3: Detailed Experimental Protocols

Protocol A: 1H NMR Structural Validation

Rationale: NMR is the only method that proves the structure without relying solely on external comparison. The key marker is the disappearance of the aldehyde proton and the appearance of the methylene (


) group.

Materials:

  • Solvent: DMSO-d6 (preferred for solubility of nitro compounds).

  • Frequency: 400 MHz or higher.

Procedure:

  • Dissolve 10 mg of Sample in 0.6 mL DMSO-d6.

  • Dissolve 10 mg of Reference Standard in 0.6 mL DMSO-d6 (separate tube).

  • Acquire spectra with at least 16 scans to visualize minor impurities.

Data Interpretation (Critical): The thiophene ring protons in a 2,5-disubstituted system show a characteristic coupling constant (


) of approximately 3.8 – 4.2 Hz . If you see a smaller coupling (~1.5 Hz), you likely have the 2,4-isomer.
MoietyChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Note
-CH2-OH ~ 4.7 - 4.9Doublet (or Singlet if exch.)2HProduct Marker. Distinct from Aldehyde (-CHO) at ~9.9 ppm.
-OH ~ 5.8 - 6.0Triplet (broad)1HDisappears on

shake.
Thiophene H-3 ~ 7.1 - 7.3Doublet (

Hz)
1HUpfield of H-4.
Thiophene H-4 ~ 8.0 - 8.1Doublet (

Hz)
1HDownfield due to Nitro group (deshielding).
Protocol B: HPLC Co-Injection (The "Gold Standard")

Rationale: Retention time (RT) alone can drift. Co-injection (spiking the sample with the standard) eliminates matrix effects and instrumental variability.

System Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 300 nm (Nitrothiophenes absorb strongly here).

Procedure:

  • Standard Prep: Prepare 0.5 mg/mL solution of the Reference Standard in 50:50 Water:MeCN.

  • Sample Prep: Prepare 0.5 mg/mL solution of the Sample.

  • Spiked Prep (Co-injection): Mix 100 µL Standard + 100 µL Sample.

  • Injection Sequence:

    • Blank

    • Standard (x3)

    • Sample

    • Spiked Prep

Acceptance Criteria:

  • Retention Time: Sample RT must be within ±0.05 min of Standard RT.

  • Co-injection: The spiked sample must show a single, symmetrical peak . A "shoulder" or split peak indicates the sample is NOT the standard (likely an isomer).

Protocol C: FT-IR Spectroscopy

Rationale: Rapid confirmation of the reduction of the aldehyde to the alcohol.

Procedure:

  • Use ATR (Attenuated Total Reflectance) module.

  • Place ~5 mg of solid sample on the crystal.

  • Scan from 4000 to 600 cm⁻¹.

Diagnostic Peaks:

  • Target (Alcohol): Broad stretch at 3200–3400 cm⁻¹ (O-H stretch).

  • Impurity (Aldehyde): Sharp peak at ~1660–1670 cm⁻¹ (C=O stretch).

  • Nitro Group: Strong bands at ~1500–1530 cm⁻¹ (asymmetric) and ~1330–1350 cm⁻¹ (symmetric).

Part 4: Troubleshooting & Safety

Safety Warning

Nitrothiophene derivatives are potential energetic materials and mutagens .

  • Handling: Use anti-static spatulas; avoid friction.

  • PPE: Double nitrile gloves, safety glasses, and fume hood operation are mandatory.

Common Pitfalls
  • The "Yellow Shift": Pure (5-Nitrothiophen-2-yl)methanol is typically a pale yellow solid. If the sample is dark brown or orange, it suggests degradation or the presence of azo-coupling impurities.

  • Water Content: The alcohol is hygroscopic. If NMR integration of the OH peak is low or absent, the proton may be exchanging with residual water in the DMSO. This does not necessarily indicate a chemical mismatch, but dry the sample and re-run if critical.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 332588, (5-Nitrothiophen-2-yl)methanol. Retrieved January 30, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 5-Nitrothiophene-2-carboxaldehyde (Comparative Data). Retrieved January 30, 2026, from [Link]

Sources

Safety Operating Guide

(5-Nitrothiophen-2-yl)methanol: Proper Disposal & Handling Procedures

[1][2][3]

Document Control:

  • Scope: Laboratory & Pilot Scale Disposal

  • Target: Safety Officers, Senior Researchers, Hazardous Waste Managers

  • Compound: (5-Nitrothiophen-2-yl)methanol (CAS: 20898-85-5)[1]

Executive Summary & Immediate Directives

Treat (5-Nitrothiophen-2-yl)methanol as a High-Priority Hazardous Organic Waste.

While this compound is not typically classified as a high explosive (unlike polynitrated aromatics), the presence of the nitro group on a thiophene ring imparts thermal instability and sensitivity to strong bases . Improper disposal can lead to exothermic decomposition or the formation of shock-sensitive salts.

Core Disposal Directives:

  • NO Strong Bases: Never add to basic waste streams (pH > 9). Risk of energetic ring cleavage.

  • NO Strong Oxidizers: Segregate strictly from nitric acid, perchlorates, or peroxides.

  • Thermal Control: Store waste containers away from heat sources; do not rotovap to dryness if peroxides are suspected in the solvent.

  • Sulfur Content: Mark waste clearly as "Sulfur-Bearing Organic" to prevent catalyst poisoning in downstream incinerators.

Technical Profile & Hazard Assessment

Understanding the why behind the protocol is essential for safety.

PropertySpecificationOperational Implication
CAS Number 20898-85-5Use for waste manifesting.
Functional Groups Nitro (

), Alcohol (

), Thiophene Ring
Nitro: Potential energy source; Alcohol: Soluble in polar organics; Thiophene: Sulfur odor/waste classification.[2]
GHS Classification Acute Tox. 4 (Oral)Harmful if swallowed.[3][4][5][6][7] Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory.
Stability Thermally LabileAvoid heating above 50°C during waste consolidation.
Reactivity Electrophilic RingSusceptible to nucleophilic attack by bases, leading to ring opening and heat release.

Waste Segregation Logic (The "Self-Validating" System)

Safety relies on segregation. The following diagram illustrates the mandatory separation logic to prevent incompatible chemical reactions in the waste drum.

SegregationLogicTarget(5-Nitrothiophen-2-yl)methanolBaseStrong Bases(NaOH, KOH, Amines)Target->BaseEXOTHERMIC RISK(Ring Opening)OxidizerStrong Oxidizers(HNO3, H2O2)Target->OxidizerFIRE/EXPLOSION RISKReducerStrong Reducers(LiAlH4, NaBH4)Target->ReducerGenerates Amines(Heat Evolution)HalogenHalogenated Solvents(DCM, Chloroform)Target->HalogenCompatible(Dissolve & Dispose)NonHalNon-Halogenated Solvents(Ethyl Acetate, Methanol)Target->NonHalCompatible(Dissolve & Dispose)SolidWasteSolid Hazardous Waste(Silica, Filter Paper)Target->SolidWasteCompatible(Double Bag)

Figure 1: Chemical compatibility map. Red paths indicate high-risk combinations that must be avoided during waste consolidation.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess solid material in a vial.

  • Do Not Dissolve Unnecessarily: If the material is solid, keep it solid. Dissolving creates a larger volume of liquid waste and introduces solvent hazards.

  • Primary Containment: Keep the material in its original glass vial. Ensure the cap is tight.[8][9][10][11]

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Affix a hazardous waste label to the bag.

    • Constituents: "(5-Nitrothiophen-2-yl)methanol"[1]

    • Hazards: Toxic, Irritant.[2]

  • Binning: Place in the Solid Hazardous Waste Drum .

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: The compound is dissolved in solvents (e.g., Methanol, DCM, Ethyl Acetate).

  • pH Check (CRITICAL):

    • Test the pH of the solution using a dipstick.

    • If Basic (pH > 8): Neutralize carefully with dilute Acetic Acid or HCl to pH 6-7. Do not dispose of nitro-thiophenes in basic solutions.

    • If Acidic (pH < 4): Neutralize to pH 6-7 to prevent drum corrosion, unless the waste stream is specifically designated for acids.

  • Solvent Classification:

    • Halogenated: If the solvent contains DCM, Chloroform, etc., pour into the Halogenated Organic Waste carboy.

    • Non-Halogenated: If the solvent is Methanol, Ethanol, Ethyl Acetate, etc., pour into the Non-Halogenated Organic Waste carboy.

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add rinsate to the liquid waste.

Scenario C: Spill Cleanup Procedure

Context: Powder spilled on the benchtop or floor.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95/N95 dust mask (to prevent inhalation of toxic dust).

  • Wet Method (Preferred):

    • Do NOT dry sweep (risk of dust generation).

    • Cover the spill with a paper towel dampened with Acetone or Ethanol .

    • Wipe up the material gently.

  • Disposal: Place the contaminated towels into a sealable bag. Treat as Solid Hazardous Waste .

  • Decontamination: Wash the surface with soap and water.[5][7]

Decision Matrix for Operational Disposal

Use this workflow to determine the correct disposal path immediately.

DisposalWorkflowStartStart: Waste MaterialStateCheckPhysical State?Start->StateCheckLiquidLiquid SolutionStateCheck->LiquidLiquidSolidSolid / ResidueStateCheck->SolidSolidpHCheckCheck pHLiquid->pHCheckNeutralizeNeutralize to pH 6-7(Use Dilute Acid/Base)pHCheck->NeutralizepH > 8 or < 4SolventCheckHalogenated Solvent?pHCheck->SolventCheckpH 4-8Neutralize->SolventCheckHaloWasteHalogenated Waste Carboy(Code: D022/Generic)SolventCheck->HaloWasteYes (DCM, etc.)NonHaloWasteNon-Halogenated Waste Carboy(Code: F003/Generic)SolventCheck->NonHaloWasteNo (MeOH, EtOAc)ContainerCheckIn Vial?Solid->ContainerCheckBagItDouble Bag VialContainerCheck->BagItYesWipeItWipe with Acetone damp clothPlace in BagContainerCheck->WipeItNo (Loose/Spill)SolidBinSolid Hazardous Waste BinBagIt->SolidBinWipeIt->SolidBin

Figure 2: Operational decision tree for waste stream selection.

Regulatory & Compliance Codes (USA/International)

While (5-Nitrothiophen-2-yl)methanol does not have a specific named RCRA P-list or U-list code, it falls under characteristic waste definitions.

Regulatory BodyClassificationCode/Note
RCRA (USA) Characteristic WasteD001 (Ignitable - if in solvent)D003 (Reactive - potential for nitro compounds, though unlikely for this specific alcohol, treat as such for safety).
DOT (Shipping) Toxic Solid, Organic, N.O.S.UN 2811 (Likely classification for transport).
European Waste Code Organic Chemical Waste16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).

Note on Incineration: The preferred method of ultimate destruction is Rotary Kiln Incineration with secondary combustion chambers to ensure complete destruction of the nitro-thiophene core and scrubbing of sulfur oxides (

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11866 (2-Nitrothiophene derivatives). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.